3-Bromopyruvate
説明
Structure
3D Structure
特性
CAS番号 |
68-38-2 |
|---|---|
分子式 |
C3H2BrO3- |
分子量 |
165.95 g/mol |
IUPAC名 |
3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
InChIキー |
PRRZDZJYSJLDBS-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)[O-])Br |
正規SMILES |
C(C(=O)C(=O)[O-])Br |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Multimodal Mechanism of Action of 3-Bromopyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention as a potent anticancer compound. Its efficacy stems from a multifaceted mechanism of action that fundamentally targets the unique metabolic phenotype of cancer cells, often described as the "Warburg effect." Characterized by a high rate of glycolysis even in the presence of oxygen, this metabolic reprogramming presents a key vulnerability that 3-BP exploits. This document provides an in-depth technical overview of 3-BP's core mechanisms, including its selective uptake, dual inhibition of glycolysis and mitochondrial respiration, induction of oxidative stress, and subsequent triggering of cancer cell death. Quantitative data are summarized, key experimental methodologies are detailed, and cellular pathways are visualized to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: A Multi-Pronged Assault on Cancer Cell Metabolism
The anticancer activity of this compound is not attributable to a single target but rather to a coordinated attack on the primary energy-producing pathways of cancer cells. As a highly reactive alkylating agent and an analog of pyruvate, 3-BP interferes with key metabolic nodes, leading to rapid ATP depletion and cell death.[1][2]
Selective Cellular Uptake
A critical aspect of 3-BP's tumor-specific action is its preferential entry into cancer cells. Many cancer cells overexpress monocarboxylate transporters (MCTs), particularly MCT1, to export the large amounts of lactate (B86563) produced during aerobic glycolysis.[3][4][5] 3-BP structurally mimics lactate and pyruvate, allowing it to be efficiently taken up by these transporters.[6][7][8] This selective uptake concentrates the drug within tumor cells, enhancing its cytotoxicity while sparing normal tissues that express lower levels of MCTs.[3][4]
Inhibition of Glycolysis: Halting the Primary Energy Engine
Upon entering the cell, 3-BP rapidly targets key enzymes within the glycolytic pathway. Its primary mechanism of inhibition is the alkylation of cysteine residues in the active sites of these enzymes.[6]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Extensive evidence identifies GAPDH as a primary and highly sensitive target of 3-BP.[1][3][4][9] By alkylating critical cysteine residues, 3-BP irreversibly inhibits GAPDH activity, creating a significant bottleneck in the glycolytic pathway.[10][11] This inhibition is sufficient to promote profound antitumor effects by halting the production of ATP and NADH.[3]
-
Hexokinase II (HK-II): HK-II, which catalyzes the first irreversible step of glycolysis, is another major target.[12][13][14] In many cancer cells, HK-II is overexpressed and bound to the mitochondrial outer membrane via the voltage-dependent anion channel (VDAC).[15] 3-BP not only inhibits the enzymatic activity of HK-II but also causes its dissociation from the mitochondria.[14][16][17] This dual action disrupts both glycolysis and the anti-apoptotic protection conferred by mitochondria-bound HK-II.[13]
-
Other Glycolytic Enzymes: 3-BP has also been shown to inhibit other enzymes such as lactate dehydrogenase (LDH) and phosphoglycerate kinase (PGK), further contributing to the comprehensive shutdown of glycolysis.[6][18]
The profound inhibition of glycolysis leads to a rapid and severe depletion of cellular ATP, a primary contributor to 3-BP's cytotoxic effects.[1][2]
Disruption of Mitochondrial Function
Beyond its effects on glycolysis, 3-BP is a potent disruptor of mitochondrial function, targeting both the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS).
-
Inhibition of Respiratory Chain Complexes: 3-BP directly inhibits the activity of mitochondrial respiratory chain complexes, notably Complex I and Complex II (Succinate Dehydrogenase, SDH).[6][10][19] This impairment of the electron transport chain disrupts the primary pathway for ATP production in normal cells and a key secondary pathway in many cancer cells.[10]
-
Inhibition of TCA Cycle Enzymes: Studies have demonstrated that 3-BP inhibits key enzymes within the TCA cycle, including isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (αKD).[20][21] This further cripples the cell's metabolic flexibility and ability to generate reducing equivalents for ATP synthesis.
-
Induction of Apoptosis via HK-II Dissociation: As mentioned, 3-BP detaches HK-II from the mitochondrial VDAC.[14][17] This event is critical, as it allows pro-apoptotic molecules to access the mitochondrial membrane. Specifically, the dissociation of HK-II has been shown to trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, leading to caspase-independent cell death.[14][17]
Induction of Oxidative Stress and Depletion of Antioxidant Defenses
3-BP induces a state of severe oxidative stress through a two-pronged mechanism:
-
Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain by 3-BP causes electron leakage, leading to the significant generation of superoxide (B77818) and other reactive oxygen species (ROS).[6][22][23]
-
Depletion of Glutathione (B108866) (GSH): As a potent alkylating agent, 3-BP directly reacts with and depletes the cellular pool of reduced glutathione (GSH), the primary endogenous antioxidant.[6][10] This compromises the cell's ability to neutralize ROS.
The combination of increased ROS production and depleted antioxidant defenses results in overwhelming oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately contributing to cell death.[6][7][23] At lower concentrations, this ROS-mediated DNA damage can be a significant contributor to cytotoxicity.[6][23]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 22.5 ± 0.7 | 72 | [16] |
| CaCo2 | Colorectal Cancer | 36.6 ± 2.1 | 72 | [16] |
| SW480 | Colorectal Cancer | 16.9 ± 1.0 | 72 | [16] |
| DLD-1 | Colorectal Cancer | 16.9 ± 1.3 | 72 | [16] |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | [24] |
| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 | [24] |
| MCF-7 | Breast Cancer (ER+) | 111.3 | 24 | [24] |
| MCF-7 | Breast Cancer (ER+) | 75.87 | 48 | [24] |
| Panc-2 | Pancreatic Cancer | ~15 | Not Specified | [8][25] |
Table 2: Inhibition of Key Metabolic Enzymes by this compound
| Enzyme Target | Cell Line / System | Concentration | % Inhibition / Effect | Reference |
| GAPDH | HepG2 (Hepatocellular Carcinoma) | 150 µM | >70% inhibition after 30 min | [10][11] |
| GAPDH | HCT116 (Colorectal Cancer) | <30 µM | IC50 value | [10] |
| GAPDH | in vitro | ~25 µM | Ki value | [10] |
| Succinate Dehydrogenase (SDH) | HepG2 (Hepatocellular Carcinoma) | 150 µM | IC50 for inhibiting respiration | [10] |
| HK-II, GAPDH, PGK | HepG2 (Hepatocellular Carcinoma) | 100 µM | ~60% inhibition | [20] |
| Pyruvate Dehydrogenase (PDH) | HepG2 (Hepatocellular Carcinoma) | 100 µM | ~50% inhibition | [20] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate 3-BP's mechanism of action.
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Seed cells (e.g., 6x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[12][26]
-
Treat cells with various concentrations of 3-BP for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[12]
-
-
Trypan Blue Exclusion Assay:
-
Culture cells to a concentration of approximately 1x10⁶ cells/mL and treat with various concentrations of 3-BP for the desired time.[6]
-
Harvest the cells and resuspend them in a small volume of media or PBS.
-
Mix an aliquot of the cell suspension with a 0.4% Trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[6]
-
Calculate the percentage of viable cells.
-
Measurement of Intracellular ATP Levels
-
Seed cells (e.g., 2x10⁵ cells/well) in a 12-well plate and allow them to adhere overnight.[12]
-
Treat cells with various concentrations of 3-BP for a specified time (e.g., 5 hours).
-
Collect the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer).[12]
-
Centrifuge the lysates to pellet cellular debris.
-
Use a commercial luminescence-based ATP assay kit, which utilizes the luciferase/luciferin reaction, to measure ATP concentrations in the supernatant according to the manufacturer's instructions.[12]
-
Normalize the luminescence signal to the total protein concentration of the sample.
Analysis of Apoptosis (Annexin V/PI Staining)
-
Seed cells (e.g., 5x10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with 3-BP for the desired time (e.g., 48 hours).[16]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin-binding buffer.
-
Add Annexin V conjugate (e.g., Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.
Western Blot Analysis for Protein Expression/Modification
-
Treat cells with 3-BP as required for the experiment.
-
Lyse cells on ice with a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[16]
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA or Bradford).
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
Diagram 1: Comprehensive Mechanism of Action of this compound
Caption: Overview of 3-BP's mechanism, from selective uptake to induction of cell death.
Diagram 2: this compound's Inhibition of the Glycolytic Pathway
Caption: Key enzymatic targets of 3-BP within the glycolytic pathway.
Diagram 3: this compound's Impact on Mitochondrial Function
Caption: 3-BP disrupts the TCA cycle, ETC, and key mitochondrial membrane interactions.
Diagram 4: Experimental Workflow for Assessing 3-BP Cytotoxicity
Caption: A standard workflow for determining the IC50 value of 3-BP in cancer cells.
References
- 1. This compound: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells | Semantic Scholar [semanticscholar.org]
- 8. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexokinase II inhibition by this compound sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Role of mitochondria-associated hexokinase II in cancer cell death induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound induces rapid human prostate cancer cell death by affecting cell energy metabolism, GSH pool and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]
- 21. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early History of 3-Bromopyruvate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention in the scientific community for its potent and selective anti-cancer properties. This technical guide provides an in-depth overview of the discovery, early history, and foundational experimental work that established 3-BP as a promising anti-cancer agent. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core science behind 3-BP's mechanism of action.
Discovery and Initial Synthesis
While the antitumor properties of this compound were uncovered in the year 2000, the compound itself has been known for much longer as an alkylating agent.[1] Its synthesis is a relatively straightforward chemical process.
Chemical Synthesis of this compound
The synthesis of 3-bromopyruvic acid is typically achieved through the bromination of pyruvic acid. In this reaction, pyruvic acid is treated with bromine in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is usually carried out in a solvent such as dichloromethane. The product, 3-bromopyruvic acid, precipitates as a white solid.
The Dawn of a New Anti-Cancer Strategy: Targeting Tumor Metabolism
The journey of 3-BP as a potential cancer therapeutic began in the laboratory of Professor Peter L. Pedersen at the Johns Hopkins University School of Medicine. The research was grounded in the long-observed metabolic hallmark of cancer cells known as the "Warburg effect," where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen. The Pedersen lab hypothesized that targeting this aberrant energy metabolism could be a selective way to destroy cancer cells while sparing normal tissues.
In 2000, Dr. Young Hee Ko, a researcher in Pedersen's lab, identified this compound as a candidate for this new therapeutic strategy.[2][3][4] The rationale was that as a pyruvate (B1213749) analog, 3-BP could potentially enter cancer cells and inhibit key glycolytic enzymes, thereby shutting down their primary energy production pathway.
The initial groundbreaking study was published in 2001 in Cancer Letters. This work demonstrated that 3-BP could effectively kill highly glycolytic AS-30D hepatocellular carcinoma (HCC) cells by inhibiting both glycolysis and, to a lesser extent, mitochondrial respiration.[5] This dual-targeting mechanism was a significant finding, as it suggested that 3-BP could induce a catastrophic energy depletion in cancer cells.
A subsequent landmark paper in 2004, published in Biochemical and Biophysical Research Communications, provided compelling in vivo evidence of 3-BP's efficacy.[6][7] In this study, treatment with 3-BP led to the complete eradication of advanced tumors in 19 out of 19 treated rats without any apparent toxicity or tumor recurrence.[6][7] These seminal publications laid the foundation for over a decade of research into the therapeutic potential of 3-BP.
Mechanism of Action: A Multi-pronged Attack on Cancer Cell Energy Production
The efficacy of 3-BP stems from its ability to simultaneously disrupt multiple key metabolic pathways within cancer cells. This multi-targeted approach is believed to be a primary reason for its potent anti-cancer activity.
Cellular Uptake
A crucial aspect of 3-BP's selectivity for cancer cells is its mode of entry. Cancer cells, due to their high glycolytic rate and subsequent lactate (B86563) production, often overexpress monocarboxylate transporters (MCTs) to export lactate and maintain intracellular pH. 3-BP, being structurally similar to lactate and pyruvate, is efficiently taken up by these transporters, particularly MCT1.[5] This leads to a higher intracellular concentration of 3-BP in cancer cells compared to normal cells, which typically have lower MCT expression.
Inhibition of Glycolysis
Once inside the cell, 3-BP acts as a potent inhibitor of several key glycolytic enzymes through the alkylation of their cysteine residues.
-
Hexokinase II (HK2): HK2 catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. In many cancer cells, HK2 is overexpressed and bound to the outer mitochondrial membrane, where it gains preferential access to ATP. 3-BP has been shown to inhibit HK2 activity, thereby blocking glycolysis at its entry point.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is another critical enzyme in the glycolytic pathway. Studies using radiolabeled 3-BP have identified GAPDH as a primary intracellular target.[8] Inhibition of GAPDH not only halts glycolysis but also has downstream effects on other cellular processes.
Disruption of Mitochondrial Respiration
In addition to its profound effects on glycolysis, 3-BP also impairs mitochondrial function. It has been shown to inhibit succinate (B1194679) dehydrogenase (SDH or Complex II) of the electron transport chain. This inhibition disrupts oxidative phosphorylation, further contributing to the depletion of cellular ATP.
Induction of Oxidative Stress
The disruption of the electron transport chain by 3-BP can lead to the leakage of electrons and the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components, including DNA, and contribute to cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from early and subsequent studies on the effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 |
| MCF-7 | Breast Cancer | 111.3 | 24 |
| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 |
| MCF-7 | Breast Cancer | 75.87 | 48 |
| SW480 | Colorectal Cancer | 16.9 | 72 |
| DLD-1 | Colorectal Cancer | 16.9 | 72 |
| HCT116 | Colorectal Cancer | 22.5 | 72 |
| CaCo2 | Colorectal Cancer | 36.6 | 72 |
| HT-29 | Colon Cancer | 30 | 72 |
| HCT116 (p53+/+) | Colon Cancer | 13 | 72 |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Cell Line/Source | 3-BP Concentration (µM) | % Inhibition |
| GAPDH | HepG2 | 150 | >70% |
| 3-Phosphoglycerate Kinase (3-PGK) | HepG2 | 150 | ~75% |
| Pyruvate Dehydrogenase (PDH) | HepG2 | Varies | ~50% |
| Isocitrate Dehydrogenase (IDH) | HepG2 | Varies | ~40% |
| α-Ketoglutarate Dehydrogenase (αKD) | HepG2 | Varies | ~50% |
| Succinate Dehydrogenase (SDH) | HepG2 | Varies | ~70% |
| Hexokinase II (HK2) | CT26 | Varies | ~25.8-28.8% |
| GAPDH | CT26 | Varies | ~67.7-73.8% |
| Succinate Dehydrogenase (SDH) | CT26 | Varies | ~50.9-52.9% |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Cancer Type | 3-BP Dose (mg/kg) | Tumor Growth Inhibition |
| Syngeneic Panc-2 Mouse Model | Pancreatic Cancer | 10 | ~35-40% reduction in volume |
| Syngeneic Mouse Model | Pancreatic Cancer | 15 & 20 | ~75-80% reduction |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on this compound.
Synthesis of 3-Bromopyruvic Acid
-
Reactants and Materials:
-
Pyruvic acid
-
Bromine
-
Concentrated sulfuric acid
-
Dichloromethane (solvent)
-
Petroleum ether
-
Reaction flask with stirrer
-
-
Procedure:
-
To a reaction flask containing pyruvic acid and dichloromethane, add a small amount of concentrated sulfuric acid.
-
While stirring, add bromine dropwise over a period of approximately 3.5 hours. A white precipitate will form.
-
Continue stirring for an additional hour after the bromine addition is complete.
-
Dilute the reaction mixture with cyclohexane and petroleum ether.
-
Cool the mixture to induce crystallization.
-
Filter the crystals, wash with petroleum ether, and dry to obtain the final product, 3-bromopyruvic acid.
-
Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cell lines (e.g., AS-30D, MCF-7, HCT116) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of 3-BP for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Hexokinase (HK) Activity Assay (Spectrophotometric)
-
Principle: The assay couples the production of glucose-6-phosphate by HK to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is measured by the increase in absorbance at 340 nm.
-
Reagents:
-
Assay buffer (e.g., Tris-HCl)
-
ATP
-
NADP+
-
Glucose
-
G6PDH
-
Magnesium chloride
-
Cell lysate or purified HK enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, NADP+, G6PDH, and magnesium chloride.
-
Add the cell lysate or purified enzyme to the reaction mixture.
-
Add 3-BP at various concentrations to the test samples.
-
Initiate the reaction by adding glucose.
-
Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over time.
-
Calculate the enzyme activity based on the rate of NADPH formation.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay
-
Principle: The activity of GAPDH can be measured by monitoring the reduction of NAD+ to NADH in the presence of its substrate, glyceraldehyde-3-phosphate. The increase in NADH is measured by the absorbance at 340 nm.
-
Reagents:
-
Assay buffer (e.g., triethanolamine (B1662121) buffer)
-
NAD+
-
Glyceraldehyde-3-phosphate
-
Sodium arsenate (to inhibit the reverse reaction)
-
Cell lysate or purified GAPDH enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and sodium arsenate.
-
Add the cell lysate or purified enzyme.
-
Add 3-BP at various concentrations to the test samples.
-
Initiate the reaction by adding glyceraldehyde-3-phosphate.
-
Monitor the increase in absorbance at 340 nm over time to determine the enzyme activity.
-
ATP Level Measurement (Bioluminescence Assay)
-
Principle: This assay utilizes the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.
-
Reagents:
-
Luciferin-luciferase reagent
-
Cell lysis buffer
-
ATP standards
-
-
Procedure:
-
Culture and treat cells with 3-BP as described for the cell viability assay.
-
Lyse the cells to release the intracellular ATP.
-
Add the luciferin-luciferase reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.
-
In Vivo Animal Studies (AS-30D Rat Hepatoma Model)
-
Animal Model:
-
Use female Sprague-Dawley rats.
-
The AS-30D hepatocellular carcinoma cell line is maintained as an ascites tumor in donor rats.
-
-
Tumor Implantation:
-
For the 2004 study, advanced cancers were induced by either allowing the ascites tumor to cause abdominal extension or by implanting AS-30D cells to form a solid tumor of 2-3 cm.
-
-
Treatment Protocol:
-
Administer 3-BP to the tumor-bearing rats. The route of administration in the early studies was often direct intra-arterial injection to the tumor site.
-
Monitor tumor size and the general health of the animals.
-
-
Outcome Measures:
-
Measure tumor volume over time.
-
Assess animal survival.
-
Perform histopathological analysis of tumors and normal tissues after the study.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways Affected by this compound
Caption: Signaling pathways targeted by this compound, leading to cellular demise.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for the in vitro assessment of this compound.
Conclusion
The discovery of this compound as a potent and selective anti-cancer agent marked a significant milestone in the exploration of metabolic therapies for cancer. The foundational work by Drs. Young Hee Ko and Peter L. Pedersen illuminated a novel strategy to exploit the unique metabolic phenotype of cancer cells. By targeting key enzymes in both glycolysis and mitochondrial respiration, 3-BP induces a profound energy crisis within cancer cells, leading to their demise. The early preclinical studies demonstrated remarkable efficacy, paving the way for continued research and development of this promising therapeutic agent. This technical guide serves as a comprehensive resource for understanding the fundamental principles and experimental basis of this compound's discovery and its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. VX2 rabbit liver tumor model [bio-protocol.org]
- 3. AS30D Model of Hepatocellular Carcinoma: Tumorigenicity and Preliminary Characterization by Imaging, Histopathology, and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Hexokinase II inhibition by this compound sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Bromopyruvate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyruvate (3-BP), a synthetic brominated analog of pyruvic acid, has emerged as a promising anti-cancer agent due to its potent and selective disruption of cellular metabolism in tumor cells. This technical guide provides an in-depth analysis of the core mechanisms by which 3-BP exerts its effects, focusing on its role as a powerful inhibitor of both glycolysis and oxidative phosphorylation. By targeting key metabolic enzymes, 3-BP effectively depletes cellular ATP, induces oxidative stress, and triggers programmed cell death in cancer cells, which predominantly rely on aerobic glycolysis for energy production—a phenomenon known as the Warburg effect. This document summarizes quantitative data on 3-BP's efficacy, details key experimental protocols for its study, and visualizes its complex interactions within cellular signaling pathways.
Introduction: The Warburg Effect and the Promise of this compound
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of ample oxygen, a process termed aerobic glycolysis or the Warburg effect.[1][2][3] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors to support rapid proliferation.[3] The dependence of many tumors on this altered metabolic state presents a therapeutic window for agents that can selectively target these pathways.
This compound is a small molecule alkylating agent that has garnered significant attention for its ability to exploit this metabolic vulnerability.[1][3] It is a structural analog of pyruvate (B1213749) and lactate (B86563), which facilitates its entry into cancer cells via overexpressed monocarboxylate transporters (MCTs), particularly MCT1.[4] This selective uptake contributes to its targeted toxicity towards tumor cells while sparing normal tissues.[4] Once inside the cell, 3-BP acts as a potent inhibitor of several key enzymes involved in central carbon metabolism, leading to a catastrophic energy crisis and cell death.[1][2][3]
Mechanism of Action: A Multi-pronged Metabolic Attack
3-BP's primary mechanism of action involves the alkylation of cysteine residues on various enzymes, leading to their irreversible inactivation.[5] This reactivity allows it to target multiple critical nodes within the cell's metabolic network.
Inhibition of Glycolysis
3-BP is a potent inhibitor of glycolysis, the central pathway for glucose catabolism. Its primary targets in this pathway are:
-
Hexokinase II (HK-II): HK-II catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[6] In many cancer cells, HK-II is overexpressed and bound to the outer mitochondrial membrane through the voltage-dependent anion channel (VDAC).[6] This localization provides HK-II with preferential access to mitochondrial-generated ATP. 3-BP has been shown to inhibit HK-II activity, thereby blocking glucose metabolism at its entry point.[5][6]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[7] Numerous studies have identified GAPDH as a primary target of 3-BP.[7][8] Inhibition of GAPDH not only halts glycolysis but also leads to the accumulation of upstream glycolytic intermediates and a depletion of downstream products, including ATP and pyruvate.[7]
Disruption of Oxidative Phosphorylation
In addition to its profound effects on glycolysis, 3-BP also cripples mitochondrial respiration, the primary source of ATP in normal cells. Key mitochondrial targets of 3-BP include:
-
Succinate Dehydrogenase (SDH): SDH (Complex II of the electron transport chain) is a key enzyme in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][3] 3-BP has been shown to inhibit SDH activity, leading to a disruption of the electron transport chain and a decrease in mitochondrial respiration.[2][3]
-
Other Mitochondrial Targets: Evidence suggests that 3-BP can also inhibit other components of the mitochondrial respiratory chain, including Complex I.[2] This broad inhibition of oxidative phosphorylation further contributes to the severe ATP depletion observed in 3-BP-treated cells.
Induction of Oxidative Stress and Apoptosis
The metabolic disruption caused by 3-BP leads to a significant increase in reactive oxygen species (ROS) and a depletion of the cellular antioxidant glutathione (B108866) (GSH).[2][8] This increased oxidative stress, coupled with profound ATP depletion, triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[7]
Quantitative Data on this compound's Efficacy
The cytotoxic and inhibitory effects of 3-BP have been quantified across various cancer cell lines and enzyme assays. The following tables summarize key quantitative data.
| Cancer Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Citation(s) |
| Breast Cancer | ||||
| HCC1143 (TNBC) | 44.87 | 41.26 | - | [1] |
| MCF-7 | 111.3 | 75.87 | - | [1] |
| Colon Cancer | ||||
| HCT116 | - | - | 22.5 | [9] |
| HT-29 | - | - | 30 | [9] |
| Pancreatic Cancer | ||||
| MiaPaCa-2 (Normoxia) | - | - | 50-75 | [10] |
| MiaPaCa-2 (Hypoxia) | - | - | 12.5-25 | [10] |
| Suit-2 (Normoxia) | - | - | 50-75 | [10] |
| Suit-2 (Hypoxia) | - | - | 12.5-25 | [10] |
| Glioblastoma | ||||
| U118 | >40 (viability unaffected) | - | - | [11] |
| Table 1: IC50 Values of this compound in Various Cancer Cell Lines. |
| Enzyme | Cell Line / System | IC50 / Ki (µM) | Citation(s) |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Human colorectal cancer HCT116 cells | < 30 (IC50) | [3] |
| Purified GAPDH (in vitro) | ~25 (Ki) | [3] | |
| Succinate Dehydrogenase (SDH) | HepG2 cells | ~150 (IC50 for respiration inhibition) | [3] |
| Table 2: Inhibitory Concentrations of this compound on Key Metabolic Enzymes. |
| Parameter | Cell Line | 3-BP Concentration (µM) | Effect | Citation(s) |
| ATP Production | HCC1143 (TNBC) | 20, 40 | Dose- and time-dependent decrease | [1] |
| HCT116 | 30, 40 | >90% depletion at 6h with 40 µM | [9] | |
| Lactate Production | HCC1143 (TNBC) | 20, 30, 40 | Significant suppression | [1] |
| Hexokinase (HK) Activity | HCC1143 (TNBC) | 30, 40 | Dose-dependent decrease | [1] |
| Table 3: Effects of this compound on Key Metabolic Parameters. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 3-BP on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound (3-BP)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 6 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[12][13]
-
Prepare serial dilutions of 3-BP in complete culture medium. The pH of the 3-BP solutions should be adjusted to 7.4.[12]
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of 3-BP. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 490 nm or 595 nm using a microplate reader.[12][13]
-
Calculate cell viability as a percentage of the untreated control.
ATP Level Measurement
Objective: To quantify the effect of 3-BP on cellular ATP levels.
Materials:
-
Cancer cell line of interest
-
12-well or 96-well plates
-
This compound (3-BP)
-
Luminescence-based ATP Assay Kit (e.g., from Promega or Beijing Solarbio Science & Technology Co., Ltd.)[12][13]
-
Luminometer
Procedure:
-
Seed cells into a 12-well (2 x 10⁵ cells/well) or 96-well (1 x 10⁴ to 1 x 10⁵ cells/well) plate and allow them to attach overnight.[1][12][13]
-
Treat the cells with various concentrations of 3-BP for the desired time period (e.g., 4, 8, or 24 hours).[1][12]
-
Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions.[13] This typically involves adding a nucleotide-releasing buffer.[13]
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase-based ATP detection reagent to each sample.[13]
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[13]
-
Normalize the ATP levels to the protein concentration of each sample or express as a percentage of the untreated control.
Lactate Production Assay
Objective: To measure the effect of 3-BP on lactate secretion, an indicator of glycolytic flux.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound (3-BP)
-
Lactate Assay Kit (e.g., from Sigma-Aldrich)[1]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of 3-BP for 24 or 48 hours.[1]
-
After the incubation period, collect the culture medium from each well.[1]
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.[1] This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 530 nm for a colorimetric assay).[1]
-
Normalize the lactate levels to the cell number or protein concentration.
Western Blot Analysis for HK-II and GAPDH
Objective: To determine the effect of 3-BP on the protein expression levels of key glycolytic enzymes.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
This compound (3-BP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HK-II, GAPDH, and a loading control (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with 3-BP as described in previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer.[7][9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7][9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
Quantify the band intensities and normalize to the loading control.
Visualization of this compound's Metabolic Impact
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms affected by this compound.
Caption: 3-BP enters cancer cells via MCT1 and inhibits key enzymes in glycolysis and OXPHOS.
Caption: Logical workflow of 3-BP's induction of apoptosis through metabolic disruption.
Conclusion
This compound represents a compelling anti-cancer strategy due to its ability to simultaneously dismantle the core energy-producing pathways that are hyperactive in many tumors. Its selective uptake and multi-targeted mechanism of action, leading to profound ATP depletion and oxidative stress, underscore its potential as a potent therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of 3-BP. Continued research into its efficacy, delivery, and combination with other therapies is warranted to translate the promise of this metabolic inhibitor into clinical reality.
References
- 1. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic layer delivers this compound to mitochondria for metabolic regulation and cancer radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during this compound Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of this compound Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advimmuno.com [advimmuno.com]
The Advent of a Metabolic Inhibitor: A Technical Guide to the Early Studies and Development of 3-Bromopyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant interest as a potential anti-cancer therapeutic.[1] Structurally similar to pyruvate (B1213749) and lactate (B86563), 3-BP has been investigated for its ability to exploit the unique metabolic phenotype of cancer cells.[2] The foundation of its therapeutic rationale lies in the "Warburg effect," a phenomenon observed in most cancer cells where there is a high rate of glycolysis for energy production, even in the presence of ample oxygen.[2][3] This guide delves into the early, foundational studies that characterized 3-BP, elucidated its mechanism of action, and established its preclinical efficacy, providing a comprehensive overview for researchers in oncology and drug development.
Early Discoveries and Foundational Research
The anti-tumor properties of this compound were first brought to light in the early 2000s.[4] Initial studies in animal models revealed its high efficacy as an anticancer agent with minimal apparent side effects.[4] This early research established 3-BP as a potent inhibitor of cellular energy metabolism, capable of rapidly depleting intracellular adenosine (B11128) triphosphate (ATP) stores, which leads to cancer cell death.[5]
A crucial aspect of 3-BP's selectivity for cancer cells was found to be its transport mechanism. Studies revealed that 3-BP is preferentially taken up by tumor cells via overexpressed monocarboxylate transporters (MCTs), particularly MCT1.[4][5] These transporters are often upregulated in cancer cells to export the large amounts of lactate produced during aerobic glycolysis.[5] This selective uptake provides a therapeutic window, allowing 3-BP to target cancerous tissue while largely sparing normal cells.[4][5]
Mechanism of Action: A Two-Pronged Metabolic Assault
Early investigations into the molecular mechanism of 3-BP revealed its ability to inhibit key enzymes in the central energy-producing pathways of cancer cells. This dual-action approach, targeting both glycolysis and mitochondrial respiration, underscores its potency.
Inhibition of Glycolysis
The primary anti-glycolytic action of 3-BP was initially attributed to the inhibition of Hexokinase II (HK-II).[3] HK-II, the first enzyme in the glycolytic pathway, is frequently overexpressed and bound to the outer mitochondrial membrane in cancer cells.[6] This localization gives it preferential access to mitochondrial-generated ATP.[3] 3-BP was shown to inhibit HK-II, leading to a halt in glycolysis at its very first step and a subsequent depletion of ATP.[3][6]
Further research identified another critical glycolytic target: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][7] 3-BP acts as an alkylating agent, irreversibly binding to and inactivating GAPDH.[7] The functional impairment of GAPDH not only blocks glycolysis downstream but also contributes significantly to the rapid decline in cellular ATP levels.[7][8]
Disruption of Mitochondrial Respiration
In addition to its potent effects on glycolysis, early studies demonstrated that 3-BP also impairs mitochondrial oxidative phosphorylation (OXPHOS).[3] By targeting key components of the mitochondrial respiratory chain, 3-BP further exacerbates the energy crisis within the cancer cell, leading to a comprehensive shutdown of ATP production.[3] This combined inhibition of both major energy pathways is a key feature of 3-BP's efficacy. The consequences of this metabolic collapse are catastrophic for the cancer cell, leading to the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptotic cell death.[3][4]
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from early preclinical research on this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cell Viability) | HT-29 (Colon Cancer) | 30 µM (72h) | [8] |
| HCT116 (p53+/+) (Colon Cancer) | 13 µM (72h) | [8] | |
| HCC1143 (TNBC) | 44.87 µM (24h) | [9] | |
| MCF-7 (Breast Cancer) | 111.3 µM (24h) | [9] | |
| Primary Rat Astrocytes | ~100 µM (4h) | [10] | |
| Enzyme Inhibition | |||
| GAPDH (IC50) | HCT116 (Colon Cancer) | < 30 µM | [11] |
| GAPDH (Ki) | In Vitro | ~25 µM | [11] |
| GAPDH (Half-maximal effect) | Primary Rat Astrocytes | ~30 µM | [10] |
| Hexokinase II (Complete Inhibition) | VX2 Tumor Mitochondria | 5 mM | [3] |
| Glycolysis (50% Inhibition) | VX2 Tumor Mitochondria | 2.4 mM | [3] |
Table 1: In Vitro Efficacy and Enzyme Inhibition of this compound.
| Animal Model | Cancer Type | Dosage Regimen | Outcome | Reference |
| Xenograft Mouse Model | Colon Cancer (SW480) | 8 mg/kg, intraperitoneal, every 4 days for 28 days | Significantly lower tumor volume compared to vehicle control (890 ± 260 mm³ vs. 1750 ± 374 mm³) | [12] |
| Syngeneic Mouse Model | Pancreatic Cancer | 15 & 20 mg/kg | ~75-80% reduction in tumor growth | [12] |
| Nude Mice | Triple-Negative Breast Cancer (TNBC) | Low, medium, and high concentrations for 15 days | Inhibition of tumor growth, decreased HK activity and ATP production | [2][13] |
Table 2: In Vivo Efficacy of this compound in Early Animal Studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the core experimental protocols used in the early evaluation of 3-BP.
Synthesis of 3-Bromopyruvic Acid
The synthesis of 3-bromopyruvic acid is a key starting point for research. A common laboratory-scale synthesis involves the following steps:
-
Pyruvic acid is dissolved in a suitable solvent, such as dichloromethane.
-
A catalytic amount of concentrated sulfuric acid is added to the reaction mixture.
-
Bromine is added dropwise to the stirred solution over several hours.
-
The reaction is allowed to proceed, often with continued stirring, during which a white precipitate of 3-bromopyruvic acid forms.
-
The reaction mixture is then diluted with non-polar solvents like cyclohexane (B81311) and petroleum ether to further precipitate the product.
-
The mixture is cooled to enhance crystallization.
-
The resulting crystals are collected by filtration, washed with a non-polar solvent (e.g., petroleum ether), and dried to yield the final product.
Hexokinase Activity Assay
To determine the inhibitory effect of 3-BP on hexokinase activity, a spectrophotometric assay is often employed.[1]
-
Preparation of Reagents: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, NADP+, glucose, and glucose-6-phosphate dehydrogenase (G6PDH).[1]
-
Enzyme Source: A cell or tissue lysate containing hexokinase is prepared.
-
Inhibitor Addition: Various concentrations of 3-BP are added to the wells of a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding the cell lysate and the reaction mixture to the wells.
-
Measurement: The activity of hexokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by G6PDH. The increase in NADPH is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.[1]
-
Data Analysis: The rate of NADPH production is proportional to the hexokinase activity. The percentage of inhibition at each 3-BP concentration is calculated relative to a control without the inhibitor.
In Vivo Tumor Xenograft Study
Animal models are essential for evaluating the anti-tumor efficacy of a compound in a living system. A typical xenograft study protocol is as follows:
-
Cell Culture: Human cancer cells (e.g., SW480 colon cancer cells) are cultured in appropriate media.[12]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly using calipers.[12]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives 3-BP (e.g., 8 mg/kg) via intraperitoneal injection at regular intervals (e.g., every 4 days). The control group receives a vehicle solution.[12]
-
Endpoint: The study continues for a predetermined period (e.g., 28 days), or until tumors in the control group reach a specific size.[12]
-
Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The average tumor volumes and weights between the treatment and control groups are compared to determine the efficacy of 3-BP.[12]
Visualizations: Pathways and Processes
To visually represent the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.
Conclusion
The early research on this compound laid a robust foundation for its development as a targeted anti-cancer agent. These studies successfully identified its molecular targets within the core energy pathways of cancer cells and demonstrated its potent efficacy in preclinical models. The ability of 3-BP to selectively enter and destroy cancer cells by exploiting their reliance on aerobic glycolysis provided a compelling rationale for its further investigation. While challenges such as its chemical stability remain, the foundational work detailed in this guide continues to inform and inspire ongoing research into metabolic inhibitors as a promising strategy in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. anticancer360.com [anticancer360.com]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexokinase II inhibition by this compound sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during this compound Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of this compound Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits the Growth and Glucose Metabolism of TNBC Xenografts in Nude Mice by Targeting c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Properties of 3-Bromopyruvate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention in the scientific community for its potent anti-cancer properties.[1] Structurally similar to lactate (B86563) and pyruvate, 3-BP is preferentially taken up by cancer cells, primarily through overexpressed monocarboxylate transporters (MCTs).[2] This selective uptake, coupled with its multifaceted mechanism of action targeting key metabolic and signaling pathways, makes 3-BP a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the core biochemical properties of 3-BP, including its effects on cellular metabolism, enzyme kinetics, and signaling cascades.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by targeting the unique metabolic phenotype of cancer cells, often referred to as the "Warburg effect."[3][4] Most cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen, to support their rapid proliferation. 3-BP effectively disrupts this metabolic program by inhibiting key enzymes in both glycolysis and mitochondrial respiration, leading to a rapid depletion of intracellular ATP and the generation of reactive oxygen species (ROS), ultimately inducing cell death.[2][5]
Data Presentation
The following tables summarize key quantitative data related to the biochemical effects of this compound.
Table 1: Inhibitory Constants (Ki) and IC50 Values of this compound for Key Metabolic Enzymes
| Enzyme | Organism/Cell Line | Inhibition Parameter | Value | Reference(s) |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | In vitro | Ki | ~25 µM | [3][4] |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Human colorectal cancer HCT116 cells | IC50 | < 30 µM | [3][4] |
| Succinate (B1194679) Dehydrogenase (SDH) | HepG2 cells | IC50 | ~20 µM | [6] |
| Succinate Dehydrogenase (SDH) - Mitochondrial Respiration | HepG2 cells | IC50 | 150 µM | [3][6] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference(s) |
| HCT116 | Colorectal Cancer | 72 h | 22.5 ± 0.7 µM | [7] |
| CaCo2 | Colorectal Cancer | 72 h | 36.6 ± 2.1 µM | [7] |
| SW480 | Colorectal Cancer | 72 h | 16.9 ± 1.0 µM | [7] |
| DLD-1 | Colorectal Cancer | 72 h | 16.9 ± 1.3 µM | [7] |
| HCC1143 | Triple-Negative Breast Cancer | 24 h | 44.87 µM | [8] |
| HCC1143 | Triple-Negative Breast Cancer | 48 h | 41.26 µM | [8] |
| MCF-7 | Breast Cancer | 24 h | 111.3 µM | [8] |
| MCF-7 | Breast Cancer | 48 h | 75.87 µM | [8] |
| A549 | Lung Carcinoma | Not Specified | 136.2 ± 1.9 µM | [8] |
| NCI-H460 | Lung Cancer | Not Specified | 59.3 ± 1.1 µM | [8] |
| HL60 | Human Myeloid Leukemia | Not Specified | 20-30 µM (Apoptosis/Necrosis) | [3] |
| HL60 | Human Myeloid Leukemia | Not Specified | 60 µM (Primarily Necrosis) | [3] |
Table 3: Effect of this compound on Intracellular ATP Levels
| Cell Line | 3-BP Concentration | Exposure Time | ATP Reduction | Reference(s) |
| HCT116 Colon Carcinoma | 50 µM | 5 h | ~65% | [9] |
| HCT116 Colon Carcinoma | 100 µM | 5 h | ~90% | [9] |
| Hepatocellular Carcinoma (AS-30D) | Not Specified | Not Specified | Selective ATP depletion | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and stress response.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[10] 3-BP has been shown to induce apoptosis via the AKT signaling pathway in breast cancer cells.[11] Specifically, it can induce rapid phosphorylation of AKT at the Threonine 308 (Thr308) position.[7] While 3-BP itself does not appear to directly inhibit mTOR, its combination with mTOR inhibitors like rapamycin (B549165) shows a synergistic effect in suppressing cancer cell growth, suggesting a dual targeting of metabolism and this signaling cascade is a viable therapeutic strategy.[1][9]
p38 MAPK Stress Response Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated in response to cellular stress, including oxidative stress. 3-BP-induced depletion of glutathione (B108866) (GSH) can lead to the activation of the p38 MAPK pathway, which in turn can enhance the cytotoxic effects of 3-BP.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's biochemical properties.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 3-BP on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (3-BP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of 3-BP and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[8]
Measurement of Intracellular ATP Levels
This protocol quantifies the depletion of intracellular ATP following treatment with 3-BP.
Materials:
-
Cancer cell line of interest
-
12-well plates
-
This compound (3-BP)
-
RIPA lysis buffer
-
Luminescence-based ATP Assay Kit (containing nucleotide-releasing buffer and ATP-monitoring enzyme)
-
Luminometer
Procedure:
-
Seed 2 x 105 cells per well in a 12-well plate and incubate for 24 hours.
-
Incubate the cells with various concentrations of 3-BP for a specified time (e.g., 5 hours) at 37°C. Use untreated cells as a control.
-
After incubation, collect the cells and homogenize them in RIPA lysis buffer for 10 minutes on ice.
-
Centrifuge the cell lysates at 13,225 x g for 5 minutes at 4°C.
-
In a 96-well plate, add 100 µL of nucleotide-releasing buffer and 1 µL of ATP-monitoring enzyme to each well.
-
Transfer 30 µL of each cell lysate supernatant to the respective wells.
-
Incubate for 60 seconds at 25°C.
-
Measure the luminescence signal using a luminometer.[11] The signal is proportional to the amount of ATP present.
Hexokinase II (HKII) Activity Assay
This spectrophotometric assay measures the inhibitory effect of 3-BP on HKII activity.
Materials:
-
Cell lysate containing Hexokinase II
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP (10 mM)
-
EDTA (0.5 mM)
-
Glucose (2 mM)
-
MgCl2 (10 mM)
-
NADP+ (0.1 mM)
-
Glucose-6-phosphate dehydrogenase (G6PD) (0.1 U/mL)
-
This compound (3-BP) at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, ATP, EDTA, glucose, MgCl2, NADP+, and G6PD.
-
Add 20 µg of protein from freshly prepared cell lysate to 1 mL of the reaction buffer.
-
To test the inhibitory effect of 3-BP, pre-incubate the cell lysate with different concentrations of 3-BP before adding it to the reaction buffer.
-
Measure the conversion of NADP+ to NADPH by monitoring the increase in absorbance at 340 nm over time.
-
To determine the specific activity of HKII, subtract the activity of HKI from the total hexokinase activity.[12]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay
This protocol is used to determine the inhibitory effect of 3-BP on GAPDH activity.
Materials:
-
Cell or tissue lysate
-
GAPDH Assay Kit (containing assay buffer, substrate, and developer)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to the assay kit instructions.
-
Add 1-50 µL of the sample to each well of a 96-well plate and adjust the final volume to 50 µL with GAPDH Assay Buffer.
-
Prepare a reaction mix containing the GAPDH substrate and developer.
-
Add the reaction mix to each well.
-
Measure the absorbance at 450 nm in a kinetic mode to determine the rate of the reaction. The activity of GAPDH is proportional to the change in absorbance over time.
-
To assess the inhibitory effect of 3-BP, pre-incubate the lysate with various concentrations of 3-BP before adding the reaction mix.
Lactate Dehydrogenase (LDH) Activity Assay
This assay measures the activity of LDH, an enzyme in the glycolytic pathway.
Materials:
-
Cell lysate or purified LDH
-
Assay Buffer (e.g., 200 mM TRIS, pH 8.0)
-
Lithium Lactate solution (50 mM)
-
NAD+/PMS/INT solution (containing NAD+, Phenazine Methosulfate, and Iodonitrotetrazolium Chloride)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, lithium lactate solution, and NAD+/PMS/INT solution to each well.
-
Add 50 µL of the cell lysate or purified enzyme to initiate the reaction.
-
The reaction can be measured as an endpoint assay after a specific time (e.g., 5 minutes) or as a kinetic assay by taking readings at regular intervals.
-
Measure the absorbance at 490 nm. The increase in absorbance is proportional to the LDH activity.
-
To evaluate the effect of 3-BP, pre-incubate the enzyme with different concentrations of 3-BP before adding the substrates.[5][13][14]
Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of SDH (Complex II of the electron transport chain).
Materials:
-
Mitochondrial fractions or cell lysate
-
SDH Activity Assay Kit (containing assay buffer, succinate, and a chromogen like DCPIP)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare mitochondrial fractions or cell lysates.
-
In a 96-well plate, add the assay buffer and the sample.
-
To initiate the reaction, add the succinate solution and the chromogen (e.g., DCPIP).
-
SDH catalyzes the oxidation of succinate to fumarate, and the electrons are transferred to the chromogen, causing a color change.
-
Measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time. The rate of color change is proportional to the SDH activity.
-
To assess the inhibitory effect of 3-BP, pre-incubate the sample with various concentrations of 3-BP.[15]
Conclusion
This compound is a potent and promising anti-cancer agent with a well-defined biochemical mechanism of action. Its ability to simultaneously inhibit glycolysis and oxidative phosphorylation leads to a catastrophic energy crisis within cancer cells, resulting in their death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of 3-BP. Understanding its intricate interactions with cellular metabolism and signaling pathways will be crucial for the design of effective and targeted cancer therapies.
References
- 1. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase(SDH) Activity Assay Kit [myskinrecipes.com]
- 5. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. portlandpress.com [portlandpress.com]
- 8. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of this compound in Combination with Rapamycin Impacted Neuroblastoma Metabolism by Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexokinase II inhibition by this compound sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
An In-depth Technical Guide to 3-Bromopyruvate as a Glycolysis Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention as a potent anti-cancer compound. Its primary mechanism of action involves the targeted inhibition of key enzymes in cellular energy metabolism, particularly glycolysis. Most cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," making them uniquely vulnerable to glycolytic inhibitors like 3-BP.[1][2][3] This technical guide provides a comprehensive overview of 3-BP, focusing on its molecular mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
3-BP exerts its cytotoxic effects through a multi-pronged attack on the energy-producing pathways of cancer cells. As a pyruvate (B1213749) analog, it is selectively taken up by cancer cells, which often overexpress monocarboxylate transporters (MCTs) to export lactate.[4][5][6][7] Once inside the cell, 3-BP's high reactivity as an alkylating agent allows it to covalently modify and inactivate key metabolic enzymes.[4][8]
Inhibition of Glycolysis
3-BP potently inhibits two critical enzymes in the glycolytic pathway:
-
Hexokinase II (HKII): HKII catalyzes the first irreversible step of glycolysis.[9] In many cancer cells, HKII is overexpressed and bound to the outer mitochondrial membrane, a position that grants it preferential access to ATP and couples glycolysis to mitochondrial function.[9][10] 3-BP causes the covalent modification and inhibition of HKII, leading to its dissociation from the mitochondria.[10] This not only halts glycolysis at its entry point but also disrupts the anti-apoptotic protection conferred by mitochondrial-bound HKII.[9][10]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Several studies identify GAPDH as a primary target of 3-BP.[5][6][7][8] 3-BP alkylates critical cysteine residues in the active site of GAPDH, leading to its irreversible inactivation.[2] Inhibition of GAPDH creates a significant bottleneck in the glycolytic pathway, leading to a rapid depletion of intracellular ATP.[5][7]
Disruption of Mitochondrial Respiration
Beyond glycolysis, 3-BP also targets mitochondrial oxidative phosphorylation (OXPHOS). It has been shown to inhibit multiple complexes of the electron transport chain:
-
Complex I & II (Succinate Dehydrogenase - SDH): 3-BP impairs mitochondrial respiration by inhibiting Complex I and particularly Complex II (SDH).[1][4][11][12] The inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, further crippling ATP production and leading to the generation of reactive oxygen species (ROS).[4][13]
Induction of Cell Death
The combined inhibition of glycolysis and OXPHOS leads to a catastrophic depletion of cellular ATP.[4][7][8] This energy crisis, coupled with increased oxidative stress from ROS production, triggers multiple cell death pathways.[4][14] The dissociation of HKII from the mitochondria allows pro-apoptotic proteins to induce the release of apoptosis-inducing factor (AIF), leading to caspase-independent apoptosis.[1][10] At higher concentrations, the severe ATP depletion can also lead to necrosis.[9][13]
Quantitative Data
The efficacy of 3-BP varies across different cancer cell lines and experimental conditions. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | 50 | Not Specified | [11] |
| LNCaP | Prostate Cancer | 70 | Not Specified | [11] |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | [15] |
| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 | [15] |
| MCF-7 | Breast Cancer (Non-TNBC) | 111.3 | 24 | [15] |
| MCF-7 | Breast Cancer (Non-TNBC) | 75.87 | 48 | [15] |
| HCT116 | Colorectal Cancer | < 30 (for GAPDH inhibition) | Not Specified | [2] |
| Panc-2 | Pancreatic Cancer | ~15 (for 95% cell death) | Not Specified | [16] |
| A549 | Lung Cancer | 16.3 (Derivative 3b) | Not Specified | [17] |
| MDA-MB-231 | Breast Cancer | 19.1 (Derivative 3b) | Not Specified | [17] |
| HepG2 | Liver Cancer | 14.5 (Derivative 3b) | Not Specified | [17] |
Table 2: Enzyme Inhibition Data
| Target Enzyme | Cell Line / System | Inhibition Metric | Value | Reference |
| GAPDH | HepG2 Cells | >70% activity inhibition | 150 µM (30 min) | [2] |
| GAPDH | Purified Enzyme (in vitro) | Kᵢ (inhibition constant) | ~25 µM | [1][2] |
| Succinate Dehydrogenase (SDH) | HepG2 Cells | IC₅₀ for respiration inhibition | 150 µM | [1] |
| Hexokinase II (HKII) | General | Complete inhibition | 5 mM | [1] |
| 3-Phosphoglycerate Kinase (3-PGK) | HepG2 Cells | ~75% activity loss | Not Specified | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of 3-BP.
Cell Viability Assays
This colorimetric assay measures cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells (e.g., 6 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[13][18]
-
Treatment: Treat cells with various concentrations of 3-BP and incubate for the desired period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 5 mg/ml) to each well and incubate for 4 hours at 37°C.[13][18]
-
Solubilization: Remove the MTT solution and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measurement: After 30 minutes, measure the absorbance at 490 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to untreated control cells.
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Cell Culture & Treatment: Grow cells to a concentration of 1 x 10⁶ cells/mL and treat with various concentrations of 3-BP for the desired time (e.g., up to 24 hours).[4]
-
Staining: Mix a small aliquot of the cell suspension with a 0.4% (w/v) Trypan blue solution.[4]
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[4]
-
Calculation: Calculate cell viability as (viable cell count / total cell count) x 100.
Cellular ATP Level Measurement
This protocol uses a luciferase-based assay to quantify intracellular ATP.
-
Cell Seeding & Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in a 12-well plate. After 24 hours, treat with various concentrations of 3-BP for a specified time (e.g., 5 hours).[13]
-
Cell Lysis: Collect the cells and homogenize them in RIPA lysis buffer on ice for 10 minutes.[13]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 13,000 x g) for 5 minutes at 4°C to pellet cell debris.[13]
-
Assay: Use the supernatant with a commercial luminescence-based ATP assay kit, following the manufacturer's instructions. The assay uses luciferase to catalyze a light-producing reaction from ATP and luciferin.[13]
-
Measurement: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the ATP concentration.
Western Blotting for Protein Expression
This technique is used to detect changes in the expression of target proteins (e.g., HKII, MCT1).
-
Cell Lysis: After treatment with 3-BP, lyse cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[19]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HKII, anti-GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Concluding Remarks
This compound is a powerful anti-cancer agent that effectively exploits the metabolic vulnerabilities of tumor cells. By simultaneously inhibiting glycolysis and mitochondrial respiration, it triggers a rapid and severe energy crisis, leading to cell death.[1][4] Its selective uptake via MCTs provides a basis for its tumor-specific action.[5][6] While promising, further research is necessary to optimize its delivery, understand potential resistance mechanisms, and fully evaluate its safety and efficacy in clinical settings.[3][20] The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for professionals engaged in the ongoing research and development of 3-BP and other metabolism-targeting cancer therapies.
References
- 1. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment | MDPI [mdpi.com]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anticancer360.com [anticancer360.com]
- 4. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 8. This compound: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound induces rapid human prostate cancer cell death by affecting cell energy metabolism, GSH pool and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 15. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. This compound: targets and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Molecular Targets of 3-Bromopyruvate in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP), a synthetic alkylating agent and a structural analog of pyruvate, has emerged as a potent anti-cancer compound. Its efficacy lies in its ability to selectively target the altered energy metabolism of cancer cells, a phenomenon famously described as the "Warburg effect."[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation, many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen. This metabolic shift provides a unique vulnerability that 3-BP exploits. This technical guide provides a comprehensive overview of the core molecular targets of 3-BP in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and mechanisms.
Cellular Uptake: The Gateway to Cytotoxicity
The selective entry of 3-BP into cancer cells is a critical determinant of its anti-tumor activity. This process is primarily mediated by monocarboxylate transporters (MCTs) , particularly MCT1 , which are frequently overexpressed on the surface of cancer cells to facilitate the efflux of lactate, a byproduct of their high glycolytic rate.[2][3] This overexpression provides a selective gateway for 3-BP to accumulate within tumor cells, while largely sparing normal tissues that express lower levels of these transporters.[2][4]
Core Molecular Targets and Mechanisms of Action
Once inside the cancer cell, 3-BP acts as a highly reactive alkylating agent, targeting cysteine residues in a variety of proteins, leading to their irreversible inactivation.[5] Its primary targets are key enzymes involved in the central energy-producing pathways: glycolysis and mitochondrial respiration. This multi-pronged attack cripples the cell's ability to generate ATP, leading to a catastrophic energy crisis and subsequent cell death.[1][6]
Inhibition of Glycolysis
3-BP potently inhibits several key enzymes in the glycolytic pathway, effectively shutting down this crucial source of ATP and metabolic intermediates for cancer cells.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Numerous studies have identified GAPDH as a primary and highly sensitive target of 3-BP.[1][2][7] 3-BP irreversibly alkylates a critical cysteine residue (Cys152 in humans) in the active site of GAPDH, leading to its inactivation.[4] This blockade not only halts glycolysis but also contributes to the induction of apoptosis.[1][7] The inhibition of GAPDH is a key factor in the rapid depletion of intracellular ATP observed in 3-BP-treated cancer cells.[8]
-
Hexokinase II (HKII): While initially thought to be the primary target, the role of HKII inhibition by 3-BP is more complex. HKII is often overexpressed in cancer cells and is strategically located on the outer mitochondrial membrane, where it gains preferential access to newly synthesized ATP.[1] 3-BP can inhibit HKII activity, although some studies suggest that higher concentrations are required compared to those needed for GAPDH inhibition.[7][8] Beyond direct enzymatic inhibition, 3-BP can cause the dissociation of HKII from the mitochondria, disrupting its anti-apoptotic function and promoting cell death.[9]
Disruption of Mitochondrial Respiration
In addition to its effects on glycolysis, 3-BP also targets key components of mitochondrial oxidative phosphorylation, further exacerbating the cellular energy deficit.
-
Succinate (B1194679) Dehydrogenase (SDH, Complex II): 3-BP is a potent inhibitor of succinate dehydrogenase, a crucial enzyme that functions in both the Krebs cycle and the electron transport chain.[4][5] By inactivating SDH, 3-BP disrupts the flow of electrons, leading to impaired mitochondrial respiration and the generation of reactive oxygen species (ROS).[5][10]
-
Mitochondrial Respiratory Chain Complexes I: Evidence also suggests that 3-BP can inhibit Complex I of the electron transport chain, further contributing to the collapse of mitochondrial function and ATP synthesis.[5][11]
Downstream Cellular Consequences
The simultaneous inhibition of glycolysis and mitochondrial respiration by 3-BP triggers a cascade of downstream events that culminate in cancer cell death.
-
ATP Depletion: The most immediate and profound consequence of 3-BP action is a rapid and severe depletion of intracellular ATP.[9] This energy crisis affects numerous ATP-dependent cellular processes, including DNA replication, protein synthesis, and the maintenance of ion gradients.
-
Induction of Oxidative Stress: The disruption of the electron transport chain by 3-BP leads to the leakage of electrons and the generation of reactive oxygen species (ROS).[5][10] This increase in oxidative stress can damage cellular components, including DNA, lipids, and proteins, and contributes to the induction of apoptosis.
-
Apoptosis Induction: 3-BP is a potent inducer of apoptosis in cancer cells. The depletion of ATP, generation of ROS, and the release of pro-apoptotic factors from the mitochondria all contribute to the activation of the apoptotic cascade.[1][7]
Quantitative Data on this compound Activity
The following tables summarize the inhibitory concentrations (IC50) of 3-BP on the viability of various cancer cell lines and its inhibitory effects on key molecular targets.
Table 1: IC50 Values of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Cancer | < 30 | 72 | [4] |
| HT-29 | Colorectal Cancer | 30 | 72 | |
| SW480 | Colorectal Cancer | 16.9 ± 1.0 | 72 | [12][13] |
| DLD-1 | Colorectal Cancer | 16.9 ± 1.3 | 72 | [12][13] |
| CaCo2 | Colorectal Cancer | 36.6 ± 2.1 | 72 | [12][13] |
| PC-3 | Prostate Cancer | 50 | - | [2] |
| LNCaP | Prostate Cancer | 70 | - | [2] |
| Panc-2 | Pancreatic Cancer | 15 | - | [9] |
| A549 | Lung Carcinoma | 136.2 ± 1.9 | - | [14] |
| NCI-H460 | Lung Cancer | 59.3 ± 1.1 | - | [14] |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | |
| MCF-7 | Breast Cancer | 111.3 | 24 | [15] |
| CT26 | Colorectal Carcinoma | 12.6 ± 1.1 | - | [16] |
Table 2: Inhibition of Key Molecular Targets by this compound
| Target Enzyme | Cancer Cell Line / System | Inhibition Metric | Value | Reference |
| GAPDH | HCT116 (Colorectal) | IC50 | < 30 µM | [4] |
| GAPDH | Purified Enzyme | Ki | ~25 µM | [4] |
| GAPDH | HepG2 (Hepatocellular) | % Inhibition | > 70% at 150 µM (30 min) | [4] |
| Hexokinase II | Purified Enzyme | - | Requires >300 µM for inhibition | [8] |
| Succinate Dehydrogenase (SDH) | HepG2 (Hepatocellular) | IC50 | 150 µM (for respiration) | [4] |
| Succinate Dehydrogenase (SDH) | - | IC50 | ~20 µM (for enzyme activity) | [4] |
| Pyruvate Dehydrogenase (PDH) | Liver Mitochondria | IC50 | ~15 µM | [17] |
| α-Ketoglutarate Dehydrogenase (αKD) | Liver Mitochondria | IC50 | ~15 µM | [17] |
| Isocitrate Dehydrogenase (IDH) | Liver Mitochondria | IC50 | ~35 µM | [17] |
Key Experimental Protocols
The identification and characterization of 3-BP's molecular targets have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Cell Viability Assays (MTT and Crystal Violet)
Principle: These colorimetric assays are used to assess the cytotoxic effects of 3-BP on cancer cells by measuring cell metabolic activity (MTT) or the number of adherent cells (crystal violet).
Methodology (MTT Assay): [14]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of 3-BP concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Enzyme Activity Assays (Hexokinase and GAPDH)
Principle: These spectrophotometric assays measure the activity of specific enzymes by monitoring the change in absorbance of a coupled reaction product.
Methodology (Hexokinase Activity Assay): [15][18]
-
Prepare cell lysates from control and 3-BP-treated cancer cells.
-
In a 96-well plate, combine the cell lysate with a reaction mixture containing glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase (G6PDH).
-
Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P).
-
G6PDH then oxidizes G6P, reducing NADP+ to NADPH.
-
Monitor the increase in absorbance at 340 nm, which is proportional to the rate of NADPH formation and thus HK activity.
Methodology (GAPDH Activity Assay):
-
Prepare cell lysates from control and 3-BP-treated cancer cells.
-
The assay measures the reduction of NAD+ to NADH, which is coupled to the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate by GAPDH.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is directly proportional to GAPDH activity.
Measurement of Mitochondrial Respiration and Glycolysis (Seahorse XF Analyzer)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
Methodology: [19]
-
Seed cancer cells in a Seahorse XF cell culture microplate.
-
Treat the cells with 3-BP for the desired duration.
-
The instrument sequentially injects various metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for OCR; glucose, oligomycin, 2-DG for ECAR) to assess different parameters of mitochondrial and glycolytic function.
-
The analyzer's sensors detect changes in oxygen and pH in the microenvironment surrounding the cells, allowing for the calculation of OCR and ECAR.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of the DNA-intercalating dye propidium iodide (PI) by cells with compromised membrane integrity.
-
Treat cancer cells with 3-BP to induce apoptosis.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark to allow for staining.
-
Analyze the stained cells using a flow cytometer.
-
The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
Identification of Protein Alkylation by Mass Spectrometry
Principle: This technique is used to identify the specific proteins and amino acid residues that are alkylated by 3-BP.
-
Treat cancer cells with radiolabeled [14C]-3-BP.
-
Lyse the cells and separate the proteins using two-dimensional gel electrophoresis.
-
Identify the radiolabeled protein spots by autoradiography.
-
Excise the spots of interest and digest the proteins into smaller peptides (e.g., with trypsin).
-
Analyze the peptide fragments by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the protein and the specific site of pyruvylation by 3-BP.
Visualizing the Molecular Interactions of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular targets and pathways affected by this compound.
Caption: Overview of this compound's mechanism of action.
Caption: Workflow for validating 3-BP's molecular targets.
Conclusion
This compound represents a promising anti-cancer agent that effectively exploits the metabolic reprogramming inherent in many cancer cells. Its multi-targeted approach, simultaneously crippling both glycolysis and mitochondrial respiration, leads to a profound energy crisis and subsequent cell death. The selective uptake of 3-BP by cancer cells via overexpressed MCTs further enhances its therapeutic potential. The primary molecular targets, including GAPDH, Hexokinase II, and components of the mitochondrial electron transport chain, have been extensively validated. A thorough understanding of these molecular interactions and the downstream cellular consequences is crucial for the continued development and optimization of 3-BP and other metabolism-targeting cancer therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the fight against cancer through innovative metabolic interventions.
References
- 1. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is pyruvylated during this compound mediated cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment | MDPI [mdpi.com]
- 5. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during this compound Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of this compound Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. The effect of this compound on human colorectal cancer cells is dependent on glucose concentration but not hexokinase II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Metal–organic layer delivers this compound to mitochondria for metabolic regulation and cancer radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Hexokinase II inhibition by this compound sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-mediated MCT1-dependent metabolic perturbation sensitizes triple negative breast cancer cells to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Warburg Effect: A Technical Guide to 3-Bromopyruvate in Tumor-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Warburg effect as a metabolic hallmark of cancer and explores the mechanism, efficacy, and experimental validation of 3-Bromopyruvate (3-BP), a promising anti-glycolytic agent. By selectively targeting the altered energy metabolism of tumor cells, 3-BP presents a potent therapeutic strategy. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the complex biological pathways and workflows involved.
The Warburg Effect: A Core Metabolic Shift in Cancer
In the 1920s, Otto Warburg first observed that cancer cells exhibit a unique metabolic phenotype: they predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2][3] This phenomenon, termed "aerobic glycolysis" or the "Warburg Effect," is a fundamental shift from the metabolic process in most normal differentiated cells, which primarily rely on mitochondrial oxidative phosphorylation.[1][3]
This metabolic reprogramming is not a sign of defective mitochondria but rather a strategic adaptation to support the demands of malignant proliferation.[2][3] The high glycolytic flux provides cancer cells with a rapid source of ATP and, crucially, diverts glucose-derived carbons into anabolic pathways for the synthesis of nucleotides, lipids, and proteins necessary for building new biomass.[1][2][4] Key signaling pathways, often driven by oncogenes and tumor suppressors, orchestrate this metabolic switch. The PI3K/AKT/mTOR pathway, for instance, promotes the activity of glucose transporters and key glycolytic enzymes like Hexokinase 2 (HK2).[1][5][6]
This compound (3-BP): A Multi-Targeted Glycolysis Inhibitor
This compound is a small molecule alkylating agent and a structural analog of pyruvate (B1213749) and lactate.[7][8] This structural similarity is key to its selective action against cancer cells.
Selective Uptake
Tumor cells that exhibit the Warburg effect upregulate Monocarboxylate Transporters (MCTs), particularly MCT1, to export the large quantities of lactate produced.[9][10][11] 3-BP exploits this machinery, entering cancer cells preferentially through these same transporters.[9][10] This selective uptake is a critical factor in its favorable therapeutic window, as many normal tissues express lower levels of MCTs.[8][9]
Mechanism of Action
Once inside the cell, 3-BP acts as a potent inhibitor of key enzymes in the energy metabolism pathways, leading to a rapid and catastrophic depletion of intracellular ATP.[7][8]
-
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Numerous studies have identified GAPDH, a critical glycolytic enzyme, as the primary molecular target of 3-BP.[9][10][12][13] 3-BP alkylates a cysteine residue in the active site of GAPDH, a process referred to as pyruvylation, which irreversibly inactivates the enzyme and halts the glycolytic pathway.[12]
-
Inhibition of Hexokinase II (HK2): 3-BP also targets HK2, the enzyme that catalyzes the first committed step of glycolysis.[14][15][16] In many cancer cells, HK2 is overexpressed and bound to the outer mitochondrial membrane via the voltage-dependent anion channel (VDAC).[15][16] 3-BP can inhibit HK2 activity and cause its dissociation from the mitochondria, which not only blocks glycolysis but also promotes apoptosis.[16][17]
-
Mitochondrial Disruption: Beyond glycolysis, 3-BP can inhibit mitochondrial respiration, further crippling the cell's ability to generate ATP.[15][18]
This multi-pronged attack on both cytoplasmic glycolysis and mitochondrial respiration leads to severe energy depletion, the generation of reactive oxygen species (ROS), and the induction of multiple forms of cell death, including apoptosis and necroptosis.[7][9][14]
Quantitative Data Summary
The efficacy of 3-BP has been quantified across numerous cancer types both in vitro and in vivo.
In Vitro Efficacy of 3-BP
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of 3-BP against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 hours | [19] |
| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 hours | [19] |
| MCF-7 | Breast Cancer (ER+) | 111.3 | 24 hours | [19] |
| MCF-7 | Breast Cancer (ER+) | 75.87 | 48 hours | [19] |
| MDA-MB-231 | Breast Cancer | 19.1 | Not Specified | [20] |
| HCT116 | Colorectal Cancer | < 30 | Not Specified | [21] |
| SW1116 | Colorectal Cancer | 27.8 | Not Specified | [20] |
| A549 | Lung Cancer | 16.3 | Not Specified | [20] |
| HepG2 | Liver Cancer | 14.5 | Not Specified | [20] |
Note: IC50 values can vary based on experimental conditions such as cell state, drug batch, and culture conditions.[19]
In Vivo Efficacy of 3-BP
Preclinical studies in animal models have demonstrated significant anti-tumor activity of 3-BP.
| Cancer Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| SW480 Xenograft | Nude Mice | 8 mg/kg 3-BP (intraperitoneal) every 4 days for 28 days | Significant inhibition of tumor growth compared to vehicle control. | [14][22] |
| Panc-2 Syngeneic | C57BL/6 Mice | 10, 15, and 20 mg/kg 3-BP (intraperitoneal) twice per week | Dose-dependent inhibition of pancreatic tumor growth. | [23] |
| B(a)P-induced Lung Tumor | A/J Mice | 5 mg/ml 3-BP (aerosol) | Synergistic tumor prevention when combined with rapamycin (B549165). | [24] |
| Hepatocellular Carcinoma | Rats | Not specified | Eradication of advanced cancers in all 19 treated animals without apparent toxicity. | [25] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development. The following are detailed methodologies for key assays used to evaluate 3-BP.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., H1299, H23) onto 96-well tissue culture plates at a density of 10,000 cells per well.[24] Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat cells with various concentrations of 3-BP, a vehicle control, and any combination agents for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
ATP Level Determination
This assay quantifies intracellular ATP levels, providing a direct measure of the bioenergetic status of the cells following 3-BP treatment.
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells in a 12-well plate and allow them to grow for 24 hours.[14] Treat cells with various concentrations of 3-BP for a specified time (e.g., 5 hours).[14]
-
Cell Lysis: Harvest the cells and homogenize them in RIPA lysis buffer for 10 minutes on ice.[14]
-
Centrifugation: Centrifuge the cell lysates at 13,225 x g for 5 minutes at 4°C to pellet cell debris.[14]
-
ATP Measurement: Use a luminescence-based ATP assay kit. In this assay, luciferase catalyzes the formation of light from ATP and luciferin. The intensity of the light is proportional to the ATP concentration.[14]
-
Analysis: Measure luminescence using a luminometer and calculate ATP levels relative to a standard curve and normalize to total protein content.
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the anti-tumor efficacy of 3-BP in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice, 4-5 weeks old).[14]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 SW480 cells in 0.2 ml sterile DMEM) into the flank of each mouse.[14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[14]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, 3-BP at a specific dose like 8 mg/kg, positive control).[14] Administer treatment via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 4 days).[14]
-
Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly throughout the study.
-
Endpoint: At the end of the study (e.g., 28 days), sacrifice the mice, excise the tumors, and measure their final weight and volume.[14] Tissues can be collected for further analysis (e.g., histopathology, immunohistochemistry).
Conclusion and Future Perspectives
This compound represents a highly promising class of anticancer agents that exploits the fundamental metabolic reprogramming of tumors known as the Warburg effect. Its ability to selectively enter cancer cells via MCTs and subsequently cripple cellular energy production by inhibiting both glycolysis and mitochondrial respiration provides a powerful and multi-targeted therapeutic strategy.[7][8][9] The extensive preclinical data, showing potent efficacy across a wide range of cancer models with minimal toxicity, underscores its therapeutic potential.[23][25]
Future research should focus on overcoming challenges related to its systemic delivery and stability, potentially through novel formulations like microencapsulation, to pave the way for broader clinical trials.[26] Furthermore, exploring rational combinations of 3-BP with other therapies, such as mTOR inhibitors or standard chemotherapeutics, could yield synergistic effects and overcome drug resistance.[9][24] As our understanding of cancer metabolism deepens, agents like 3-BP that target these core dependencies will be integral to the next generation of cancer therapeutics.
References
- 1. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 2. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Warburg effect: a balance of flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 10. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during this compound Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. portlandpress.com [portlandpress.com]
- 18. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 26. Systemic Delivery of Microencapsulated this compound for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Glycolytic Warfare: A Technical Guide to the Cellular Uptake of 3-Bromopyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) has emerged as a potent and promising anti-cancer agent due to its ability to selectively target the altered energy metabolism of tumor cells. A critical determinant of its efficacy is its entry into the cancer cell. This technical guide provides an in-depth exploration of the cellular uptake mechanisms of 3-BP, focusing on the key transporters, regulatory signaling pathways, and experimental methodologies used to elucidate these processes. Understanding these uptake mechanisms is paramount for optimizing 3-BP-based therapies and developing novel strategies to enhance its anti-neoplastic activity.
The primary entry route for 3-BP into cancer cells is facilitated by a class of transmembrane proteins known as Monocarboxylate Transporters (MCTs).[1][2][3][4][5] These transporters, which are frequently overexpressed in cancer cells to manage the high glycolytic rate and subsequent lactate (B86563) efflux, recognize 3-BP as a substrate due to its structural similarity to pyruvate (B1213749) and lactate.[6][7] This preferential uptake by cancer cells via MCTs forms the basis of 3-BP's selective toxicity towards malignant tissues while sparing normal cells.[1][2][3][4]
Core Cellular Uptake Machinery
The cellular uptake of this compound is a mediated transport process, primarily orchestrated by Monocarboxylate Transporters (MCTs) and their ancillary protein, CD147.
Monocarboxylate Transporters (MCTs)
MCTs are a family of proton-linked transporters that facilitate the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane.[8] Several isoforms exist, with MCT1 and MCT4 being the most implicated in 3-BP uptake in cancer cells.[9][10]
-
MCT1 (SLC16A1): Widely expressed in various tissues, MCT1 is a key transporter for 3-BP uptake in many cancer types, including breast and colon cancer.[6][8][11][12] Its expression has been shown to correlate with sensitivity to 3-BP.[12][13]
-
MCT4 (SLC16A3): While primarily known for lactate efflux in highly glycolytic cells, MCT4 can also contribute to 3-BP uptake.[9][10] Studies have shown that its expression can be induced and that it plays a role in the cellular response to 3-BP, particularly in breast cancer.[9][10]
The transport of 3-BP via MCTs is dependent on a proton gradient, with uptake being more efficient in the acidic tumor microenvironment.[14][15] This pH-dependent uptake further enhances the selectivity of 3-BP for cancer cells.[14][15][16]
The Role of CD147 (Basigin)
CD147 is a transmembrane glycoprotein (B1211001) that acts as an essential chaperone for the proper localization and function of MCT1 and MCT4 at the plasma membrane.[4][9][17][18][19] The interaction between CD147 and MCTs is crucial for the transporters' stability and activity.[18] Therefore, the expression levels of CD147 can significantly influence the rate of 3-BP uptake and, consequently, its cytotoxicity.[17]
Quantitative Analysis of this compound Uptake
The kinetics of 3-BP transport can be quantified to understand the efficiency of its uptake in different cell types and under various conditions.
Transport Kinetics
The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.
| Cell Line | Condition (pH) | Km (mM) | Reference |
| ZR-75-1 (Breast Cancer) | 6.0 | 0.57 | [20][21] |
| 7.4 | 1.2 | [20][21] | |
| MCF-7 (Breast Cancer) | 6.0 | 1.1 | [20][21] |
| 7.4 | 1.3 | [20][21] | |
| SK-BR-3 (Breast Cancer) | 6.0 | 2.1 | [20][21] |
| 7.4 | 1.6 | [20][21] |
These data highlight the increased affinity of MCTs for 3-BP in the acidic extracellular environment characteristic of tumors.[20][21]
Cellular Accumulation
Studies using radiolabeled 3-BP ([14C]3-BrPA) have demonstrated its accumulation in tumor tissues.
| Administration Route | Tumor Uptake (%ID/g) | Reference |
| Intra-arterial (i.a.) | 1.8 ± 0.2 | [22] |
| Intravenous (i.v.) | 0.03 ± 0.01 | [22] |
These findings underscore the importance of the delivery route in achieving high intra-tumoral concentrations of 3-BP.
Experimental Protocols
A variety of experimental techniques are employed to investigate the cellular uptake and effects of this compound.
Radiolabeled Uptake Assay
This is a direct method to quantify the transport of 3-BP into cells.
Objective: To measure the rate of [14C]-3-Bromopyruvate uptake by cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, ZR-75-1, SK-BR-3)
-
Cell culture medium and supplements
-
[14C]-3-Bromopyruvate (radiolabeled 3-BP)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to desired pH (e.g., 6.0 and 7.4)
-
Inhibitors (e.g., unlabeled 3-BP, MCT inhibitors like AR-C155858)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach near-confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells with the assay buffer at the desired pH. Pre-incubate the cells in the assay buffer for a defined period (e.g., 30 minutes) at 37°C. For inhibition studies, add the inhibitor during this step.
-
Initiation of Uptake: Add the [14C]-3-BP solution (at a specific concentration and radioactivity) to each well to initiate the uptake.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 5, 15, 30 minutes) at 37°C with gentle agitation.[20][21]
-
Termination of Uptake: Stop the transport by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [14C]-3-BP.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a solution containing a detergent like SDS or NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of parallel wells to normalize the uptake data (e.g., as nmol/mg protein/min). Calculate kinetic parameters (Km and Vmax) by performing uptake assays at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of 3-BP on cell viability.[12][23][24][25][26]
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (3-BP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of 3-BP and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12][26]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the purple formazan crystals.[12][24]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a multi-well spectrophotometer.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the 3-BP concentration to determine the IC50 value (the concentration of 3-BP that inhibits 50% of cell growth).
Metabolic Flux Analysis (Seahorse XF Assay)
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[19][27][28][29][30]
Objective: To evaluate the real-time effect of this compound on cellular metabolism.
Materials:
-
Cancer cell lines
-
Seahorse XF96 or similar instrument
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium (e.g., DMEM or RPMI without bicarbonate) supplemented with glucose, pyruvate, and glutamine
-
This compound (3-BP)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test reagents (e.g., glucose, oligomycin, 2-deoxyglucose)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[19][27]
-
Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for at least 30-60 minutes to allow for temperature and pH equilibration.[19][27][28][29]
-
Compound Loading: Load the sensor cartridge with the compounds to be injected during the assay (e.g., 3-BP, and reagents for the mitochondrial or glycolysis stress test) at the desired final concentrations.
-
Assay Execution: Place the cell plate in the Seahorse XF analyzer and start the assay. The instrument will measure baseline OCR and ECAR before injecting the compounds and then monitor the real-time metabolic response.
-
Data Analysis: Analyze the data using the Seahorse XF software to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity. Compare the metabolic profiles of 3-BP treated cells with control cells.
Signaling Pathways Regulating 3-BP Uptake
The expression and activity of MCTs and CD147 are not static but are regulated by various intracellular signaling pathways, which can in turn modulate the cellular uptake of 3-BP.
Wnt/β-catenin Signaling and MCT1
The canonical Wnt/β-catenin signaling pathway has been shown to upregulate the expression of MCT1.[6][9][16] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for Wnt target genes, including SLC16A1 (the gene encoding MCT1).[9] This regulation appears to be a crucial aspect of the metabolic reprogramming in some cancers, such as colon cancer.[9] Furthermore, there is evidence of cross-talk between the Wnt/β-catenin and Notch signaling pathways in the regulation of MCT1 expression.[1][8][16]
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Regulation of monocarboxylate transporter 1 (MCT1) promoter by butyrate in human intestinal epithelial cells: involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Monocarboxylate Transporter 4 (MCT4) Expression and Its Prognostic Significance in Circulating Tumor Cells From Patients With Early Stage Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactate/pyruvate transporter MCT-1 is a direct Wnt target that confers sensitivity to this compound in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. CD147 Immunoglobulin Superfamily Receptor Function and Role in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Monocarboxylic Acid Transporter 1 Trafficking by the Canonical Wnt/β-Catenin Pathway in Rat Brain Endothelial Cells Requires Cross-talk with Notch Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substrate-induced regulation of the human colonic monocarboxylate transporter, MCT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cpu.edu.cn [cpu.edu.cn]
- 20. Regulation of Monocarboxylate Transporter 1 (MCT1) Promoter by Butyrate in Human Intestinal Epithelial Cells: Involvement of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Characterization of this compound uptake in breast cancer cells [frontiersin.org]
- 22. Targeting of VX2 Rabbit Liver Tumor by Selective Delivery of this compound: A Biodistribution and Survival Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. tabaslab.com [tabaslab.com]
- 28. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. boa.unimib.it [boa.unimib.it]
The Effect of 3-Bromopyruvate on Cellular ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyruvate (3-BP) is a potent synthetic alkylating agent and a structural analog of pyruvate (B1213749) that has garnered significant attention as an anti-cancer agent. Its efficacy stems from its ability to rapidly and profoundly disrupt cellular energy metabolism, leading to a catastrophic depletion of adenosine (B11128) triphosphate (ATP) and subsequent cell death. This technical guide provides an in-depth analysis of the mechanisms by which 3-BP inhibits ATP production, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core pathways and workflows. 3-BP exerts its effects through a dual-pronged attack on both glycolysis and mitochondrial oxidative phosphorylation, making it a powerful tool for targeting the metabolic vulnerabilities of highly glycolytic cancer cells.
Mechanism of Action: A Dual Attack on Cellular Energy Production
The anti-tumor activity of this compound is rooted in its ability to cripple the primary energy-generating pathways within cancer cells.[1] Most tumor cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," making them particularly susceptible to glycolytic inhibitors.[2][3] 3-BP not only targets this pathway but also disrupts mitochondrial function, effectively shutting down cellular ATP synthesis.[2][4]
Selective Cellular Uptake
A key feature of 3-BP's selectivity for tumor cells is its transport mechanism. 3-BP enters cells primarily through monocarboxylate transporters (MCTs), particularly MCT1, which are frequently overexpressed in cancer cells to export the large amounts of lactate (B86563) produced during aerobic glycolysis.[5][6][7][8] This preferential uptake concentrates the drug within malignant tissues, minimizing its impact on healthy cells.[5][7]
Inhibition of Glycolysis
Once inside the cell, 3-BP, as a highly reactive alkylating agent, covalently modifies and inactivates key enzymes by targeting their cysteine residues.[9]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Many studies identify GAPDH as a primary target of 3-BP.[5][6][7] By alkylating this crucial enzyme in the ATP-producing phase of glycolysis, 3-BP halts the metabolic flux, directly preventing the synthesis of ATP.[1][5] Its inhibition is a major contributor to the rapid energy depletion observed in treated cells.[5][10]
-
Hexokinase II (HK2): HK2, which catalyzes the first irreversible step of glycolysis, is another critical target.[2][3] In many cancer cells, HK2 is overexpressed and bound to the outer mitochondrial membrane, a position that gives it preferential access to ATP and couples glycolysis to mitochondrial metabolism. 3-BP inhibits HK2 activity and causes its dissociation from the mitochondria.[2][11] This dissociation not only blocks glycolysis but can also independently trigger apoptosis through the release of apoptosis-inducing factor (AIF).[2][11]
Disruption of Mitochondrial Respiration
Beyond its effects on glycolysis, 3-BP is a potent inhibitor of oxidative phosphorylation (OXPHOS).[2][12] This dual action ensures a more complete shutdown of ATP production.
-
TCA Cycle and Electron Transport Chain (ETC): 3-BP has been shown to inhibit multiple mitochondrial enzymes. It significantly impairs the function of the tricarboxylic acid (TCA) cycle by inhibiting isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (αKD).[2][13] Furthermore, it directly targets the ETC by inhibiting Complex I and Complex II (Succinate Dehydrogenase, SDH), further disrupting ATP synthesis and the electron transport chain.[2][9][12]
Induction of Oxidative Stress
The disruption of mitochondrial ETC function by 3-BP can lead to electron leakage and the generation of reactive oxygen species (ROS).[9][12] Concurrently, 3-BP can directly react with and deplete glutathione (B108866) (GSH), the cell's primary antioxidant scavenger.[2][9][14] This combined effect creates a state of severe oxidative stress, which contributes to DNA damage and cell death.[9]
Quantitative Impact on Cellular Energetics
The following tables summarize quantitative data from various studies, illustrating the potent effects of 3-BP on cellular ATP levels and key metabolic enzymes.
Table 1: Effect of this compound on Cellular ATP Levels
| Cell Line | 3-BP Concentration | Treatment Duration | ATP Reduction (%) | Reference |
|---|---|---|---|---|
| HCT116 (Colon Carcinoma) | 50 µM | 5 hours | ~65% | [15] |
| HCT116 (Colon Carcinoma) | 100 µM | 5 hours | ~90% | [15] |
| MCF-7/ADR (Breast Cancer) | 12.5 µM | 48 hours | ~44% | [16] |
| MCF-7/ADR (Breast Cancer) | 25 µM | 48 hours | ~46% | [16] |
| HCC1143 (TNBC) | 20 - 40 µM | 4 - 8 hours | Dose & Time Dependent |[17] |
Table 2: Inhibitory Concentrations of this compound on Key Metabolic Enzymes
| Enzyme Target | Cell Line / System | Concentration / IC50 | % Inhibition | Reference |
|---|---|---|---|---|
| GAPDH | HepG2 (Hepatoma) | 150 µM (for 30 min) | >70% | [8] |
| GAPDH | Primary Rat Astrocytes | IC50 ≈ 30 µM | 50% | [14] |
| Hexokinase II (HK2) | MCF-7/ADR (Breast Cancer) | 12.5 - 25 µM | ~50% | [16] |
| Succinate Dehydrogenase (SDH) | HepG2 (Hepatoma) | IC50 ≈ 20 µM | 50% | [2] |
| Phosphoglycerate Kinase (PGK) | HepG2 (Hepatoma) | 150 µM (for 30 min) | ~70% |[18] |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of the complex interactions and experimental processes involved in studying 3-BP.
Mechanism of Action of this compound
Caption: Dual inhibitory mechanism of 3-BP on glycolysis and mitochondrial respiration.
Experimental Workflow for ATP Measurement
Caption: Standard workflow for quantifying cellular ATP levels after 3-BP treatment.
Logical Cascade of 3-BP Induced Cell Death
Caption: Cause-and-effect relationship of 3-BP leading from enzyme inhibition to cell death.
Key Experimental Protocols
Accurate assessment of 3-BP's impact on cellular metabolism requires robust and standardized protocols. The following sections detail common methodologies.
Measurement of Intracellular ATP Levels
This protocol is based on a firefly luciferase assay, where light emission is proportional to the ATP concentration.[16]
-
Cell Preparation: Seed cells (e.g., 5 x 10⁴ cells/well) in 12-well plates and culture for 24 hours to allow for attachment.[16]
-
Treatment: Treat cells with the desired concentrations of 3-BP (e.g., 10 µM - 100 µM) and a vehicle control for the specified duration (e.g., 4 to 48 hours).
-
Lysis and Sample Collection: After incubation, wash cells with cold PBS. Lyse the cells with 100 µL of RIPA lysis buffer on ice for 10 minutes.[19] Centrifuge the lysates at >13,000 x g for 5 minutes at 4°C to pellet cell debris.[19] Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit to normalize ATP levels later.[16]
-
ATP Assay: Add 100 µL of ATP detection working dilution (containing luciferase and D-luciferin) to each well of an opaque 96-well plate.[16][19] Add 20-30 µL of the cell lysate supernatant to each well.
-
Measurement: Immediately measure the luminescence using a multi-mode microplate reader.
-
Data Analysis: The relative light units (RLU) are converted to ATP concentration using a standard curve. The final ATP levels are expressed as nmol/mg of protein.[16]
Hexokinase II (HK2) Activity Assay
This spectrophotometric assay measures HK activity by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.
-
Cell Lysate Preparation: Treat cells with 3-BP as described above. After treatment, wash, collect, and homogenize the cells in an appropriate assay buffer provided by a commercial kit (e.g., from Beijing Solarbio Science & Technology or Nanjinjiancheng).[16][17]
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, ATP, NADP⁺, glucose, and an excess of glucose-6-phosphate dehydrogenase.
-
Initiation and Measurement: Add the cell lysate to the reaction mixture to initiate the reaction. Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer.[17]
-
Calculation: The rate of change in absorbance (ΔA/min) is directly proportional to the HK activity. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 x 10³ L/mol/cm) and normalize to the total protein content of the lysate.[17]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay
This assay measures the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, which is coupled to the reduction of NAD⁺ to NADH.
-
Cell Lysate Preparation: Prepare cell lysates from control and 3-BP-treated cells as described for the HK2 assay.
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine (B1662121) buffer, EDTA, MgSO₄, ATP, 3-phosphoglyceric phosphokinase, and NAD⁺.
-
Initiation and Measurement: Add glyceraldehyde-3-phosphate to the mixture to start the reaction. Monitor the increase in absorbance at 340 nm due to the production of NADH.
-
Calculation: Determine the rate of NADH production from the change in absorbance over time. The GAPDH activity is calculated based on the molar extinction coefficient of NADH and normalized to the protein concentration of the lysate.
Conclusion
This compound is a uniquely effective agent for inducing rapid and comprehensive ATP depletion in cancer cells. By simultaneously inhibiting the key energy-producing pathways of glycolysis and oxidative phosphorylation, it creates a metabolic crisis that malignant cells cannot overcome.[2][5] Its primary targets, GAPDH and HK2, are often overexpressed in tumors, providing a degree of therapeutic selectivity.[5][11] The quantitative data clearly demonstrate a profound, dose-dependent reduction in cellular ATP. For researchers and drug developers, 3-BP serves as both a powerful investigational tool to probe cancer metabolism and a promising therapeutic candidate. Understanding its precise mechanisms and employing robust experimental protocols are critical for harnessing its full potential in the development of novel anti-cancer strategies.
References
- 1. This compound: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment | MDPI [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 8. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Reversal Effects of this compound on Multidrug Resistance In Vitro and In Vivo Derived from Human Breast MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of 3-Bromopyruvate: A Technical Guide
Abstract
3-Bromopyruvate (3-BP) is a promising anti-cancer agent that targets the unique metabolic phenotype of tumor cells, primarily their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of the preclinical research on 3-BP's efficacy, focusing on its mechanism of action, experimental validation, and key quantitative findings. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate understanding and replication by researchers, scientists, and drug development professionals.
Introduction
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One of the most prominent metabolic alterations is the shift from oxidative phosphorylation to aerobic glycolysis, even in the presence of sufficient oxygen. This metabolic switch is a key target for novel anti-cancer therapies. This compound, a halogenated derivative of pyruvic acid, has emerged as a potent inhibitor of glycolysis and has demonstrated significant anti-tumor effects in a variety of preclinical models. This document synthesizes the existing preclinical data on 3-BP's efficacy.
Mechanism of Action
This compound primarily exerts its cytotoxic effects by targeting key enzymes involved in glycolysis. Its primary targets include hexokinase 2 (HK2), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and succinate (B1194679) dehydrogenase (SDH). By inhibiting these enzymes, 3-BP effectively shuts down ATP production in cancer cells, leading to a severe energy crisis and subsequent cell death.
Signaling Pathway of 3-BP Induced Cell Death
The inhibition of key metabolic enzymes by 3-BP triggers a cascade of events culminating in apoptotic and necrotic cell death. The following diagram illustrates the core signaling pathway.
The Selective Eradication of Cancer Cells by 3-Bromopyruvate: A Deep Dive into its Mechanisms and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromopyruvate (3-BP), a synthetic alkylating agent and a structural analog of lactate (B86563) and pyruvate, has emerged as a highly promising anti-cancer agent due to its remarkable selectivity for tumor cells. This selectivity is rooted in the fundamental metabolic differences between cancerous and normal cells, primarily the Warburg effect. Cancer cells exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen, a phenomenon that necessitates the overexpression of specific transporters and enzymes. 3-BP masterfully exploits this altered metabolic landscape to preferentially enter and destroy cancer cells while largely sparing their healthy counterparts. This technical guide provides a comprehensive overview of the core mechanisms underlying 3-BP's selectivity, detailed experimental protocols for its study, and a quantitative analysis of its effects on cancer versus normal cells.
The Core Principle: Exploiting the Warburg Effect
The foundation of 3-BP's cancer cell selectivity lies in the "Warburg effect," a metabolic reprogramming where cancer cells favor aerobic glycolysis over the more efficient oxidative phosphorylation for ATP production.[1][2] This metabolic shift confers a growth advantage to tumor cells and creates a unique biochemical environment that 3-BP targets.[1]
Preferential Uptake via Monocarboxylate Transporters (MCTs)
To sustain their high glycolytic rate, cancer cells must efficiently export the resulting lactic acid to maintain intracellular pH. This is achieved through the overexpression of monocarboxylate transporters (MCTs), particularly MCT1.[3][4] 3-BP, being a structural analog of lactate and pyruvate, is recognized and transported into cancer cells primarily through these overexpressed MCTs.[5] Normal cells, which have a lower glycolytic rate, express significantly lower levels of MCTs, thus limiting the uptake of 3-BP and providing the first layer of selectivity.[6] The acidic tumor microenvironment further enhances the affinity of MCTs for 3-BP, increasing its uptake in cancer cells compared to normal tissues where the pH is physiological.[1][7]
The regulation of MCT1 expression in cancer is complex and often linked to key oncogenic pathways. For instance, the tumor suppressor p53 has been shown to repress MCT1 expression, and loss of p53 function in many cancers leads to its upregulation.[8][9][10] Conversely, the oncogene c-Myc can directly activate MCT1 transcription.[4]
dot
Caption: Preferential uptake of 3-BP via overexpressed MCT1 transporters.
Dual Targeting of Cancer's Energy Powerhouses
Once inside the cancer cell, 3-BP acts as a potent inhibitor of two key energy-producing pathways: glycolysis and, to a lesser extent, oxidative phosphorylation. This dual-pronged attack rapidly depletes the cell's ATP supply, leading to catastrophic energy failure and cell death.[11][12]
Inhibition of Glycolytic Enzymes
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Numerous studies have identified GAPDH as a primary target of 3-BP.[5] 3-BP, through its alkylating properties, irreversibly binds to and inactivates GAPDH, a critical enzyme in the glycolytic pathway.[5] This inhibition halts the glycolytic flux, preventing the generation of ATP and essential metabolic intermediates.[5]
Hexokinase II (HK-II): Another crucial target of 3-BP is Hexokinase II, the enzyme that catalyzes the first committed step of glycolysis.[3] In many cancer cells, HK-II is overexpressed and strategically located on the outer mitochondrial membrane, where it associates with the voltage-dependent anion channel (VDAC).[13] This interaction provides HK-II with preferential access to mitochondrial-generated ATP, thereby sustaining a high glycolytic rate.[13] 3-BP disrupts this critical HK-II/VDAC interaction, inhibiting its activity and promoting the release of pro-apoptotic factors from the mitochondria.[3]
dot
Caption: 3-BP inhibits key glycolytic enzymes, HK-II and GAPDH.
Induction of Apoptosis: The Final Blow
The profound energy crisis triggered by 3-BP culminates in the activation of programmed cell death, or apoptosis. This is achieved through multiple interconnected mechanisms:
-
Mitochondrial-Mediated Apoptosis: The disruption of the HK-II/VDAC complex by 3-BP permeabilizes the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[14] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[3][14]
-
Modulation of Bcl-2 Family Proteins: 3-BP influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating the expression of pro-apoptotic proteins such as Bax.[14][15][16] This shift in the Bcl-2 family rheostat further promotes mitochondrial dysfunction and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): 3-BP treatment can lead to an increase in intracellular reactive oxygen species, which can induce oxidative stress and further damage mitochondria, contributing to the apoptotic cascade.[5]
dot
Caption: 3-BP induces apoptosis through mitochondrial pathways.
Quantitative Analysis of 3-BP's Selective Cytotoxicity
The selective anticancer activity of 3-BP has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize representative IC50 values of 3-BP in various cancer cell lines compared to normal cells, as well as its impact on ATP levels and apoptosis.
Table 1: Comparative IC50 Values of this compound (3-BP)
| Cell Line | Cancer Type | 3-BP IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 22.5 ± 0.7 | [17] |
| SW480 | Colorectal Carcinoma | 16.9 ± 1.0 | [17] |
| DLD-1 | Colorectal Carcinoma | 16.9 ± 1.3 | [17] |
| CaCo2 | Colorectal Carcinoma | 36.6 ± 2.1 | [17] |
| PC-3 | Prostate Cancer | 50 | [12] |
| LNCaP | Prostate Cancer | 70 | [12] |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 (24h), 41.26 (48h) | [14] |
| MCF-7 | Breast Cancer (ER+) | 111.3 (24h), 75.87 (48h) | [14] |
| T47D | Breast Cancer (ER+) | 33 | [18] |
| Normal Hepatocytes | Normal Liver Cells | Significantly higher than HCC cells | [19] |
| Normal Pancreatic Organoid | Normal Pancreatic Cells | No effect at concentrations that induce apoptosis in cancer organoids | [20] |
Table 2: Effect of 3-BP on Cellular ATP Levels and Apoptosis
| Cell Line | 3-BP Concentration (µM) | Treatment Time | ATP Depletion (% of control) | Apoptosis Induction | Reference |
| HCT116 | 50 | 5 hours | ~65% | - | [11] |
| HCT116 | 100 | 5 hours | ~90% | - | [11] |
| HCC cells (AS-30D) | Not specified | Not specified | Significant depletion | Induced cell death | [19] |
| Panc-2 | 15 | Not specified | Severely inhibited | 95% cell death | [3] |
| HT-29 | 3Br-P + DCA | 48 hours | - | Significant increase in early and late apoptosis | [16][21] |
| CD133+ U87 Glioma | 10 | 48 hours | - | Increased expression of Bax and cleaved caspase-3 | [22] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of 3-BP.
Cell Culture and 3-BP Treatment
-
Cell Lines: Obtain cancer cell lines (e.g., HCT116, MCF-7, Panc-2) and corresponding normal cell lines (if available) from a reputable cell bank.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
3-BP Stock Solution: Prepare a stock solution of 3-BP (e.g., 100 mM) in a suitable solvent like sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C.
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of 3-BP. A vehicle control (medium with the solvent used for the 3-BP stock) should always be included. Incubation times will vary depending on the assay (e.g., 24, 48, or 72 hours for viability; shorter times for metabolic or signaling studies).[16][18]
dot
Caption: General workflow for in vitro 3-BP treatment.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
-
Procedure: a. Following 3-BP treatment in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16] b. Incubate the plate for 3.5-4 hours at 37°C.[16] c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] d. Measure the absorbance at a wavelength of 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure: a. After 3-BP treatment, harvest the cells (including floating cells in the medium). b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer. d. Add FITC-conjugated Annexin V and PI to the cell suspension. e. Incubate for 15-20 minutes at room temperature in the dark. f. Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[16]
ATP Level Measurement
-
Principle: Cellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the amount of ATP.
-
Procedure: a. Treat cells with 3-BP for the desired time. b. Lyse the cells using a lysis buffer provided in a commercial ATP assay kit. c. Add the cell lysate to a luminometer plate. d. Add the luciferase-luciferin reagent. e. Immediately measure the luminescence using a luminometer. f. Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It can be used to assess the expression levels of key proteins involved in 3-BP's mechanism of action, such as HK-II, GAPDH, cleaved caspase-3, and Bcl-2 family members.
-
Procedure: a. After 3-BP treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay. c. Separate equal amounts of protein by SDS-PAGE. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). f. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved caspase-3, anti-Bcl-2). g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH (in experiments where GAPDH is not the target of inhibition), should be used to ensure equal protein loading.[15][23]
Conclusion and Future Perspectives
This compound represents a paradigm of targeted cancer therapy, leveraging the unique metabolic vulnerabilities of tumor cells for their selective destruction. Its multifaceted mechanism of action, involving preferential uptake and the dual inhibition of key energy pathways leading to apoptosis, makes it a potent and promising anticancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of 3-BP. Future research should focus on optimizing its delivery to enhance tumor targeting and minimize potential off-target effects, as well as exploring its efficacy in combination with other cancer therapies. The continued investigation into the intricate signaling pathways modulated by 3-BP will undoubtedly unveil new avenues for the development of next-generation metabolic cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Regulation of monocarboxylate transporter MCT1 expression by p53 mediates inward and outward lactate fluxes in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (3BP) a fast acting, promising, powerful, specific, and effective "small molecule" anti-cancer agent taken from labside to bedside: introduction to a special issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The combined effect of dichloroacetate and this compound on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Targeting glycolysis by this compound improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d2od87akyl46nm.cloudfront.net [d2od87akyl46nm.cloudfront.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Alkylating Properties of 3-Bromopyruvate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention in the scientific community for its potent anticancer properties.[1][2] Structurally similar to pyruvate, a key metabolite in cellular respiration, 3-BP leverages the unique metabolic phenotype of cancer cells, particularly their reliance on aerobic glycolysis, to exert its cytotoxic effects.[3][4] This technical guide provides an in-depth exploration of the core alkylating properties of 3-BP, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.
Core Mechanism: Alkylation of Thiol Groups
The primary mechanism underpinning the biological activity of this compound is its function as a potent alkylating agent.[2][5] The bromine atom at the third carbon position makes the molecule highly electrophilic, enabling it to readily react with nucleophilic functional groups within the cell. The most prominent targets for this alkylation are the thiol (-SH) groups of cysteine residues in proteins and other small molecules like glutathione (B108866) (GSH).[6][7] This irreversible covalent modification, a type of S-alkylation, leads to a cascade of downstream effects that ultimately compromise cellular viability.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity of this compound.
| Parameter | Cell Line / Enzyme | Value | Reference(s) |
| IC50 (Cell Viability) | HCT116 (Colon Cancer) | 22.5 ± 0.7 µM (72h) | [8] |
| CaCo2 (Colon Cancer) | 36.6 ± 2.1 µM (72h) | [8] | |
| SW480 (Colon Cancer) | 16.9 ± 1.0 µM (72h) | [8] | |
| DLD-1 (Colon Cancer) | 16.9 ± 1.3 µM (72h) | [8] | |
| HCC1143 (TNBC) | 44.87 µM (24h), 41.26 µM (48h) | [9][10] | |
| MCF-7 (Breast Cancer) | 111.3 µM (24h), 75.87 µM (48h) | [9][10] | |
| Astrocytes (Primary Rat) | ~100 µM (4h) | [11] | |
| Enzyme Inhibition | GAPDH (in vitro) | Ki ≈ 25 µM | [12] |
| GAPDH (HCT116 cells) | IC50 < 30 µM | [12] | |
| Hexokinase II | 5 mM for complete inhibition | [12] | |
| Other Parameters | Half-life (pH 7.4, 37°C) | 77 minutes | [5][12][13] |
Table 1: Summary of this compound's Biological Activity
Signaling Pathways and Cellular Effects
The alkylating action of 3-BP triggers a series of events within the cell, primarily centered around the disruption of energy metabolism.
Glycolysis Inhibition
A primary consequence of 3-BP's alkylating activity is the potent inhibition of key glycolytic enzymes.[2][6]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Identified as a principal target, GAPDH is readily alkylated by 3-BP at its active site cysteine residues.[12][14] This inactivation halts the glycolytic pathway, leading to a rapid depletion of intracellular ATP.[12]
-
Hexokinase II (HKII): While also a target, higher concentrations of 3-BP are generally required for its complete inhibition compared to GAPDH.[12][15] HKII is often overexpressed and bound to the outer mitochondrial membrane in cancer cells, contributing to the Warburg effect.
dot
Downstream Cellular Consequences
The inhibition of glycolysis and subsequent ATP depletion initiates a cascade of cellular events leading to cell death.
dot
-
ATP Depletion: The halt in glycolysis leads to a rapid and severe drop in cellular ATP levels.[4][16] This energy crisis affects numerous ATP-dependent cellular processes.
-
Generation of Reactive Oxygen Species (ROS): 3-BP can induce the production of ROS, both directly and indirectly.[6] The alkylation and subsequent depletion of the cellular antioxidant glutathione (GSH) disrupt the cell's redox balance, leading to increased oxidative stress.[6][7]
-
Induction of Apoptosis: The combination of severe energy depletion and high oxidative stress are potent inducers of programmed cell death, or apoptosis.[3][8]
Experimental Protocols
Measurement of GAPDH Activity Inhibition
Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Cell lysate or purified GAPDH
-
GAPDH Assay Kit (e.g., from Ambion Inc.)
-
This compound (3-BP) solutions of varying concentrations
-
UV/VIS Spectrophotometer
Procedure:
-
Prepare cell lysates from control and 3-BP-treated cells, or use purified GAPDH.
-
Incubate the cell lysates or purified enzyme with various concentrations of 3-BP for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the components of the GAPDH assay kit, which typically include the substrate (glyceraldehyde-3-phosphate) and NAD+.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH production, which is proportional to GAPDH activity.
-
Determine the percentage of inhibition by comparing the activity in 3-BP-treated samples to the untreated control.
Quantification of Intracellular ATP Levels
Principle: ATP levels are quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.
Materials:
-
ATP Assay Kit (e.g., from Thermo Fisher Scientific)
-
Cell lysis buffer
-
Luminometer
Procedure:
-
Culture cells to the desired density and treat with various concentrations of 3-BP for the desired time.
-
Lyse the cells using the provided lysis buffer to release intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is used to detect intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
H2DCFDA probe
-
Cell culture medium
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Culture cells and treat with 3-BP.
-
Load the cells with H2DCFDA by incubating them in a medium containing the probe for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer (excitation ~488 nm, emission ~525 nm), or a fluorescence microplate reader.
-
An increase in fluorescence intensity in 3-BP-treated cells compared to controls indicates an increase in intracellular ROS levels.
Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
Principle: During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Treat cells with 3-BP for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Experimental Workflow for Studying 3-BP's Alkylating Properties
dot
Conclusion
This compound's potent alkylating properties, primarily targeting cysteine residues in key metabolic enzymes like GAPDH, form the basis of its profound anticancer effects. The resulting inhibition of glycolysis leads to rapid ATP depletion, increased oxidative stress, and ultimately, apoptotic cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising small molecule. Understanding the intricacies of its alkylating mechanism is crucial for the continued development of 3-BP and its analogs as targeted cancer therapies.
References
- 1. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of this compound Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The promising anticancer drug this compound is metabolized through glutathione conjugation which affects chemoresistance and clinical practice: An evidence-based view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during this compound Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 3-Bromopyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a synthetic alkylating agent and a potent inhibitor of glycolysis.[1][2] It preferentially targets cancer cells that exhibit the Warburg effect, a phenomenon characterized by a high rate of glycolysis even in the presence of oxygen.[1][2][3] 3-BP enters cancer cells through overexpressed monocarboxylate transporters (MCTs) and exerts its cytotoxic effects by inhibiting key glycolytic enzymes such as Hexokinase II (HKII) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), leading to ATP depletion and cell death.[1][4][5] Additionally, 3-BP has been shown to affect mitochondrial respiration and induce oxidative stress.[1][6][7] These application notes provide a comprehensive guide to designing and conducting in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
3-BP's primary mechanism involves the inhibition of energy metabolism in cancer cells. It acts as a pyruvate (B1213749) analog and targets several key metabolic enzymes.[5]
-
Inhibition of Glycolysis: 3-BP inhibits Hexokinase II (HKII), the first rate-limiting enzyme in the glycolytic pathway, and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][4][5] This leads to a rapid depletion of intracellular ATP.[4][5]
-
Mitochondrial Respiration: 3-BP can also inhibit mitochondrial respiration, further contributing to the energy deficit in cancer cells.[1][7]
-
Induction of Cell Death: The profound energy depletion caused by 3-BP triggers various forms of cell death, including apoptosis and necrosis.[3][8]
Key In Vitro Experiments
A battery of in vitro assays is essential to comprehensively characterize the anticancer effects of 3-BP. The following protocols describe key experiments to assess its cytotoxicity, impact on cell metabolism, and mechanism of cell death.
Cytotoxicity and Cell Viability Assays
These assays are fundamental to determining the dose-dependent effects of 3-BP on cancer cell viability.
a) MTT/CCK-8 Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of 3-BP concentrations (e.g., 10, 20, 40, 80, 160, 320 µM) for 24, 48, and 72 hours.[3][9] Include a vehicle-treated control group.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. For CCK-8, no solubilization step is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of 3-BP that inhibits 50% of cell growth).
b) Sulforhodamine B (SRB) Assay
This assay measures cell density by staining total cellular protein.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT/CCK-8 assay.
-
Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.[10]
-
Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
c) Colony Formation Assay
This assay assesses the long-term effect of 3-BP on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of 3-BP for 24 hours.[3]
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.[3]
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Apoptosis and Cell Death Assays
These assays help to elucidate the mode of cell death induced by 3-BP.
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of 3-BP for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
b) DAPI Staining for Nuclear Morphology
This fluorescence microscopy technique visualizes nuclear changes associated with apoptosis.
Protocol:
-
Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate and treat with 3-BP.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Permeabilize the cells with 0.1% Triton X-100 and stain with DAPI solution (1 µg/mL) for 5 minutes.[3]
-
Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[3]
c) Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with 3-BP, harvest, and lyse to release cellular contents.
-
Assay: Use a commercial caspase activity assay kit (e.g., Caspase-3, -8, -9) according to the manufacturer's instructions. These kits typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
Cell Cycle Analysis
This assay determines the effect of 3-BP on cell cycle progression.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with 3-BP for a specified duration (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]
Metabolic Assays
These assays directly measure the impact of 3-BP on cellular metabolism.
a) Intracellular ATP Measurement
This assay quantifies the level of ATP, providing a direct measure of cellular energy status.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 3-BP for a short duration (e.g., 1-6 hours).[3]
-
Lysis: Lyse the cells to release ATP.
-
Assay: Use a commercial luciferase-based ATP assay kit according to the manufacturer's instructions. The luminescence generated is proportional to the ATP concentration.[3]
-
Measurement: Measure the luminescence using a luminometer.
b) Lactate (B86563) Production Assay
This assay measures the amount of lactate secreted into the culture medium, an indicator of glycolytic activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with 3-BP.
-
Sample Collection: Collect the cell culture medium at different time points.
-
Assay: Use a commercial lactate assay kit to measure the lactate concentration in the medium.
-
Normalization: Normalize the lactate levels to the cell number or total protein content.
c) Seahorse XF Analyzer for Real-Time Metabolic Analysis
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.[12]
-
Drug Preparation: Prepare a stock solution of 3-BP in an appropriate solvent (e.g., DMSO).[12] Prepare injection solutions of 3-BP and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test) in Seahorse XF assay medium.
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with the prepared drug solutions.[12]
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay.
-
-
Data Analysis: Analyze the OCR and ECAR data to determine the effect of 3-BP on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of 3-BP on key signaling pathways involved in cell survival, proliferation, and metabolism.
Protocol:
-
Cell Treatment and Lysis: Treat cells with 3-BP, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-AMPK, AMPK, HKII, GAPDH, cleaved caspase-3, Bcl-2, Bax).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Table 2: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | |||
| 3-BP (Low Dose) | |||
| 3-BP (High Dose) |
Table 3: Metabolic Effects of this compound
| Treatment | Intracellular ATP (% of Control) | Lactate Production (% of Control) | Basal OCR (% of Control) | Basal ECAR (% of Control) |
| Control | 100 | 100 | 100 | 100 |
| 3-BP (Low Dose) | ||||
| 3-BP (High Dose) |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Simplified mechanism of action of this compound in cancer cells.
Caption: Potential signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of the antitumoral alkylating agent this compound on mitochondrial respiration: role of mitochondrially bound hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Targeting glycolysis by this compound improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Bromopyruvate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a synthetic alkylating agent and a potent inhibitor of glycolysis.[1][2] It has garnered significant interest in cancer research due to its ability to selectively target and eliminate cancer cells, which often exhibit a high glycolytic rate known as the Warburg effect.[1][3] 3-BP exerts its cytotoxic effects primarily by inhibiting key glycolytic enzymes, leading to a rapid depletion of intracellular ATP and subsequent cell death through various mechanisms including apoptosis, necroptosis, and autophagy.[1][3][4] This document provides detailed protocols and application notes for the use of 3-BP in in vitro cell culture experiments.
Mechanism of Action
This compound is a structural analog of pyruvate (B1213749) and lactate.[5] It is transported into cancer cells primarily through overexpressed monocarboxylate transporters (MCTs).[3][6] Once inside the cell, 3-BP acts as a potent alkylating agent, targeting cysteine residues in proteins.[6][7] Its primary targets are key enzymes in the glycolytic pathway, most notably Hexokinase II (HKII) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3][6][8]
Inhibition of these enzymes blocks glycolysis, leading to a drastic reduction in ATP production.[1][9] This energy depletion triggers a cascade of cellular events, including:
-
Induction of Apoptosis: ATP depletion and the generation of reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway.[10][11][12]
-
Necroptosis and Autophagy: In some cell types, 3-BP can induce other forms of programmed cell death like necroptosis and autophagy.[1]
-
DNA Damage: At lower concentrations, 3-BP can induce DNA damage, potentially through the generation of ROS.[6]
Quantitative Data Summary
The following tables summarize the effective concentrations of 3-BP and its impact on cell viability across various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time | Observed Effects | Reference(s) |
| SW480 | Colon Cancer | 10 - 320 | 24 - 72 h | Decreased cell viability, inhibition of colony formation | [1][13] |
| HT29 | Colon Cancer | 10 - 320 | 24 - 72 h | Decreased cell viability, induction of autophagy | [1] |
| THP-1 | Acute Myeloid Leukemia | 25 - 100 | 12 h | Decreased cell viability, DNA damage | [6][7] |
| HCT116 | Colon Carcinoma | 50 - 100 | 5 h | ATP depletion | [9] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Apoptosis induction, ROS generation | [10] |
| MCF-7 | Breast Cancer | Not specified | 24 - 72 h | Enhanced TRAIL-induced apoptosis | [11][14] |
| ZR-75-1, SK-BR-3 | Breast Cancer | 30 - 2000 | 16 h | Decreased cell survival | [15] |
| Panc-2 | Pancreatic Cancer | 10 - 50 | 48 h | Decreased cell survival, ATP depletion | [16][17] |
| MiaPaCa-2, Suit-2 | Pancreatic Cancer | 12.5 - 75 | 24 h | Decreased cell viability | [18] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Extracellular pH | IC50 (µM) |
| ZR-75-1 | 7.4 | ~60 |
| ZR-75-1 | 6.0 | ~30 |
| MCF-7 | 7.4 | ~250 |
| MCF-7 | 6.0 | ~150 |
| SK-BR-3 | 7.4 | ~500 |
| SK-BR-3 | 6.0 | ~300 |
Data extracted from a study on the effect of extracellular pH on 3-BP cytotoxicity.[15]
Experimental Protocols
1. Preparation and Handling of this compound Stock Solution
Caution: this compound is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a chemical fume hood.
-
Reconstitution: Prepare a stock solution of 3-BP (e.g., 100 mM) by dissolving it in a suitable solvent such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO). Ensure the pH of the final solution is adjusted to neutral (pH 7.0-7.4) if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium.
2. Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on colon cancer cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 3-BP (e.g., 0, 10, 20, 40, 80, 160, 320 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve 3-BP).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
3. Colony Formation Assay
This protocol is based on a study investigating the effect of 3-BP on colon cancer cell growth.[1]
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 3-BP for 24 hours.
-
Recovery: Replace the drug-containing medium with 2 mL of fresh complete medium.
-
Incubation: Culture the cells for an additional 5-7 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 10 minutes at -20°C.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Analysis: Wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
4. Apoptosis Analysis by Nuclear Staining (DAPI)
This protocol is adapted from a study on colon cancer cells.[1]
-
Cell Seeding and Treatment: Seed 2 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of 3-BP for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Resuspend the cell pellet in 100 µL of DAPI solution (2 µg/mL) and incubate for 1 minute.
-
Visualization: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit chromatin condensation and nuclear fragmentation.
Visualizations
Figure 1: Signaling pathway of this compound in cancer cells.
Figure 2: General experimental workflow for 3-BP in cell culture.
References
- 1. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 4. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kodiscovery.org [kodiscovery.org]
- 9. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sensitizes human breast cancer cells to TRAIL-induced apoptosis via the phosphorylated AMPK-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and sodium citrate induce apoptosis in human gastric cancer cell line MGC-803 by inhibiting glycolysis and promoting mitochondria-regulated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systemic Delivery of Microencapsulated this compound for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromopyruvate for Studying Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromopyruvate (3-BP), a potent inhibitor of cancer cell metabolism, as a tool for research and potential therapeutic development. Detailed protocols for key experimental assays are also included.
Introduction
Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. This compound (3-BP), a synthetic alkylating agent and a structural analog of pyruvate, has emerged as a promising anti-cancer agent due to its ability to selectively target and disrupt the energy metabolism of tumor cells.[3][4][5] Its preferential uptake by cancer cells is facilitated by overexpressed monocarboxylate transporters (MCTs), which are responsible for lactate (B86563) transport.[3][4][6]
Mechanism of Action
3-BP exerts its cytotoxic effects through a multi-pronged attack on cancer cell metabolism.[3][6] Its primary mechanism involves the inhibition of key glycolytic enzymes, leading to a rapid depletion of intracellular ATP and the induction of cell death.[3][4][6]
Key Molecular Targets:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Identified as a primary target, inhibition of GAPDH by 3-BP blocks glycolysis and leads to ATP depletion.[3][4][6]
-
Hexokinase II (HK-II): By inhibiting HK-II, which is often overexpressed and bound to the mitochondria in cancer cells, 3-BP disrupts the first committed step of glycolysis.[1][7]
-
Mitochondrial Respiration: 3-BP can also inhibit mitochondrial oxidative phosphorylation (OXPHOS), further contributing to the energetic collapse of cancer cells.[1][2]
The dual inhibition of both glycolysis and OXPHOS makes 3-BP a potent agent against cancer cells, which are highly dependent on these pathways for survival. Furthermore, 3-BP has been shown to induce reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, contributing to its apoptotic effects.[6]
Visualization of 3-BP's Mechanism of Action
Caption: Mechanism of this compound (3-BP) in cancer cells.
In Vitro and In Vivo Efficacy
Numerous studies have demonstrated the potent anti-cancer effects of 3-BP in a variety of cancer cell lines and animal models.
In Vitro Studies
3-BP has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, colon, and pancreatic cancer.[5][7][8]
| Cell Line | Cancer Type | Key Findings | Reference |
| SW480, HT29 | Colon Cancer | Induced apoptosis and necroptosis. | [8] |
| MCF-7, MDA-MB-231 | Breast Cancer | Induced apoptosis and cell cycle arrest. | [5] |
| Panc-2 | Pancreatic Cancer | Inhibited cell proliferation and induced apoptosis. | [7] |
| HCT116 | Colorectal Cancer | GAPDH activity inhibited with an IC50 value less than 30 μM. | [2] |
| HepG2 | Hepatocellular Carcinoma | Treatment with 0.15 mM 3-BP for 30 min caused over 70% inhibition of GAPDH activity. | [1][2] |
In Vivo Studies
Preclinical studies in animal models have shown that 3-BP can inhibit tumor growth and, in some cases, lead to complete tumor regression with minimal side effects on healthy tissues.[5][9]
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Nude Mice | Triple-Negative Breast Cancer (TNBC) | Various concentrations of 3-BP administered to xenografts. | Inhibited tumor growth, decreased hexokinase (HK) activity and ATP production. | [5] |
| C57BL/6 Mice | Pancreatic Cancer | Intraperitoneal injections of 10, 15, and 20 mg/kg twice a week. | Inhibited tumor growth and expression of hexokinase II. | [7] |
| Mouse Model | Lung Cancer | Aerosol treatment with 3-BP and rapamycin (B549165). | Synergistic inhibition of tumor multiplicity and tumor load. | [10] |
| Rabbit VX2 Tumor Model | Hepatocellular Carcinoma | Intraarterial delivery of 3-BP. | Selectively caused death of tumor cells. | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of 3-BP on cancer metabolism.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro experiments with 3-BP.
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to assess the cytotoxic effects of 3-BP on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (3-BP)
-
RPMI 1640 medium buffered with HEPES (pH 6.0 and 7.4)
-
Fixation solution: 1.0% acetic acid in methanol
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Prepare a series of 3-BP concentrations in buffered RPMI 1640 medium. Remove the old medium from the wells and add 100 µL of the 3-BP solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 16 hours).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of fixation solution per well and incubating for 90 minutes at -20°C.
-
Washing: Wash the plates five times with PBS and allow them to air-dry.
-
Staining: Add 50 µL of SRB solution to each well and incubate for 90 minutes at 37°C.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the untreated control.
Protocol 2: Intracellular ATP Measurement
This protocol measures the intracellular ATP levels to assess the impact of 3-BP on cellular energy status. A bioluminescence-based assay is commonly used.[11][12]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (3-BP)
-
ATP bioluminescence assay kit (e.g., containing luciferase reagent)
-
Luminometer
-
Cell lysis buffer
-
ATP standard solution
Procedure:
-
Cell Seeding: Seed 1.2 x 10^5 cells/well in a 6-well plate and incubate for 24 hours.[13]
-
Treatment: Treat the cells with various concentrations of 3-BP for a specified time (e.g., 5 hours).[13]
-
Cell Lysis: Wash the cells with PBS and then lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
ATP Standard Curve: Prepare a standard curve using a series of dilutions of the ATP standard solution.
-
Measurement:
-
Add 100 µL of each cell lysate or ATP standard to a luminometer-compatible plate.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 seconds at room temperature.
-
Measure the luminescence using a luminometer.[12]
-
-
Analysis: Determine the ATP concentration in the samples by comparing their luminescence values to the ATP standard curve. Normalize the ATP levels to the protein concentration of the cell lysates.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[14][15]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (3-BP)
-
LDH assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 – 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[15]
-
Treatment: Apply 3-BP treatment at various concentrations.[15]
-
Controls: Include wells for:
-
Untreated control: Cells with medium only.
-
Maximum LDH release control: Cells treated with a lysis solution provided in the kit.
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Untreated Control Value) / (Maximum LDH Release Control Value - Untreated Control Value)] * 100
Protocol 4: Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins (e.g., GAPDH, HK-II, apoptotic markers) in cells treated with 3-BP.[16][17][18][19]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (3-BP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GAPDH, anti-HK-II, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with 3-BP as described in previous protocols.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH, if not the target).
Conclusion
This compound is a valuable tool for studying cancer metabolism due to its specific targeting of key metabolic pathways that are upregulated in cancer cells. The provided application notes and protocols offer a framework for researchers to investigate the effects of 3-BP and explore its potential as an anti-cancer therapeutic. Careful experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible results.
References
- 1. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. anticancer360.com [anticancer360.com]
- 6. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 7. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP Assays | What is an ATP Assay? [promega.kr]
- 12. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of intracellular ATP [bio-protocol.org]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. addgene.org [addgene.org]
Application Notes and Protocols: 3-Bromopyruvate in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies. A key metabolic feature of glioblastoma cells is their reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect," even in the presence of ample oxygen.[1] This metabolic shift provides a promising therapeutic target. 3-Bromopyruvate (3-BP), a halogenated analog of pyruvate, has emerged as a potent anti-glycolytic agent with significant potential in glioblastoma research.[2][3] It selectively targets the altered energy metabolism of cancer cells, leading to cell death while showing limited toxicity to normal cells.[4][5] These notes provide a comprehensive overview of 3-BP's application in glioblastoma research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged attack on the metabolic and survival pathways of glioblastoma cells. Its primary mechanisms include the inhibition of key glycolytic enzymes, induction of oxidative stress, and subsequent triggering of apoptosis.[6][7]
-
Inhibition of Glycolysis: 3-BP is a potent inhibitor of Hexokinase-II (HK2), the enzyme that catalyzes the first irreversible step in glycolysis.[1][8] HK2 is often overexpressed in glioblastoma and bound to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane, a position that gives it preferential access to ATP and couples glycolysis to mitochondrial function.[1][9] By inhibiting HK2, 3-BP disrupts this coupling, leading to a rapid depletion of cellular ATP.[5][9][10] 3-BP also targets other glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][5][9]
-
Induction of Oxidative Stress: 3-BP treatment leads to the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[6][11] This is achieved by unbalancing mitochondrial ROS production and disposal, partly through the inhibition of the antioxidant enzyme glutathione (B108866) peroxidase.[10] The accumulation of ROS contributes significantly to 3-BP-induced cell death.
-
Induction of Apoptosis: The depletion of ATP and increase in ROS trigger the intrinsic apoptotic pathway. 3-BP promotes the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[3][12] The dissociation of HK2 from the VDAC allows pro-apoptotic molecules to bind and promote the release of cytochrome c from the mitochondria, further activating the caspase cascade.[3][8] In some glioblastoma cells, 3-BP has been shown to induce caspase-dependent cell death.[11]
-
Antagonism of Lactate (B86563) and Pyruvate: Due to its structural similarity to lactate and pyruvate, 3-BP can act as an antagonist to their effects.[6][11] It can block the enhanced migratory capacity of glioma cells that is promoted by lactate and pyruvate.[11]
-
Broader Metabolic Disruption: Global proteomic analyses have revealed that 3-BP's effects extend beyond glycolysis, impacting interconnected pathways such as the pentose (B10789219) phosphate (B84403) pathway and amino acid metabolism.[2] It also induces a stress response in glioblastoma cells.[2]
Caption: Mechanism of this compound in Glioblastoma.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | 3-BP Concentration | Incubation Time | Effect | Citation |
| U87 (CD133+) | 10 µM | 48 h | More prominent inhibition of viability compared to parental cells.[12][13] | [12][13] |
| U87 (CD133+) | 10 µM | 48 h | Reduction in cell size, membrane bubbling, DNA fragmentation.[12] | [12] |
| U118 | < 40 µM | 2 h | No significant effect on cellular vitality. | [10] |
| U118 | 30 µM | 2 h | p-Akt dephosphorylation, p53 degradation, ATP reduction, enhanced ROS.[10] | [10] |
| C6 Glioma | Dose-dependent | 24 h | Decreased cell viability. | [11] |
| U373MG | Dose-dependent | 24 h | Decreased cell viability. | [11] |
| GL15 | Not specified | Not specified | Extensive changes in glycolytic enzymes and stress-related proteins.[2] | [2] |
| U-87 MG (2D) | 5 µM (in nanofiber) | 72 h | ~40% cell viability. | [14] |
| U-87 MG (3D Spheroids) | 5 µM (in nanofiber, daily) | 72 h | ~45% cell viability.[15] | [15][16] |
Table 2: Efficacy of this compound in Combination Therapies
| Glioblastoma Cell Line | Combination Agent(s) | Concentrations | Synergistic Effect | Citation |
| C6 Glioma Spheroids | Citrate (B86180) | 3BP: 15 µM & 30 µM; Citrate: 3 mM & 5 mM | Synergistic decrease in spheroid viability.[7] | [7][11] |
| U118 | Antimycin | 3BP: various; Antimycin: 5 µM | Potentiated 3-BP-triggered ROS production and increased efficacy.[10] | [10] |
| U118 | Menadione (B1676200) | 3BP: various; Menadione: 15 µM | Potentiated 3-BP-triggered ROS production and increased efficacy.[10] | [10] |
| U251 | Antimycin | 3BP: 40 µM; Antimycin: 5 µM | Significantly increased efficacy of 3-BP. | [10] |
| U87 | Menadione | 3BP: 40 µM; Menadione: 15 µM | Significantly increased efficacy of 3-BP. | [10] |
| U-87 MG | Temozolomide (in nanofiber) | 3BP: 5 µM; TMZ: 5 µM | Enhanced cytotoxic effect compared to single agents. | [14] |
Table 3: In Vivo Efficacy of this compound in Glioblastoma Models
| Animal Model | Glioblastoma Model | 3-BP Dosage & Administration | Outcome | Citation |
| Xenograft Animal Models | Ectopic (not in brain) | Not specified | Effective in killing glioma cells.[17] | [17] |
| Nude Mouse Model | SW480 colon cancer xenograft* | 8 mg/kg, intraperitoneal, every 4 days | Significantly prevented tumor growth compared to control. | [18] |
*Note: While not a glioblastoma model, this provides an example of an in vivo dosing regimen that demonstrated efficacy.[18] A significant challenge for glioblastoma is that 3-BP does not readily cross the blood-brain barrier (BBB), making in vivo studies in orthotopic (in-brain) models difficult without specialized delivery systems.[14][17]
Experimental Protocols
Protocol 1: In Vitro Glioblastoma Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of 3-BP on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U118, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepare fresh stock solution in PBS or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
3-BP Treatment: Prepare serial dilutions of 3-BP in culture medium. Remove the old medium from the wells and add 100 µL of the 3-BP-containing medium to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Glioblastoma Spheroid Viability Assay
This protocol models the 3D tumor microenvironment to assess 3-BP efficacy.
Materials:
-
Glioblastoma cell lines (e.g., C6, U87)
-
Ultra-low attachment 96-well plates
-
Complete culture medium
-
This compound and/or combination agents (e.g., Citrate)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates at a density of 1,000-5,000 cells/well. Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate aggregation. Incubate for 3-5 days until uniform spheroids are formed.
-
Treatment: Prepare treatment media containing 3-BP or combination agents at desired concentrations. Carefully replace half of the medium in each well with the corresponding treatment medium.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours), replacing half of the medium with fresh treatment medium every 24-48 hours.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescent signal to the untreated control spheroids to determine the percentage of viability.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol detects changes in protein expression associated with apoptosis following 3-BP treatment.
Materials:
-
Glioblastoma cells treated with 3-BP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 3-BP for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Caption: Experimental Workflow for 3-BP in Glioblastoma.
Challenges and Future Directions
Despite its promising preclinical results, the clinical application of 3-BP for glioblastoma faces significant hurdles. The primary challenge is its inability to efficiently cross the blood-brain barrier (BBB).[17] This limitation necessitates the development of novel delivery strategies, such as encapsulation in liposomes or functionalized nanofibers, to transport the drug to the tumor site.[14][17] Furthermore, resistance to 3-BP may develop in tumors with high concentrations of glutathione (GSH), which can neutralize the drug.[17] Future research should focus on optimizing delivery systems to overcome the BBB, exploring combination therapies to enhance efficacy and circumvent resistance, and conducting well-designed preclinical studies in orthotopic glioblastoma models to validate its therapeutic potential.
Conclusion
This compound is a compelling agent in glioblastoma research due to its ability to selectively exploit the unique metabolic phenotype of cancer cells. By simultaneously inhibiting glycolysis and inducing oxidative stress, 3-BP triggers robust cell death in glioblastoma models. The provided data and protocols offer a framework for researchers to further investigate its mechanisms, evaluate its efficacy in combination with other therapies, and develop strategies to translate its potent anticancer activity into clinical applications for glioblastoma patients.
References
- 1. Cancer stem cell molecular reprogramming of the Warburg effect in glioblastomas: a new target gleaned from an old concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment induces alterations of metabolic and stress-related pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexokinase 2 is a key mediator of aerobic glycolysis and promotes tumor growth in human glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HK2 Dependent “Warburg Effect” and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Pharmacological Effects of this compound, Related Analogs and Some Antioxidants on Viability of Experimental Glioblastoma Cells: Towards Better Anticancer Effects (An Original Article) [pubs.sciepub.com]
- 7. sciepub.com [sciepub.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Targeting Cancer Cells using this compound for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy of the anticancer this compound is potentiated by antimycin and menadione by unbalancing mitochondrial ROS production and disposal in U118 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound antagonizes effects of lactate and pyruvate, synergizes with citrate and exerts novel anti-glioma effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell proliferation and induces apoptosis in CD133+ population in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.unina.it [iris.unina.it]
- 16. Synergistic Cancer Metabolic Therapy via Co-Delivery of 3‑Bromopyruvate and Temozolomide with a Supramolecular Shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of 3-Bromopyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a small molecule alkylating agent that has garnered significant interest as a potent anti-cancer agent.[1] Its primary mechanism of action involves the inhibition of key enzymes in cellular energy metabolism, particularly glycolysis, a pathway on which many cancer cells predominantly rely even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1][2] 3-BP is known to target and inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase-2 (HK-II), leading to rapid depletion of intracellular ATP and subsequent cancer cell death.[1][3][4]
Despite its efficacy in preclinical models, the systemic delivery of unformulated 3-BP in vivo is challenging due to its high reactivity and associated toxicity to normal tissues.[5][6] This has necessitated the development of various delivery strategies aimed at improving its therapeutic index by either localizing its administration or by using advanced formulations to enhance tumor-specific delivery and reduce systemic side effects.[1][6]
This document provides a detailed overview of common and novel delivery methods for 3-BP in in vivo studies, complete with experimental protocols, quantitative data summaries, and diagrams of relevant pathways and workflows.
Mechanism of Action: Targeting Cancer Metabolism
3-BP's efficacy stems from its ability to exploit the metabolic reprogramming inherent in cancer cells. It enters the cell, often through monocarboxylate transporters (MCTs) which are frequently overexpressed in tumors for lactate (B86563) export, and subsequently inhibits key glycolytic enzymes.[3][5] This dual action of selective uptake and potent enzyme inhibition contributes to its tumor-specific activity.[3] The primary molecular targets include GAPDH and mitochondrial-bound HK-II.[3][7] Inhibition of these enzymes blocks the glycolytic pathway, leading to a drastic reduction in ATP production, induction of cellular stress, and ultimately, apoptotic cell death.[3][8]
In Vivo Delivery Methods and Quantitative Data
The choice of delivery method is critical for balancing efficacy and toxicity. Methods range from direct systemic injections to complex, targeted nanoparticle systems.
Systemic Administration
Intraperitoneal (IP) injection is a common method for systemic delivery in rodent models due to its relative ease and rapid absorption into the systemic circulation. However, it is often associated with dose-limiting toxicity.[2][5]
Localized Administration
To reduce systemic toxicity, localized delivery methods such as intra-arterial injection for liver tumors or aerosol delivery for lung cancer have been explored.[9][10] These methods aim to achieve a high drug concentration at the tumor site while minimizing exposure to healthy organs.
Advanced Formulations
Advanced formulations are designed to improve the safety and efficacy of 3-BP. These include:
-
Microencapsulation: Complexing 3-BP with β-cyclodextrin (β-CD) masks its reactive nature, reducing systemic toxicity and allowing for safer systemic administration.[5][11]
-
Liposomes and Nanoparticles: Encapsulating 3-BP in liposomes or nanoparticles can enhance its circulation time, improve tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, and enable targeted delivery by functionalizing the nanoparticle surface.[6][12][13][14]
Data Summary Tables
The following tables summarize quantitative data from various in vivo studies employing different delivery methods for 3-BP.
Table 1: Systemic Delivery of this compound
| Delivery Method | Animal Model | Cancer Type | Dosage Regimen | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Intraperitoneal (IP) | Nude Mice | Triple-Negative Breast Cancer | Low, medium, and high concentrations for 15 days | Inhibited tumor growth, decreased HK activity and ATP production.[8] | [8] |
| Intraperitoneal (IP) | SCID Mice | Aggressive Lymphoma | 10 mg/kg daily for 7 days | Significant reduction in tumor activity; weight loss observed as a sign of toxicity.[2] | [2] |
| Intraperitoneal (IP) | Nude Mice | Breast Cancer | 8 mg/kg every other day for 28 days | Good tumor growth inhibition; no significant liver or kidney damage at this dose.[15] | [15] |
| Intraperitoneal (IP) | C57BL/6 Mice | Pancreatic Cancer | 10, 15, 20 mg/kg, 3 days/week for 30 days | 75-80% tumor reduction at 20 mg/kg; induced apoptosis and necrosis in tumor tissue.[4] |[4] |
Table 2: Localized and Advanced Formulation Delivery of this compound
| Delivery Method | Animal Model | Cancer Type | Dosage Regimen | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Aerosol Delivery | A/J Mice | Lung Cancer | 5 mg/ml (aerosolized) for 24 weeks | Significant decrease in tumor multiplicity and load, with no evidence of liver toxicity.[9] | [9] |
| Hepatic Intra-arterial | Rabbits | VX2 Liver Tumor | Single injection of 0.5 mM, 1.0 mM, or 2.0 mM (25 ml) | No significant improvement in tumor necrosis compared to saline control.[10][16] | [10][16] |
| β-Cyclodextrin Complex (IP) | Nude Mice | Pancreatic Cancer | 5 mg/kg daily for 4 weeks | Minimal tumor progression; no lethal toxicity observed, unlike with free 3-BP.[5][11] | [5][11] |
| Liposomal Formulation (Intratumoral) | Sprague-Dawley Rats | Glioma | 0.5 mg/mL Quercetin + 0.75 mg/mL 3-BP | Inhibited tumor growth and improved animal survival.[14] | [14] |
| Oral + Intratumoral (KAT/3BP derivative) | Syngeneic Mice | Lymphoma | Not specified | Combination proved most effective in reducing tumor size.[17] |[17] |
Experimental Protocols and Workflows
This section provides detailed, synthesized protocols for common 3-BP delivery methods. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
General In Vivo Efficacy Study Workflow
A typical in vivo study to assess the efficacy of a 3-BP delivery method follows a standardized workflow from animal preparation to data analysis.
Protocol: Intraperitoneal (IP) Injection of 3-BP
This protocol is adapted from methodologies described for mouse models.[4][18]
Materials:
-
This compound (3-BP) powder
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline, pH adjusted to ~7.0
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Preparation of 3-BP Solution:
-
On the day of injection, freshly prepare the 3-BP solution. Due to its reactivity, do not store the solution for extended periods.
-
Weigh the required amount of 3-BP powder in a sterile tube.
-
Dissolve in sterile, pH-neutral saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 2.5 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.
-
-
Animal Preparation:
-
Weigh the animal to calculate the precise injection volume. The total injection volume should not exceed 10 mL/kg.[18]
-
Restrain the mouse securely. For a two-person technique, one person restrains the animal while the other injects. For a one-person technique, scruff the mouse and secure the tail.
-
Position the animal with its head tilted downwards to allow abdominal organs to shift away from the injection site.
-
-
Injection:
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[18]
-
Insert the needle at a 30-40° angle with the bevel facing up. Penetrate the abdominal wall without inserting the needle too deeply to avoid puncturing organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the calculated volume of the 3-BP solution.
-
Withdraw the needle smoothly and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any immediate adverse reactions (e.g., distress, bleeding).
-
Continue to monitor according to the experimental plan, recording body weight, tumor size, and any signs of toxicity.
-
Protocol: Preparation and Administration of β-Cyclodextrin (β-CD) Encapsulated 3-BP
This protocol is based on the formulation used for systemic delivery in pancreatic cancer models.[5]
Materials:
-
This compound (3-BP)
-
β-Cyclodextrin (β-CD)
-
Sterile saline
-
Materials for IP injection (as listed above)
Procedure:
-
Preparation of β-CD–3-BP Complex:
-
Prepare a solution of β-CD in sterile saline.
-
Add 3-BP to the β-CD solution in a 1:1 molar ratio.
-
Allow the complex to form. The original study confirmed complex formation using nuclear magnetic resonance spectroscopy, but for routine preparation, ensuring complete dissolution and following a validated protocol is key.[5]
-
The final concentration should be calculated based on the 3-BP component (e.g., 5 mg/kg).
-
-
Administration:
-
Administer the β-CD–3-BP complex via IP injection following the protocol described in section 4.2.
-
The control groups should include animals treated with vehicle (saline), free 3-BP, and β-CD alone to properly assess efficacy and toxicity.[5]
-
Protocol: Aerosol Delivery of 3-BP
This method is suitable for lung cancer models.[9]
Materials:
-
This compound (3-BP)
-
Vehicle solution (e.g., 20% DMSO:ethanol)
-
Whole-body inhalation exposure system or nose-only exposure chamber
-
Nebulizer capable of generating fine aerosol particles
Procedure:
-
Preparation of Inhalation Solution:
-
Dissolve 3-BP in the vehicle solution to the desired concentration (e.g., 5 mg/mL).[9]
-
-
Aerosol Generation and Exposure:
-
Place the animals in the exposure chamber.
-
Load the 3-BP solution into the nebulizer.
-
Connect the nebulizer to the chamber and generate the aerosol for a defined period (e.g., 30-60 minutes). The duration and frequency will depend on the specific experimental design.
-
Ensure proper ventilation and safety precautions are in place when working with aerosolized chemicals and solvents.
-
-
Post-Exposure Monitoring:
-
Return animals to their home cages.
-
Monitor for respiratory distress or other signs of toxicity, in addition to standard tumor and weight measurements.
-
Logical Relationships in Delivery Strategies
The selection of a 3-BP delivery strategy is a balance between maximizing anti-tumor effect and minimizing systemic toxicity. Different approaches can be chosen based on the tumor type and location.
Conclusion
The successful in vivo application of this compound hinges on the selection of an appropriate delivery method. While direct systemic administration can be effective, it carries a significant risk of toxicity.[2][5] Localized delivery methods are valuable for specific cancer types like lung or liver cancer but are not suitable for metastatic disease.[9][16] The most promising path forward for systemic therapy appears to be the use of advanced formulations, such as β-cyclodextrin complexes or nanoparticle-based systems.[1][5][6] These strategies can shield healthy tissues from the reactive effects of 3-BP, improve its pharmacokinetic profile, and enhance its accumulation in tumor tissue, thereby widening its therapeutic window. Researchers should carefully consider the tumor model, experimental goals, and available resources when selecting a delivery protocol for in vivo studies.
References
- 1. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of this compound in treating disseminated aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 4. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Delivery of Microencapsulated this compound for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: targets and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Growth and Glucose Metabolism of TNBC Xenografts in Nude Mice by Targeting c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic intra-arterial injection of this compound in rabbit VX2 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic delivery of microencapsulated this compound for the therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The energy blocker inside the power house: mitochondria targeted delivery of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Measuring the Effects of 3-Bromopyruvate on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3-BP) is a synthetic alkylating agent and a potent inhibitor of glycolysis, a metabolic pathway crucial for the rapid proliferation of cancer cells.[1][2] This document provides detailed application notes and experimental protocols for assessing the effects of 3-BP on glycolysis in a research setting. The methodologies described herein are essential for scientists and drug development professionals investigating the anti-cancer properties of 3-BP and similar metabolic inhibitors.
3-BP primarily targets key enzymes in the glycolytic pathway, most notably Hexokinase 2 (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][4][5] By inhibiting these enzymes, 3-BP disrupts the production of ATP, leading to energy depletion and subsequent cell death in cancer cells, which are often highly dependent on glycolysis (the Warburg effect).[1][2][5] Its selective uptake by cancer cells is thought to be facilitated by overexpressed monocarboxylate transporters (MCTs).[3][4]
These application notes offer a framework for quantifying the inhibitory effects of 3-BP on glycolysis through various in vitro assays.
Mechanism of Action of this compound on Glycolysis
This compound exerts its inhibitory effect on glycolysis through the alkylation of cysteine residues on key metabolic enzymes.[4] This covalent modification leads to the inactivation of these enzymes and a subsequent blockade of the glycolytic pathway.
Caption: Mechanism of this compound (3-BP) inhibition of glycolysis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of 3-BP on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HCT116 | Colorectal Cancer | 22.5 ± 0.7 | 72 |
| CaCo2 | Colorectal Cancer | 36.6 ± 2.1 | 72 |
| SW480 | Colorectal Cancer | 16.9 ± 1.0 | 72 |
| DLD-1 | Colorectal Cancer | 16.9 ± 1.3 | 72 |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 (24h), 41.26 (48h) | 24, 48 |
| MCF-7 | Breast Cancer | 111.3 (24h), 75.87 (48h) | 24, 48 |
| HT-29 | Colorectal Cancer | 30 | 72 |
| T47D | Breast Cancer | 33 | 48 |
Data compiled from references[6][7][8][9].
Table 2: Inhibition of Glycolytic Parameters by this compound
| Cell Line | Parameter | 3-BP Concentration (µM) | Incubation Time | % Inhibition / Effect |
| HepG2 | GAPDH Activity | 150 | 30 min | >70% inhibition |
| HepG2 | 3-Phosphoglycerate Kinase Activity | 150 | 30 min | ~75% inhibition |
| HCT116 | GAPDH Activity | <30 | - | IC50 value |
| AS-30D HCC | Glycolysis | 2400 (2.4 mM) | - | 50% inhibition |
| AS-30D HCC | HK-II Activity | 5000 (5 mM) | - | Complete inhibition |
| HCC1143 | Lactate Production | 30, 40 | 24 h | Significant suppression |
| HCC1143 | Lactate Production | 20, 30, 40 | 48 h | Significant suppression |
| HCC1143 | ATP Generation | 20, 30, 40 | 24 h, 48h | Significant reduction |
| HCC1143 | HK Activity | 30, 40 | - | Significant decrease |
Data compiled from references[1][2][7][10].
Experimental Protocols
This section provides detailed protocols for key experiments to measure the effects of 3-BP on glycolysis.
Caption: General experimental workflow for assessing the effects of 3-BP.
Protocol 1: Lactate Production Assay
This assay quantifies the amount of lactate, a key product of glycolysis, released into the cell culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (3-BP)
-
Phosphate-buffered saline (PBS)
-
Lactate Assay Kit (Colorimetric or Fluorometric)[11][12][13]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the end of the experiment. Incubate overnight (37°C, 5% CO₂).
-
3-BP Treatment: Prepare serial dilutions of 3-BP in fresh culture medium. Replace the existing medium with the 3-BP-containing medium. Include a vehicle control (medium without 3-BP). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Lactate Measurement:
-
Prepare a lactate standard curve according to the manufacturer's instructions of the lactate assay kit.[11][12]
-
Add the collected supernatant samples and standards to a new 96-well plate.
-
Prepare and add the reaction mixture from the kit to each well.
-
Incubate as recommended by the kit protocol (typically 30-60 minutes at room temperature, protected from light).[14]
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.[14]
-
-
Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the cell number or protein content in the corresponding wells.
Protocol 2: Extracellular Acidification Rate (ECAR) Measurement
ECAR is a real-time indicator of the rate of glycolysis, measured as the rate at which cells acidify their surrounding medium.[15][16]
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
XF cell culture plates
-
Assay medium (e.g., unbuffered DMEM)
-
This compound (3-BP)
-
Glucose
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG, glycolysis inhibitor)
Procedure:
-
Cell Seeding: Seed cells in an XF cell culture plate at the optimal density determined for your cell line. Incubate overnight.
-
3-BP Pre-treatment (Optional): Treat cells with 3-BP for a desired period before the assay.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.[17]
-
Prepare stock solutions of 3-BP, glucose, oligomycin, and 2-DG for injection.
-
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Measure the basal ECAR.
-
Sequentially inject the following compounds and measure ECAR after each injection:
-
Port A: this compound (to measure its acute effect) or vehicle control.
-
Port B: Glucose (to induce glycolysis).
-
Port C: Oligomycin (to inhibit mitochondrial respiration and force maximum glycolysis).[18]
-
Port D: 2-Deoxyglucose (to inhibit glycolysis and confirm that the measured ECAR is due to glycolysis).
-
-
-
Data Analysis: The Seahorse software will calculate the ECAR values. Analyze the changes in ECAR in response to 3-BP treatment to determine its effect on the glycolytic rate.
Protocol 3: Cellular ATP Level Measurement
This assay measures the total cellular ATP content, which is expected to decrease upon inhibition of glycolysis by 3-BP.[19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (3-BP)
-
ATP Assay Kit (e.g., luciferase-based)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with 3-BP as described in Protocol 1.
-
ATP Measurement:
-
Follow the specific instructions of the ATP assay kit.
-
Typically, this involves lysing the cells and adding a reagent that contains luciferase and its substrate, D-luciferin.
-
The luminescence generated is proportional to the amount of ATP present.
-
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the ATP levels to cell number or protein content.
Protocol 4: Glycolytic Enzyme Activity Assays (Hexokinase and GAPDH)
These assays measure the specific activity of key glycolytic enzymes targeted by 3-BP.
Materials:
-
Cell lysates from control and 3-BP-treated cells
-
Hexokinase Activity Assay Kit[21]
-
GAPDH Activity Assay Kit
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with 3-BP.
-
Harvest the cells and prepare cell lysates according to standard protocols.
-
-
Enzyme Activity Measurement:
-
Follow the protocols provided with the respective enzyme activity assay kits.
-
These assays typically involve a coupled enzymatic reaction that results in a colorimetric or fluorometric output, which is proportional to the enzyme activity.
-
-
Data Analysis: Measure the absorbance or fluorescence and calculate the specific enzyme activity. Compare the activity in 3-BP-treated samples to the control samples.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of this compound on glycolysis. By employing these methodologies, scientists can effectively characterize the mechanism of action of 3-BP and other glycolytic inhibitors, contributing to the development of novel cancer therapeutics targeting cellular metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Targeting glycolysis by this compound improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of this compound Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. abcam.cn [abcam.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. An Observation on Enhanced Extracellular Acidification and Lactate Production Induced by Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Bromopyruvate (3-BP) Dosage for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing 3-Bromopyruvate (3-BP) dosage in preclinical in vivo studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate safe and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my in vivo 3-BP study?
A1: Selecting an appropriate starting dose is critical. A dose-range finding study is highly recommended to determine the maximum tolerated dose (MTD) in your specific animal model.[1] Based on published preclinical studies, effective doses of 3-BP have ranged from 5 mg/kg to 25 mg/kg.[2] For example, a dose of 8 mg/kg was effective in a colon cancer xenograft mouse model, while doses of 15 & 20 mg/kg significantly reduced tumor growth in a pancreatic cancer model.[3][4] Starting with a low dose and escalating is a prudent approach.[1]
Q2: What are the common signs of toxicity I should monitor for?
A2: The most commonly reported sign of systemic toxicity with 3-BP is a reduction in body weight.[5] Other potential signs of toxicity to monitor include changes in behavior (lethargy, ruffled fur), signs of gastrointestinal distress, and any visible irritation at the injection site.[1] It is crucial to establish humane endpoints and monitor animals daily, especially during the initial dose-finding phase.
Q3: My animals are showing signs of toxicity at a dose that is not effective. What should I do?
A3: If toxicity is observed without therapeutic efficacy, several factors should be considered:
-
Route of Administration: Intraperitoneal (i.p.) injection is common, but can be associated with local irritation. Alternative routes like intravenous (i.v.) infusion or novel formulations may improve the therapeutic window.
-
Dosing Schedule: Daily administration has been shown to be effective but also caused weight loss.[5] A less frequent dosing schedule, such as every 4 days, has also been used successfully.[4]
-
Formulation: 3-BP has a short half-life at physiological pH and can react with serum proteins.[6][7] Encapsulating 3-BP, for instance in a complex with β-cyclodextrin, has been shown to reduce lethal toxicity while maintaining anti-tumor efficacy.[8]
Q4: I am not observing any anti-tumor effect. What are the potential reasons?
A4: A lack of efficacy could stem from several issues:
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration within the tumor. A dose-escalation study is necessary to determine the optimal dose.
-
Drug Stability: 3-BP is unstable in aqueous solutions at neutral or basic pH.[7] It is crucial to use freshly prepared solutions for each administration. Solutions should be prepared in an acidic buffer and used promptly.[7]
-
Tumor Model Resistance: Some tumors may have intrinsic resistance mechanisms, such as high levels of glutathione (B108866) (GSH), which can neutralize 3-BP.[9]
-
Pharmacokinetics: As a small molecule, 3-BP may be cleared rapidly from circulation and may not accumulate sufficiently in tumor tissue.[9]
Q5: How should I prepare 3-BP for in vivo administration?
A5: 3-BP powder should be dissolved immediately before use. Due to its instability at physiological pH, it is often dissolved in saline, with the pH kept acidic.[7] For example, dissolving in a 20% DMSO:ethanol solution has also been reported for aerosol delivery.[10] It is critical to ensure complete dissolution and to administer the solution promptly after preparation.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High mortality or severe toxicity at low doses | 1. Unexpectedly steep dose-response curve.[1] 2. Contaminated compound or vehicle. 3. Incorrect dose calculation or administration. | 1. Conduct a dose-range finding study with a wider, logarithmic dose range (e.g., 1, 10, 100 mg/kg) and fewer animals per group.[1] 2. Verify the purity of the 3-BP batch and test the vehicle for contaminants. 3. Double-check all calculations and administration techniques. |
| Local irritation at the injection site (i.p.) | 1. Acidity of the 3-BP solution. 2. Alkylating properties of 3-BP.[9] | 1. Ensure the solution is adequately buffered if possible, without compromising stability. 2. Consider alternative administration routes (e.g., slow intravenous infusion). 3. Explore encapsulation strategies to reduce direct tissue contact.[8][9] |
| Variable tumor response within the same group | 1. Inconsistent administration (e.g., variable i.p. injection placement). 2. Poor drug solubility or stability leading to inconsistent dosing. 3. Heterogeneity of the tumor model. | 1. Standardize the administration procedure and ensure all personnel are properly trained. 2. Prepare fresh 3-BP solution for each injection and ensure it is fully dissolved.[7][9] 3. Increase the number of animals per group to improve statistical power. |
| Lack of correlation between in vitro IC50 and in vivo efficacy | 1. Poor bioavailability and unfavorable pharmacokinetics (PK).[9] 2. Rapid metabolism or clearance in vivo.[9] 3. The in vivo tumor microenvironment confers resistance. | 1. Conduct a preliminary pharmacokinetic study to assess absorption, distribution, metabolism, and excretion (ADME).[1] 2. Consider formulation strategies to improve bioavailability, such as liposomal encapsulation.[9] 3. Evaluate the expression of monocarboxylate transporters (MCTs) in your tumor model, as they are key for 3-BP uptake.[11] |
Quantitative Data Summary
Table 1: Examples of Effective this compound Dosages in Preclinical Models
| Cancer Type | Animal Model | Route of Administration | Dosage Regimen | Outcome | Reference |
| Colon Cancer | SW480 Xenograft (Nude Mice) | Intraperitoneal (i.p.) | 8 mg/kg every 4 days for 28 days | Significant reduction in tumor volume compared to control. | [3] |
| Pancreatic Cancer | Syngeneic Panc-2 (C57BL/6 Mice) | Not specified | 10, 15, and 20 mg/kg | 15 & 20 mg/kg doses reduced tumor growth by ~75-80%. | [4] |
| Pancreatic Cancer | Syngeneic Panc-2 (Mouse Model) | Not specified | 10.0 mg/kg | Significantly reduced tumor growth volume by 35-40%. | [12] |
| Aggressive Lymphoma | Raji Xenograft (SCID Mice) | Intraperitoneal (i.p.) | 10 mg/kg daily for 7 days | Significant reduction in tumor activity. | |
| Pancreatic Cancer | Orthotopic lucMiaPaCa-2 Xenograft | Not specified | β-CD-3-BrPA (formulated) | Minimal or no tumor progression. | [8] |
Experimental Protocols
Protocol: Dose-Range Finding and Efficacy Study of 3-BP in a Xenograft Mouse Model
This protocol provides a general framework. Specific parameters should be optimized for your model and experimental goals.
1. Animal Model:
-
Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude) for xenograft studies.
-
House animals under specific pathogen-free conditions.
-
Allow for an acclimatization period of at least one week before the experiment begins.
2. Tumor Cell Implantation:
-
Culture tumor cells (e.g., SW480 for colon cancer) under standard conditions.[3]
-
Harvest cells during the exponential growth phase and ensure >90% viability.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells in 0.2 mL.[3]
-
Inject the cell suspension subcutaneously into the flank of each mouse.
3. 3-BP Solution Preparation (Prepare Fresh Daily):
-
Weigh 3-BP powder in a sterile environment.
-
Dissolve in sterile saline (0.9% NaCl) to the desired stock concentration. Gentle warming or vortexing may be required.
-
Ensure the solution is clear before administration. Administer immediately.
4. Dose-Range Finding Study (MTD Determination):
-
Once tumors are palpable, randomize mice into groups (n=3 per group).
-
Administer a wide range of 3-BP doses (e.g., 5, 10, 20, 40 mg/kg) via the chosen route (e.g., i.p. injection). Include a vehicle control group (saline).
-
Monitor animals daily for signs of toxicity, including body weight, clinical signs, and mortality for at least 7 days.
-
The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
5. Efficacy Study:
-
Initiate treatment when average tumor volume reaches a predetermined size (e.g., 100 mm³).[3][4]
-
Randomize mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: 3-BP at a dose below the MTD (e.g., 8 mg/kg)
-
Group 3: Positive Control (a standard-of-care chemotherapy, e.g., Daunorubicin at 0.8 mg/kg)[3]
-
-
Administer treatment according to the desired schedule (e.g., intraperitoneally every 4 days).[4]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (V = (Length x Width²)/2).
-
Monitor and record animal body weights at each tumor measurement.
-
Continue the study for a defined period (e.g., 28 days) or until tumors in the control group reach the predetermined endpoint.[3][4]
6. Endpoint Analysis:
-
At the end of the study, euthanize mice according to approved protocols.
-
Excise tumors, weigh them, and fix them in formalin for subsequent histological analysis (e.g., H&E staining, immunohistochemistry for proliferation or apoptosis markers).[4]
Visualizations
Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Cancer Cells using this compound for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic administration of this compound in treating disseminated aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic administration of this compound reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systemic Delivery of Microencapsulated this compound for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
troubleshooting inconsistent results with 3-Bromopyruvate
Welcome to the technical support center for 3-Bromopyruvate (3-BrPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in cell death/cytotoxicity between experiments?
A1: Inconsistent results with 3-BrPA are common and can be attributed to several factors:
-
Stability of 3-BrPA: 3-BrPA is inherently unstable in aqueous solutions, especially at physiological pH and temperature.[1][2] It has a half-life of approximately 77 minutes at 37°C and pH 7.4.[1][2] Degradation can lead to reduced potency and experiment-to-experiment variability. Always prepare 3-BrPA solutions fresh before each experiment.
-
pH of Culture Medium: The extracellular pH significantly impacts 3-BrPA uptake.[3] Cancer cells often create an acidic microenvironment, which enhances the transport of 3-BrPA into the cells via monocarboxylate transporters (MCTs).[2][3][4] Variations in cell density or buffering capacity of the medium can alter pH and thus affect uptake and cytotoxicity.
-
Reaction with Media Components: As a potent alkylating agent, 3-BrPA can react with thiol-containing molecules like cysteine in cell culture media and proteins in fetal bovine serum (FBS).[5][6] This can inactivate 3-BrPA before it reaches the cells.
-
Cellular Glutathione (GSH) Levels: High intracellular levels of GSH can neutralize 3-BrPA, leading to drug resistance.[2][5][7] Different cell lines have varying basal GSH levels, and these levels can change with cell culture conditions.
Q2: My 3-BrPA solution appears to lose effectiveness over time. How should I prepare and store it?
A2: Proper handling is critical for maintaining the activity of 3-BrPA.
-
Preparation: Always prepare 3-BrPA stock solutions fresh for each experiment. Dissolve powdered 3-BrPA in a suitable solvent like DMSO or water immediately before use.[8][9] For in vitro experiments, stock solutions in water should be filter-sterilized.[9]
-
Storage: Store the powdered form of 3-BrPA at -20°C.[8] Stock solutions in DMSO can be stored at -80°C for up to one year, but it is crucial to aliquot them to avoid repeated freeze-thaw cycles.[8] For short-term storage, solutions in DMSO can be kept at -20°C for about a month.[8]
-
Stability: Be aware of the short half-life of 3-BrPA in physiological buffers.[1][2] Its stability increases at a more acidic pH.[1][2]
Q3: I observe different IC50 values for the same cell line reported in the literature. Why is this?
A3: Discrepancies in IC50 values are common and can be due to:
-
Experimental Conditions: Factors such as cell density, incubation time, and the type of viability assay used (e.g., MTT, SRB, LDH) can all influence the calculated IC50. For example, a 48-hour incubation will likely yield a lower IC50 than a 24-hour incubation.
-
Glucose Concentration: The glucose concentration in the culture medium can affect cellular metabolism and sensitivity to 3-BrPA.[9] Cells grown in lower glucose concentrations have shown greater resistance to 3-BrPA.[9]
-
MCT Expression: The expression levels of monocarboxylate transporters (MCTs), which are responsible for 3-BrPA uptake, can vary between different passages of the same cell line, affecting drug import and efficacy.[4][10][11]
-
Purity of 3-BrPA: The purity of the 3-BrPA compound can vary between suppliers, which can lead to different experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results
This guide provides a systematic approach to troubleshooting variable experimental outcomes.
Caption: Troubleshooting workflow for inconsistent 3-BrPA cytotoxicity.
Quantitative Data Summary
Table 1: Stability of this compound (3-BrPA) at 37°C
| pH | Buffer | Half-life (minutes) | Reference |
| 6.5 | 0.10 M K₃PO₄ | 430 | [2] |
| 7.0 | 0.10 M K₃PO₄ | 160 | [2] |
| 7.4 | 0.10 M K₃PO₄ / Physiological | 77 | [1][2] |
| 8.0 | 0.10 M K₃PO₄ | 37 | [2] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SiHa | Cervical Cancer | 14.7 | Not Specified | |
| UM-UC-3 | Bladder Cancer | 24.2 | Not Specified | |
| HCT-116 | Colorectal Cancer | 28.6 | Not Specified | |
| Panc-2 | Pancreatic Cancer | ~15 | 48 | [12] |
| MCF-7 | Breast Cancer | ~101 | 24 | [13] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies reported for assessing 3-BrPA cytotoxicity.[3][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare a fresh stock solution of 3-BrPA in water or DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 3-BrPA. Include untreated wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control cells.
Protocol 2: Western Blot Analysis for HK-II and p-Akt
This protocol allows for the assessment of 3-BrPA's effect on key protein targets.[9]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of 3-BrPA for the specified time.
-
Protein Extraction: 15 minutes before lysis, add 1 mM sodium orthovanadate to the media. Aspirate the media, wash cells with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-HK-II, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Mechanism of Action and Cellular Uptake of 3-BrPA
Caption: Cellular uptake and primary mechanisms of action for 3-BrPA.
Experimental Workflow for In Vitro 3-BrPA Studies
Caption: General experimental workflow for cell-based 3-BrPA assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Characterization of this compound uptake in breast cancer cells [frontiersin.org]
- 5. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Safety and outcome of treatment of metastatic melanoma using this compound: a concise literature review and case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 12. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting glycolysis by this compound improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability and storage of 3-Bromopyruvate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 3-Bromopyruvate (3-BP). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered when working with 3-BP, offering potential causes and solutions to ensure experimental success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected results in cell-based assays | 1. Degradation of 3-BP in solution: 3-BP is unstable in aqueous solutions, especially at neutral or alkaline pH and physiological temperatures. Its half-life at 37°C and pH 7.4 is approximately 77 minutes.[1][2] 2. Reaction with media components: 3-BP is a potent alkylating agent and can react with nucleophilic components in cell culture media, particularly thiol-containing molecules like cysteine and glutathione (B108866) (GSH).[3][4] This can inactivate the 3-BP before it reaches the cells. 3. Cell density and metabolic rate: Higher cell densities may lead to faster depletion of 3-BP from the media. | 1. Prepare fresh solutions: Always prepare 3-BP solutions immediately before use. Avoid storing 3-BP in aqueous buffers for extended periods. 2. Use acidic, buffered solutions for stock: Prepare high-concentration stock solutions in a slightly acidic buffer (e.g., pH 4.0-5.0) to improve stability.[1] 3. Minimize incubation time in complete media: If possible, reduce the pre-incubation time of 3-BP in complete cell culture media before adding it to the cells. 4. Consider serum-free or low-thiol media for short-term treatments: For acute exposure experiments, using serum-free or specially formulated low-thiol media can reduce the inactivation of 3-BP. 5. Normalize treatment to cell number: Ensure consistent cell seeding densities across experiments to achieve reproducible results. |
| Precipitation observed after adding 3-BP to cell culture media | 1. Reaction with media components: The interaction of 3-BP with certain amino acids or other components in the media can lead to the formation of insoluble complexes. 2. Localized high concentration: Adding a highly concentrated stock solution directly to the media without proper mixing can cause localized precipitation. 3. Temperature shock: Adding a cold 3-BP solution to warm media can sometimes cause less soluble components to precipitate.[5] | 1. Ensure proper mixing: Add the 3-BP stock solution to the media dropwise while gently swirling or vortexing to ensure rapid and even distribution. 2. Pre-warm solutions: Allow the 3-BP stock solution and the media to reach the same temperature before mixing. 3. Filter the final solution: If a fine precipitate is observed, the final 3-BP-containing media can be sterilized by filtration through a 0.22 µm filter before adding to the cells. |
| High variability between experimental replicates | 1. Inconsistent solution preparation: Minor variations in pH or preparation time of 3-BP solutions can lead to different levels of degradation and, consequently, variable effective concentrations. 2. Pipetting errors: Inaccurate pipetting of the viscous or small-volume stock solutions can introduce variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate 3-BP and other media components, leading to different cellular responses compared to the inner wells. | 1. Standardize solution preparation: Follow a strict, standardized protocol for preparing 3-BP solutions, including the use of calibrated pH meters and consistent timing. 2. Use calibrated pipettes and proper technique: Ensure pipettes are properly calibrated, and use appropriate techniques for handling viscous solutions if applicable. 3. Minimize edge effects: Fill the outer wells of multi-well plates with sterile water or PBS to maintain humidity and avoid using them for critical experimental samples. |
| Low or no cellular uptake of 3-BP | 1. Low expression of Monocarboxylate Transporters (MCTs): 3-BP is primarily taken up by cancer cells through MCTs, particularly MCT1.[6] Cell lines with low MCT1 expression may exhibit resistance to 3-BP. 2. Competition with other substrates: High levels of lactate (B86563) or pyruvate (B1213749) in the culture medium can compete with 3-BP for uptake through MCTs. | 1. Characterize MCT expression: If you are working with a new cell line, it is advisable to determine its MCT1 expression level. 2. Modify culture conditions: Consider using media with lower lactate and pyruvate concentrations for your experiments. |
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What is the best way to store solid this compound?
A1: Solid 3-BP should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for several years.
Q2: How should I prepare and store 3-BP stock solutions?
A2: It is highly recommended to prepare 3-BP solutions fresh for each experiment due to its instability in aqueous environments.[1] If a stock solution is necessary, prepare it in an anhydrous solvent like DMSO or in a slightly acidic aqueous buffer (pH 4.0-5.0) to slow down hydrolysis. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. In DMSO, it can be stored for up to 6 months at -80°C.
Q3: What is the primary degradation product of 3-BP in aqueous solutions?
A3: In aqueous solutions, 3-BP undergoes hydrolysis to form 3-hydroxypyruvate (B1227823) and hydrobromic acid. This reaction is accelerated at higher pH and temperatures.[1]
Q4: How does pH affect the stability of 3-BP solutions?
A4: The stability of 3-BP is highly pH-dependent. It is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions. For example, at 37°C, the half-life of 3-BP is significantly longer at pH 6.5 compared to pH 7.4.[2]
Experimental Design
Q5: Why am I seeing different IC50 values for the same cell line in different studies?
A5: Discrepancies in IC50 values for 3-BP across different studies can be attributed to several factors, including variations in cell culture conditions (e.g., glucose concentration in the media), cell passage number and health, the specific batch and purity of the 3-BP used, and the duration of drug exposure.[7] The inherent instability of 3-BP in solution can also lead to different effective concentrations if not handled consistently.
Q6: Can I use 3-BP in media containing serum?
A6: Yes, but with caution. Serum contains proteins with thiol groups (e.g., albumin) that can react with and inactivate 3-BP.[3][8] This can reduce the effective concentration of 3-BP that reaches the cells. The extent of this inactivation can vary between different batches of serum. For more consistent results, especially in short-term experiments, consider using serum-free media or reducing the serum concentration.
Q7: Are there any substances that should be avoided in the culture medium when using 3-BP?
A7: Avoid high concentrations of nucleophiles, especially thiol-containing compounds like cysteine, N-acetylcysteine (NAC), and glutathione (GSH), as they will directly react with and neutralize 3-BP.[2][3] Antioxidants may also interfere with the mechanism of action of 3-BP, which involves the generation of reactive oxygen species (ROS).[9]
Quantitative Data Summary
Table 1: Stability of this compound in Different Conditions
| Form | Solvent/Condition | Temperature | Stability/Half-life |
| Powder | - | -20°C | Stable for up to 3 years |
| Solution | DMSO | -80°C | Stable for up to 6 months |
| Solution | DMSO | -20°C | Stable for up to 1 month |
| Solution | Aqueous Buffer (pH 7.4) | 37°C | Half-life of approximately 77 minutes[1] |
| Solution | Aqueous Buffer (pH 6.5) | 37°C | Half-life of approximately 430 minutes |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of 3-BP by HPLC
This protocol provides a general method for monitoring the degradation of 3-BP in an aqueous buffer over time.
1. Materials:
- This compound
- 3-Hydroxypyruvate (as a standard, if available)
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Phosphate (B84403) buffer (or other buffer of interest)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC system with UV detector
2. Preparation of Solutions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- 3-BP Stock Solution: Prepare a concentrated stock solution of 3-BP in the buffer of interest (e.g., 10 mM in 100 mM phosphate buffer, pH 7.4).
3. HPLC Method:
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Gradient:
- 0-2 min: 5% B
- 2-10 min: Gradient to 95% B
- 10-12 min: Hold at 95% B
- 12-13 min: Return to 5% B
- 13-18 min: Re-equilibration at 5% B
- Note: This is a starting gradient and may require optimization for your specific column and system.
4. Stability Experiment:
- Incubate the 3-BP stock solution at the desired temperature (e.g., 37°C).
- At various time points (e.g., 0, 30, 60, 90, 120, 240 minutes), withdraw an aliquot of the solution.
- Immediately dilute the aliquot in cold mobile phase A to stop the degradation and prepare it for injection.
- Inject the sample onto the HPLC system.
- Monitor the decrease in the peak area of 3-BP and the increase in the peak area of 3-hydroxypyruvate over time to determine the degradation rate.
Protocol 2: General Procedure for Stability Assessment of 3-BP by ¹H-NMR Spectroscopy
This protocol describes a general method to monitor the conversion of 3-BP to 3-hydroxypyruvate using NMR.
1. Materials:
- This compound
- Deuterated buffer (e.g., phosphate buffer in D₂O, pH adjusted)
- Internal standard (e.g., Trimethylsilylpropanoic acid - TMSP)
- NMR tubes
- NMR spectrometer
2. Sample Preparation:
- Prepare the deuterated buffer at the desired pH.
- Dissolve a known concentration of 3-BP and the internal standard in the deuterated buffer directly in an NMR tube. A typical concentration for 3-BP would be in the range of 1-10 mM.
3. NMR Acquisition:
- Acquire a ¹H-NMR spectrum at time zero. The singlet peak for the methylene (B1212753) protons (CH₂) of 3-BP is expected to be around 4.4 ppm (this can vary depending on the solvent and pH).
- Incubate the NMR tube at the desired temperature (e.g., inside the NMR spectrometer set to 37°C).
- Acquire subsequent ¹H-NMR spectra at regular time intervals.
4. Data Analysis:
- As 3-BP degrades to 3-hydroxypyruvate, the intensity of the 3-BP CH₂ singlet will decrease, and a new singlet for the methylene protons of 3-hydroxypyruvate will appear at a slightly different chemical shift (e.g., around 4.2 ppm).
- Integrate the peaks corresponding to 3-BP, 3-hydroxypyruvate, and the internal standard at each time point.
- The relative concentrations of 3-BP and 3-hydroxypyruvate can be calculated by comparing their peak integrals to the integral of the internal standard. This allows for the determination of the degradation kinetics.
Visualizations
Caption: Degradation of this compound to 3-Hydroxypyruvate.
Caption: Workflow for assessing the stability of this compound.
Caption: Inhibition of Glycolysis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Systemic administration of this compound reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing 3-Bromopyruvate toxicity to normal cells
Welcome to the technical support center for researchers utilizing 3-Bromopyruvate (3-BP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize 3-BP's toxicity to normal cells and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (3-BP) selectively toxic to cancer cells over normal cells?
A1: The selective toxicity of 3-BP is primarily attributed to the distinct metabolic and physiological characteristics of cancer cells, often referred to as the Warburg effect.[1][2]
-
Overexpression of Monocarboxylate Transporters (MCTs): Many cancer cells highly overexpress MCTs (especially MCT1) to export the large amounts of lactate (B86563) produced during aerobic glycolysis.[3][4] 3-BP exploits these transporters to enter the cell.[1][3][4][5] Normal cells typically have lower levels of MCT expression, leading to reduced 3-BP uptake.[4]
-
Dependence on Glycolysis: Cancer cells are heavily reliant on glycolysis for ATP production.[3][6] 3-BP is a potent inhibitor of key glycolytic enzymes, such as Hexokinase II (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][4][7] By shutting down this crucial energy pathway, 3-BP effectively starves cancer cells of ATP.[1][6]
-
Mitochondrial Integrity: Normal cells have robust mitochondrial function and can utilize alternative energy sources like lipids and proteins for ATP synthesis, making them less vulnerable to glycolysis inhibition.[6]
Q2: What are the primary intracellular mechanisms of 3-BP-induced toxicity?
A2: 3-BP is a highly reactive alkylating agent that exerts pleiotropic effects once inside the cell.[1][3]
-
Inhibition of Energy Metabolism: 3-BP primarily targets and inhibits key enzymes in the glycolytic pathway, leading to a rapid and severe depletion of cellular ATP.[1][4][7] It also disrupts mitochondrial function by inhibiting enzymes in the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase.[1][8]
-
Induction of Oxidative Stress: 3-BP treatment leads to a significant increase in reactive oxygen species (ROS).[1][3][5] This is coupled with a depletion of the cell's primary antioxidant, reduced glutathione (B108866) (GSH), creating a state of severe oxidative stress.[1][2]
-
Induction of Cell Death: The combined effects of energy depletion and oxidative stress trigger multiple cell death pathways, including apoptosis (indicated by cytochrome c release and caspase activation) and necrosis.[7][9][10][11]
-
DNA Damage: At certain concentrations, 3-BP can induce DNA damage, potentially as a secondary effect of ROS generation.[4][5]
Q3: How can I experimentally reduce or counteract 3-BP toxicity to normal cells?
A3: Several strategies can be employed to mitigate off-target effects of 3-BP in an experimental setting.
-
Use of Thiol-Containing Antioxidants: N-acetylcysteine (NAC) and reduced glutathione (GSH) can effectively neutralize 3-BP's activity.[2][6] These agents can be used as a "rescue" therapy in case of unintended toxicity.[6] Adding NAC or GSH to sensitive cells has been shown to provide complete protection against 3-BP-induced cell death.[2]
-
Dose Optimization: Perform careful dose-response studies on both your target cancer cells and relevant normal control cells to identify a therapeutic window where cancer cell death is maximized with minimal impact on normal cells.[12]
-
Control of Glucose Concentration: The sensitivity of cells to 3-BP can be influenced by the glucose concentration in the culture medium. Some studies have shown that cells grown in lower glucose concentrations exhibit greater resistance to 3-BP.[10][13] Ensure consistent glucose levels across experiments for reproducible results.
-
Targeted Delivery (In Vivo): For in vivo studies, consider delivery methods that maximize local concentration at the tumor site while minimizing systemic exposure. Aerosolized delivery for lung cancer models, for instance, has been shown to be effective without causing the liver toxicity associated with systemic administration.[11] Formulating 3-BP in liposomes or other nanocarriers can also reduce systemic toxicity and improve pharmacokinetics.[14][15]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| High toxicity observed in normal control cell lines. | The concentration of 3-BP is too high for the specific cell type. Normal cells may have a higher-than-expected expression of MCTs. | Perform a dose-response curve to determine the IC50 for both cancer and normal cells to establish a therapeutic window.[12] Consider using a normal cell line with known low MCT1 expression. |
| Inconsistent results between experiments. | Variability in cell culture conditions, such as glucose concentration. 3-BP has a short half-life under physiological conditions.[6] | Standardize glucose concentration in the culture media for all experiments.[10][13] Prepare fresh 3-BP solutions for each experiment immediately before use. |
| Cancer cells show resistance to 3-BP. | Low or absent expression of the MCT1 transporter, which is crucial for 3-BP uptake.[16][17] High intracellular levels of glutathione (GSH) can neutralize 3-BP.[2] | Verify MCT1 expression in your cell line via Western Blot or qPCR. Use a cell line known to express high levels of MCT1 as a positive control.[16] Consider pre-treating resistant cells with a GSH-depleting agent like buthionine sulfoximine (B86345) (BSO) to increase sensitivity.[2] |
| Difficulty dissolving 3-BP. | 3-BP is typically a powder. Improper handling can affect solubility and stability. | Dissolve 3-BP in a suitable sterile solvent like PBS or culture medium, adjusting the pH if necessary. Prepare solutions fresh for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (3-BP)
| Cell Line | 3-BP Concentration | Exposure Time | Observed Effect |
| Panc-2 (Pancreatic Cancer) | 15 µM | Not Specified | 95% cell death[3] |
| THP-1 (Human Leukemia) | 50 µM | Not Specified | ~40% loss of viability[5] |
| BT20 (Breast Cancer, MCT1+) | 100 µM | 24 hours | Viability reduced to 61%[16] |
| BT549 (Breast Cancer, MCT1+) | 100 µM | 24 hours | Cells became completely metabolically inactive[16] |
| MDA-MB-231 (Breast Cancer, MCT1-) | Up to 300 µM | 24 hours | No significant toxicity (>90% viability)[16] |
| KG-1 / MOLM13 (AML) | 5 µM | Not Specified | Non-toxic concentration that enhances chemotherapy[18] |
| HCT116 (Colorectal Cancer) | < 30 µM (IC50) | Not Specified | Inhibition of GAPDH activity[2] |
Table 2: In Vivo Efficacy and Dosing of this compound (3-BP)
| Animal Model | Administration Route | 3-BP Dose | Observed Effect |
| Rat | Systemic (IV) | 1.75 mM | Found to be non-toxic, likely due to binding with serum proteins[19] |
| Mouse (SW480 Xenograft) | Intraperitoneal | 8 mg/kg | Inhibition of tumor growth[9] |
| Mouse (A/J Lung Tumor) | Oral Gavage | 20 mg/kg | 58% decrease in tumor multiplicity; liver toxicity observed[11] |
| Mouse (A/J Lung Tumor) | Aerosol Inhalation | 10 mg/mL | 49% decrease in tumor multiplicity; no liver toxicity observed[11] |
Visualizations
Caption: Differential effect of 3-BP on cancer vs. normal cells.
Caption: Key intracellular targets and consequences of 3-BP exposure.
Caption: A standard experimental workflow for testing cytoprotective agents.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells (e.g., 2,500-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[20]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of 3-BP, with or without the protective agent being tested. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Measurement of Intracellular ROS
This protocol uses a fluorescent probe to detect ROS levels.
-
Cell Culture and Treatment: Culture cells to the desired confluency in appropriate plates and treat with 3-BP +/- protective agents for the specified time.
-
Probe Loading: Incubate cells with a ROS-sensitive probe, such as dihydrorhodamine 123 (DHR 123) or dihydroethidium (B1670597) (DHE), according to the manufacturer's instructions. A typical incubation is 20-30 minutes at 37°C.[5]
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Detection: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.[5]
-
Analysis: Quantify the mean fluorescence intensity and compare the levels in treated cells to the control cells. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: Apoptosis Detection using Annexin V / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Collection: Following treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells | MDPI [mdpi.com]
- 5. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cancer Cells using this compound for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 8. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Aerosolized this compound inhibits lung tumorigenesis without causing liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The effect of this compound on human colorectal cancer cells is dependent on glucose concentration but not hexokinase II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. This compound-mediated MCT1-dependent metabolic perturbation sensitizes triple negative breast cancer cells to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound boosts the effect of chemotherapy in acute myeloid leukemia by a pro-oxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systemic administration of this compound reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interaction between this compound and SC-514 in prostate cancer treatment - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming 3-Bromopyruvate Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to 3-Bromopyruvate (3-BP) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound (3-BP)?
A1: Resistance to 3-BP in cancer cells is a multifactorial issue. The primary mechanisms identified include:
-
Elevated Intracellular Glutathione (B108866) (GSH) Levels: GSH can directly inactivate 3-BP through conjugation, a reaction often catalyzed by Glutathione S-transferases (GSTs), particularly GSTP1.[1][2][3][4][5][6][7] This detoxification pathway reduces the effective intracellular concentration of 3-BP available to inhibit its targets.
-
Altered Expression of Monocarboxylate Transporters (MCTs): 3-BP enters cancer cells primarily through MCTs, especially MCT1.[8] Downregulation of MCT1 expression or expression of MCTs with lower affinity for 3-BP can limit its uptake, thereby conferring resistance. Conversely, some studies show that MCT4 overexpression can also play a role in resistance.
-
Upregulation of Antioxidant Response Pathways: The transcription factor Nrf2 plays a crucial role in the antioxidant response.[2][9][10][11] Activation of the Nrf2 signaling pathway leads to the increased expression of antioxidant enzymes and proteins involved in GSH synthesis, which can neutralize the reactive oxygen species (ROS) generated by 3-BP and contribute to its detoxification, thus promoting cell survival and resistance.
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and can be implicated in drug resistance.[12][13][14][15][16][17] Activation of this pathway can counteract the cytotoxic effects of 3-BP, although the direct role of PI3K/Akt in 3-BP resistance is still an active area of research.
Q2: How can I determine if my cancer cell line is resistant to 3-BP?
A2: The most common method to determine resistance is by calculating the half-maximal inhibitory concentration (IC50) value using a cell viability assay, such as the MTT assay. A significantly higher IC50 value in one cell line compared to a sensitive control cell line indicates resistance. For example, some studies have shown IC50 values for 3-BP in resistant breast cancer cell lines to be over 200 µM, while sensitive lines have IC50 values around 100 µM or lower.[18]
Q3: What are some initial strategies to overcome 3-BP resistance in my experiments?
A3: Several strategies can be employed to counteract 3-BP resistance:
-
Depletion of Intracellular GSH: Co-treatment with a GSH synthesis inhibitor, such as buthionine sulfoximine (B86345) (BSO), can sensitize resistant cells to 3-BP.
-
Modulation of MCT Expression/Activity: While direct clinical modulators of MCTs for enhancing 3-BP uptake are still under investigation, understanding the MCT expression profile of your cell line is crucial.
-
Combination Therapies: Combining 3-BP with other chemotherapeutic agents can be effective. 3-BP has been shown to sensitize cancer cells to drugs like doxorubicin.[18]
-
Targeting Pro-Survival Pathways: If the PI3K/Akt pathway is hyperactivated in your resistant cells, co-treatment with a PI3K or Akt inhibitor could potentially restore sensitivity to 3-BP.
Troubleshooting Guides
Problem 1: High IC50 value for 3-BP, suggesting resistance.
This guide provides a workflow to investigate the potential mechanisms of 3-BP resistance in your cancer cell line.
Troubleshooting workflow for high 3-BP IC50 values.
Problem 2: Inconsistent results in MTT assay for IC50 determination.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. Over-confluence or sparse cultures can affect metabolic activity and drug response. |
| Drug Preparation and Dilution | Prepare fresh 3-BP solutions for each experiment as it can be unstable in solution. Ensure accurate serial dilutions. |
| Incubation Time | Standardize the incubation time with 3-BP (e.g., 24, 48, or 72 hours) and with the MTT reagent. Different incubation times can yield different IC50 values.[19] |
| MTT Reagent and Solubilization | Ensure the MTT reagent is properly dissolved and filtered. After adding the solubilization buffer (e.g., DMSO), ensure formazan (B1609692) crystals are completely dissolved by gentle shaking before reading the absorbance. |
| Plate Edge Effects | To minimize evaporation and temperature fluctuations at the edges of the 96-well plate, avoid using the outer wells or fill them with sterile PBS. |
Problem 3: Weak or no signal in Western Blot for MCT1.
| Possible Cause | Troubleshooting Suggestion |
| Low Protein Expression | MCT1 is a membrane protein and may have lower expression levels. Increase the total protein loaded onto the gel. Consider using a positive control cell line known to express MCT1. |
| Antibody Quality | Use an antibody validated for Western Blotting. Check the manufacturer's datasheet for recommended dilutions and protocols. |
| Sample Preparation | Use a lysis buffer containing detergents suitable for extracting membrane proteins (e.g., RIPA buffer). Ensure complete cell lysis and protein solubilization. |
| Transfer Conditions | Optimize the transfer time and voltage, especially for membrane proteins which can be challenging to transfer efficiently. A wet transfer system is often recommended. |
| Blocking | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). In some cases, one blocking agent may mask the epitope, so trying the other is a good troubleshooting step.[20] |
Problem 4: High background in Immunofluorescence for intracellular GSH.
| Possible Cause | Troubleshooting Suggestion |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. Fixation with glutaraldehyde (B144438) can increase autofluorescence.[21][22][23] |
| Antibody Concentration | If using an antibody-based method, titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[22][24][25] |
| Inadequate Washing | Increase the number and duration of washing steps to remove unbound antibodies and reduce non-specific binding.[22][24] |
| Fixation and Permeabilization | Optimize fixation and permeabilization steps. Over-fixation can sometimes increase background, while insufficient permeabilization can lead to weak signals. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | 3-BP IC50 (µM) | Incubation Time (h) | Resistance Status | Reference |
| MCF-7 | Breast Cancer | ~100 - 111.3 | 24 | Sensitive | [18][26] |
| MDA-MB-231 | Breast Cancer | ~240 | 24 | Resistant | [18] |
| ZR-75-1 | Breast Cancer | Lower than MCF-7 & SK-BR-3 | Not Specified | Sensitive | [27] |
| SK-BR-3 | Breast Cancer | Higher than ZR-75-1 & MCF-7 | Not Specified | Resistant | [27] |
| HCT116 | Colorectal Cancer | Less sensitive than DLD-1 | Not Specified | Moderately Sensitive | [8] |
| DLD-1 | Colorectal Cancer | More sensitive than HCT116 | Not Specified | Sensitive | |
| HepG2 | Hepatocellular Carcinoma | ~150 (for SDH inhibition) | Not Specified | Not Specified | [8] |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | Sensitive | [26] |
Experimental Protocols
Protocol 1: Determination of 3-BP IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 3-BP in complete culture medium. Remove the old medium from the cells and add 100 µL of the 3-BP dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve 3-BP, typically DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][12][13][28]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the 3-BP concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Measurement of Intracellular Glutathione (GSH)
A common method is the GSH-Glo™ Glutathione Assay, which is a luminescent-based assay.
-
Cell Culture: Culture cells in a 96-well plate to the desired confluency.
-
Reagent Preparation: Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.
-
Cell Lysis and GSH Measurement:
-
Add the GSH-Glo™ Reagent to each well.
-
Incubate at room temperature for 30 minutes to lyse the cells and initiate the enzymatic reaction.
-
Add the Luciferin Detection Reagent and incubate for another 15 minutes.
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Quantification: Determine the GSH concentration by comparing the luminescence signal to a standard curve generated with known GSH concentrations.
Protocol 3: Western Blot for MCT1
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCT1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Signaling Pathway and Workflow Visualizations
PI3K/Akt Signaling Pathway in Drug Resistance
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-Transferases in Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of epigenetic traits of the glutathione S-transferase P1 gene: from detoxification toward cancer prevention and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Antioxidant and Adaptative Response Mediated by Nrf2 during Physical Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 15. [PDF] PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 24. medium.com [medium.com]
- 25. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 26. Nrf2-Mediated Antioxidant Response and Drug Efflux Transporters Upregulation as Possible Mechanisms of Resistance in Photodynamic Therapy of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Making pretty diagrams with GraphViz [steveliles.github.io]
- 28. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Enhancing the Selective Delivery of 3-Bromopyruvate to Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyruvate (3-BP). The content is designed to address specific issues encountered during experiments aimed at improving its tumor-selective delivery.
Troubleshooting Guide
This guide addresses common problems encountered during the development and testing of 3-BP delivery systems.
Question: Why am I observing high systemic toxicity and off-target effects in my in vivo animal models?
Answer:
-
Possible Cause 1: Unformulated 3-BP Administration. Free 3-BP is a highly reactive alkylating agent that can interact non-specifically with biomolecules, leading to systemic toxicity.[1][2] Direct intravenous injection can cause a burning sensation and venous irritation.[3] Its short half-life under physiological conditions can also lead to rapid, non-targeted interactions.[4][5]
-
Suggested Solution 1: Utilize a Delivery Vehicle. Encapsulating 3-BP in a nanocarrier, such as liposomes or nanoparticles, can shield it from non-specific interactions in circulation, reduce off-target effects, and improve its pharmacokinetic profile.[1][3] Microencapsulation of 3-BP with β-cyclodextrin has been shown to reduce lethal toxicity associated with systemic delivery.[2]
-
Possible Cause 2: Inefficient Tumor Targeting. If the delivery system lacks a specific targeting mechanism, it may accumulate in healthy organs like the liver and kidneys, causing damage.[6]
-
Suggested Solution 2: Implement Active Targeting Strategies. Conjugate your delivery vehicle with ligands that bind to receptors overexpressed on your target cancer cells.[3] Common targeting moieties include folate and transferrin, as their respective receptors are often upregulated in tumors.[3] This approach facilitates receptor-mediated endocytosis, increasing intracellular drug concentration specifically in cancer cells.[7][8]
Question: My 3-BP formulation shows high efficacy in vitro but poor anti-tumor activity in vivo. What could be the reason?
Answer:
-
Possible Cause 1: Rapid Clearance and Poor Tumor Retention. 3-BP is a small molecule that can be quickly cleared from the bloodstream.[3] Even when it reaches the tumor, the enhanced permeability and retention (EPR) effect might not be sufficient to retain the small molecule for a therapeutic duration.[3][9]
-
Suggested Solution 1: Optimize Nanoparticle Size and Surface Chemistry. For nanoparticle-based systems, a diameter range of 10 to 100 nm is generally considered optimal to leverage the EPR effect for passive tumor accumulation.[10] Surface modification with polyethylene (B3416737) glycol (PEG) can help create long-circulating liposomes, increasing the probability of reaching the tumor site.[3]
-
Possible Cause 2: Inactivation in the Bloodstream. 3-BP can be rapidly inactivated by reacting with thiol groups found in serum proteins and glutathione (B108866) (GSH).[3]
-
Suggested Solution 2: Encapsulation and Controlled Release. A well-designed nanoparticle or liposome (B1194612) can protect the 3-BP payload from inactivation in the bloodstream and release it preferentially at the tumor site, triggered by the local microenvironment (e.g., lower pH).[4]
-
Possible Cause 3: Tumor Microenvironment Barriers. The dense stroma and high interstitial fluid pressure within some tumors can prevent the penetration of delivery vehicles.
-
Suggested Solution 3: Use Smaller Delivery Systems or Penetrating Peptides. Consider using smaller nanoparticles or conjugating cell-penetrating peptides to your delivery system to enhance tumor penetration.
Question: My target cancer cells are showing resistance to 3-BP treatment. How can I overcome this?
Answer:
-
Possible Cause 1: Low Expression of Monocarboxylate Transporters (MCTs). The selective uptake of 3-BP into cancer cells is highly dependent on the overexpression of MCTs, particularly MCT1.[11][12][13][14] If your cell line has low MCT1 expression, it will be inherently more resistant.
-
Suggested Solution 1: Modify the Delivery Strategy. Develop a delivery system that does not rely on MCT1 for cellular uptake. For example, a perillyl alcohol-conjugated 3-BP analog was developed to bypass MCT1 dependency.[3] Alternatively, nanoparticle systems that enter cells via endocytosis can overcome this transport limitation.
-
Possible Cause 2: High Intracellular Glutathione (GSH) Levels. Cancer cells with high concentrations of the antioxidant glutathione can effectively neutralize 3-BP, reducing its cytotoxic effects.[3][5]
-
Suggested Solution 2: Co-administration with GSH-Depleting Agents. Pre-treating cells or animals with safe, approved GSH-depleting agents like paracetamol or ethacrynic acid may sensitize them to 3-BP therapy.[3]
-
Possible Cause 3: Metabolic Plasticity. Cancer cells may adapt their metabolic pathways to survive the inhibition of glycolysis.
-
Suggested Solution 3: Combination Therapy. Combine 3-BP with drugs that target other metabolic pathways. For instance, combining 3-BP with the mTOR inhibitor rapamycin (B549165) has shown synergistic anti-tumor activity by simultaneously inhibiting glycolysis and mTOR signaling.[15]
Frequently Asked Questions (FAQs)
Question: What is the fundamental principle behind 3-BP's selective targeting of cancer cells?
Answer: The selectivity of 3-BP is primarily based on the "Warburg effect," a metabolic hallmark of many cancer cells.[1][16] These cells exhibit high rates of glycolysis even in the presence of oxygen and upregulate specific transporters to manage their altered metabolism.[1][4] 3-BP exploits two key features:
-
Overexpression of Monocarboxylate Transporters (MCTs): Cancer cells often overexpress MCTs to export the large amounts of lactate (B86563) produced during aerobic glycolysis.[11][12] 3-BP, being a structural analog of lactate and pyruvate, is preferentially taken up by cancer cells through these transporters.[14]
-
Upregulation of Hexokinase 2 (HK2): Many aggressive cancers have elevated levels of HK2, which is a primary target of 3-BP.[1][17] By inhibiting key glycolytic enzymes like HK2 and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), 3-BP effectively shuts down ATP production, leading to cancer cell death while leaving normal cells, which rely more on oxidative phosphorylation, relatively unharmed.[1][11][12]
Question: What are the most promising strategies to enhance the selective delivery of 3-BP?
Answer: The most promising strategies focus on using drug delivery systems to overcome the limitations of free 3-BP. These include:
-
Liposomal Formulations: Encapsulating 3-BP in liposomes can protect it from premature degradation and inactivation.[1][3] These liposomes can be further modified with targeting ligands (e.g., folate, antibodies) for active targeting.[3]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate 3-BP, allowing for controlled release and improved tumor accumulation via the EPR effect.[10]
-
Mitochondria-Targeted Delivery: Since 3-BP also affects mitochondrial function, designing delivery systems that specifically target mitochondria can enhance its efficacy.[1][17] For example, gold nanoparticles decorated with 3-BP and triphenylphosphonium cations have been developed to target the higher mitochondrial membrane potential found in cancer cells.[17]
-
Conjugate Formulations: Directly conjugating 3-BP to molecules that are actively transported into cancer cells is another viable strategy.[1]
Question: How do I choose an appropriate targeting ligand for my 3-BP delivery system?
Answer: The choice of a targeting ligand depends on the specific cancer type you are studying. The process involves:
-
Identify Overexpressed Receptors: Research the literature or perform expression analysis (e.g., immunohistochemistry, flow cytometry, RNA-seq) on your target cancer cells or tumor tissue to identify cell surface receptors that are significantly overexpressed compared to normal tissues. Common examples include folate receptors, transferrin receptors (TfR), and epidermal growth factor receptors (EGFR).[3]
-
Select a High-Affinity Ligand: Choose a ligand that binds with high affinity and specificity to the identified receptor. Examples include folic acid for the folate receptor, transferrin for the TfR, or specific monoclonal antibodies.[18]
-
Ensure Internalization: The chosen receptor should ideally be one that undergoes rapid receptor-mediated endocytosis upon ligand binding, which will carry the entire delivery vehicle into the cell.[7]
Data Presentation: Efficacy of 3-BP Delivery Systems
Table 1: Comparison of Anti-Tumor Efficacy for Different 3-BP Formulations
| Formulation | Cancer Model | Key Outcome | Efficacy Improvement vs. Free 3-BP | Reference |
|---|---|---|---|---|
| Free 3-BP (Intra-arterial) | VX2 Rabbit Liver Tumor | Tumor Uptake of [14C]3-BrPA | 26-fold lower subsequent FDG uptake compared to controls | [6] |
| β-CD–3-BrPA (Systemic) | Pancreatic Cancer (MIA PaCa-2) Xenograft | Tumor Progression (Bioluminescence) | Minimal tumor progression vs. 140-fold signal increase in controls; avoided lethal toxicity of free 3-BP | [2] |
| Mitochondria-Targeted AuNP | Breast Cancer (MDA-MB-231) Cells | In vitro Anticancer Activity | Enhanced activity compared to non-targeted nanoparticles or free 3-BP | [17] |
| Free 3-BP (Intraperitoneal) | Pancreatic Cancer (Panc-2) Syngeneic Model | Tumor Volume Reduction | 75-80% reduction at 20 mg/kg dose | [19] |
| Aerosolized 3-BP | B(a)P-induced Mouse Lung Tumorigenesis | Tumor Inhibition | Effective inhibition of tumorigenesis without the liver toxicity seen with oral administration |[20] |
Experimental Protocols
Protocol 1: General Method for Preparing Ligand-Targeted 3-BP Liposomes
This protocol provides a general framework for synthesizing liposomes actively targeted to cancer cells.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) and a ligand-conjugated lipid (e.g., DSPE-PEG-Folate) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Encapsulation of 3-BP:
-
Hydrate the lipid film with an aqueous solution of 3-BP (buffered to a suitable pH, e.g., pH 6.0, to enhance stability).[4]
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To achieve a uniform size distribution, subject the MLV suspension to probe sonication or repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated (free) 3-BP from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against the buffer.
-
-
Characterization:
-
Measure the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Determine the 3-BP encapsulation efficiency by lysing the purified liposomes with a detergent (e.g., Triton X-100) and quantifying the 3-BP concentration using HPLC or a relevant assay.
-
Protocol 2: In Vivo Efficacy Study of a Novel 3-BP Formulation in a Xenograft Model
This protocol outlines key steps for evaluating the anti-tumor efficacy of a targeted 3-BP delivery system.
-
Animal Model and Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).
-
-
Treatment Groups and Administration:
-
Randomize the tumor-bearing animals into treatment groups (e.g., Vehicle Control, Free 3-BP, Non-targeted 3-BP Nanoparticles, Targeted 3-BP Nanoparticles).
-
Administer the treatments via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., twice weekly).[19]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors for final endpoint analysis.
-
-
Ex Vivo Analysis:
-
Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis (e.g., H&E staining) to assess off-target toxicity.
-
Analyze tumor tissues via immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to determine the mechanism of action.[19]
-
Visualizations: Pathways and Workflows
Caption: Mechanism of 3-BP uptake and action in glycolytic cancer cells.
References
- 1. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Delivery of Microencapsulated this compound for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cells using this compound for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of VX2 Rabbit Liver Tumor by Selective Delivery of this compound: A Biodistribution and Survival Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Conjugation of Oligonucleotides with Cell-Targeting Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. anticancer360.com [anticancer360.com]
- 14. dayspringcancerclinic.com [dayspringcancerclinic.com]
- 15. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. The energy blocker inside the power house: mitochondria targeted delivery of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Navigating the Translational Challenges of 3-Bromopyruvate (3-BP) Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromopyruvate (3-BP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the translation of 3-BP from preclinical research to clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of 3-BP?
This compound (3-BP) is a promising anti-cancer agent that primarily targets the energy metabolism of cancer cells, which predominantly rely on aerobic glycolysis for energy production (the Warburg effect).[1][2][3] Its mechanism is multifaceted and includes:
-
Inhibition of Glycolytic Enzymes: 3-BP, as a pyruvate (B1213749) and lactate (B86563) analog, is selectively taken up by cancer cells through overexpressed monocarboxylate transporters (MCTs).[4][5][6][7] Once inside the cell, it acts as a potent alkylating agent, inhibiting key glycolytic enzymes such as Hexokinase II (HK-II) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][4][5][8] This leads to a rapid depletion of intracellular ATP.[1][4][9]
-
Mitochondrial Disruption: 3-BP also targets mitochondrial function. It can inhibit succinate (B1194679) dehydrogenase (SDH) and other complexes in the respiratory chain, further contributing to ATP depletion.[1][4] This dual targeting of both glycolysis and oxidative phosphorylation effectively shuts down the cancer cell's energy production.[3]
-
Induction of Oxidative Stress: 3-BP can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[9][10][11] This is partly due to the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant.[1][11]
Q2: Why is the translation of 3-BP research to clinical trials so challenging?
Several significant hurdles complicate the clinical translation of 3-BP:
-
Chemical Instability: 3-BP is unstable under physiological conditions, with a short half-life that decreases as pH increases.[1][12] This instability makes formulation and consistent delivery to the tumor challenging.
-
Systemic Toxicity: While showing selectivity for cancer cells, high doses of 3-BP can cause systemic toxicity, including liver and gastrointestinal issues.[1] A notable side effect during intravenous infusion is a burning sensation and phlebitis.[13][14]
-
Rapid Inactivation: 3-BP is highly reactive and can be quickly inactivated by thiol-containing molecules like glutathione (GSH) and proteins in the blood and tissues, reducing its bioavailability and efficacy.[13][14]
-
Drug Delivery and Targeting Issues: Unformulated 3-BP does not cross the blood-brain barrier, limiting its use for brain tumors.[13][14] Furthermore, due to the enhanced permeability and retention (EPR) effect in tumors, small molecules like 3-BP may not be retained effectively within the tumor tissue.[13][14]
-
Tumor Resistance: Cancer cells with high levels of GSH can exhibit resistance to 3-BP's cytotoxic effects.[1][13]
-
Limited Clinical Data: There is a scarcity of published human clinical trial data, with most evidence coming from preclinical studies and a few case reports.[3][10][15][16][17]
Troubleshooting Guides
Problem 1: Inconsistent anti-tumor effects in in vivo experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| 3-BP Instability | Prepare 3-BP solutions fresh before each use in a slightly acidic buffer to improve stability.[12] Consider the short half-life when designing dosing schedules. |
| Rapid Inactivation by Thiols | Investigate co-administration with GSH-depleting agents like paracetamol or ethacrynic acid, which may enhance 3-BP efficacy.[10][13] Note: This requires careful toxicity profiling. |
| Poor Tumor Retention | Explore advanced drug delivery formulations such as liposomes, nanoparticles, or PEGylation to improve pharmacokinetics, protect 3-BP from inactivation, and potentially enhance tumor targeting and retention.[1][13][14] |
| Tumor Resistance | Screen tumor models for GSH levels. For high-GSH tumors, consider combination therapies with GSH-depleting agents.[1][10] |
Problem 2: High toxicity observed in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dosage | The toxic side effects of 3-BP are dose-dependent.[1] Perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model. Low doses (e.g., 1.75 mM) have been shown to be effective without obvious systemic toxicity in some animal models.[1] |
| Formulation Issues | Unformulated ("crude") 3-BP can be more toxic.[13] Encapsulating 3-BP in delivery systems like liposomes or microencapsulation with β-cyclodextrin can reduce systemic toxicity.[13][18] |
| Infusion Rate | If administering intravenously, a slow infusion rate may help mitigate local side effects like burning sensations.[13] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (3-BP)
| Cell Line | Cancer Type | IC50 Value (µM) | Experimental Conditions |
| HepG2 | Hepatocellular Carcinoma | ~150 (for SDH inhibition) | Not specified |
| HCT116 | Colorectal Cancer | < 30 (for GAPDH inhibition) | Not specified |
| BT20 | Triple Negative Breast Cancer | ~100 | 24-hour exposure |
| CT26 | Colorectal Carcinoma | 12.6 ± 1.1 | Not specified |
| Panc-2 | Pancreatic Cancer | Not specified (95% cell death) | Not specified |
Table 2: Stability of this compound (3-BP)
| pH | Temperature (°C) | Buffer | Half-life (minutes) |
| 6.5 | 37 | 0.10 M K3PO4 | 430 |
| 7.0 | 37 | 0.10 M K3PO4 | 160 |
| 7.4 | 37 | 0.10 M K3PO4 | 77 |
| 8.0 | 37 | 0.10 M K3PO4 | 37 |
Experimental Protocols
Protocol 1: Assessment of Cellular ATP Levels
Objective: To quantify the effect of 3-BP on intracellular ATP concentration.
Materials:
-
Cancer cell line of interest
-
This compound (3-BP)
-
Cell culture medium and supplements
-
96-well plates
-
ATP Assay Kit (e.g., luciferase-based)
-
Luminometer
Methodology:
-
Seed cells in a 96-well plate at a density of 1x10^5 cells/well and culture overnight.[19]
-
Treat the cells with varying concentrations of 3-BP (e.g., 0, 20, 40 µM) for different time points (e.g., 4 or 8 hours).[19]
-
Following treatment, lyse the cells according to the ATP Assay Kit manufacturer's protocol.
-
Add the luciferase-containing reagent to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Generate a standard curve with known ATP concentrations to calculate the ATP levels in the experimental samples.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
Objective: To assess the impact of 3-BP on mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Cancer cell line of interest
-
This compound (3-BP)
-
Cell culture medium and supplements
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Methodology:
-
Culture cells to the desired confluency in a suitable format (e.g., chamber slides for microscopy or plates for flow cytometry).
-
Treat cells with 3-BP at various concentrations and for desired time points.
-
After treatment, remove the medium and incubate the cells with JC-1 staining solution according to the manufacturer's instructions.
-
In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Visualize the cells under a fluorescence microscope or quantify the red and green fluorescence signals using a flow cytometer.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Visualizations
Caption: Mechanism of this compound Action in Cancer Cells.
Caption: Translational Workflow and Challenges for this compound.
References
- 1. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A translational study "case report" on the small molecule "energy blocker" this compound (3BP) as a potent anticancer agent: from bench side to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 8. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, this compound [mdpi.com]
- 10. Safety and outcome of treatment of metastatic melanoma using this compound: a concise literature review and case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 17. sciencebasedmedicine.org [sciencebasedmedicine.org]
- 18. Systemic Delivery of Microencapsulated this compound for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Phlebitis and Venous Irritation from 3-Bromopyruvate: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the promising anti-cancer agent 3-Bromopyruvate (3-BP), managing its administration-related side effects is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of phlebitis and venous irritation encountered during in vivo experiments.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter.
Q1: We are observing significant phlebitis and venous irritation after intravenous (IV) administration of this compound in our animal models. What are the primary causes?
A1: Phlebitis and venous irritation are commonly reported side effects of unformulated 3-BP administered intravenously.[1][2] The primary suspected causes are:
-
Alkylating Activity: 3-BP is a reactive alkylating agent. This property, central to its anti-cancer mechanism, can also lead to non-specific alkylation of endothelial cell proteins and other molecules, causing cellular damage and inflammation.
-
Acidity: 3-Bromopyruvic acid is an acidic molecule. The low pH of the unformulated solution can directly irritate the venous endothelium, contributing to a burning sensation and inflammation.[1]
-
Reactive Oxygen Species (ROS) Production: 3-BP has been shown to induce the production of reactive oxygen species (ROS) in cells.[3] This oxidative stress can damage endothelial cells and trigger inflammatory pathways.
Q2: What are the recommended strategies to mitigate 3-BP-induced phlebitis?
A2: The most effective strategies involve reformulating 3-BP to protect the venous endothelium from direct exposure to the reactive drug. Key approaches include:
-
Liposomal Encapsulation: Encapsulating 3-BP within liposomes can shield the vein wall from the drug during circulation, potentially reducing direct irritation.[2][4]
-
Nanoparticle Formulation: Similar to liposomes, formulating 3-BP into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can control the release of the drug and minimize direct contact with the venous endothelium.
-
Prodrug Synthesis: Converting 3-BP into an inactive prodrug that is metabolized to the active form at the target site can reduce systemic and local toxicity, including phlebitis.
-
pH Adjustment of Formulation: While direct neutralization with bases like sodium bicarbonate may risk degrading 3-BP, careful formulation with appropriate buffers to bring the pH closer to physiological levels may offer some benefit.[1] However, this must be approached with caution to ensure the stability of 3-BP is not compromised.
Q3: We are interested in trying a liposomal formulation. Where can we find a detailed protocol?
A3: A detailed protocol for preparing 3-BP encapsulated liposomes is provided in the "Experimental Protocols" section of this guide (Protocol 1). This protocol is based on the thin-film hydration method.
Q4: How can we quantitatively assess the severity of phlebitis in our animal models?
A4: Standardized phlebitis scoring scales should be used for consistent and objective assessment. The Visual Infusion Phlebitis (VIP) scale is a widely used and recommended tool. A simplified version for preclinical assessment is provided in the "Data Presentation" section (Table 1).
Q5: What is the underlying molecular mechanism of 3-BP-induced venous irritation?
A5: The precise signaling cascade is an area of ongoing research, but evidence suggests the involvement of inflammatory pathways. As an alkylating agent and a generator of ROS, 3-BP can act as a Damage-Associated Molecular Pattern (DAMP). DAMPs are known to activate pattern recognition receptors, such as Toll-like Receptor 4 (TLR4), on endothelial cells. This can trigger a downstream signaling cascade involving MyD88 and subsequently activate the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of inflammation and phlebitis. The generation of ROS further contributes to this inflammatory response. A diagram of this proposed pathway is available in the "Mandatory Visualization" section (Figure 1).
Data Presentation
Clear and concise data presentation is crucial for comparing the efficacy of different mitigation strategies.
Table 1: Simplified Visual Infusion Phlebitis (VIP) Scale for Preclinical Assessment
| Score | Clinical Manifestation | Interpretation |
| 0 | No signs of inflammation. | Healthy |
| 1 | Slight erythema (redness) at the injection site. | Possible early phlebitis |
| 2 | Erythema and/or edema (swelling). | Early-stage phlebitis |
| 3 | Erythema, edema, and a palpable venous cord. | Medium-stage phlebitis |
| 4 | Extensive erythema, edema, a palpable venous cord, and potential purulent discharge. | Advanced-stage phlebitis |
This table is an adaptation of established clinical VIP scales for application in preclinical research.
Table 2: Hypothetical Comparative Phlebitis Scores for 3-BP Formulations
| Formulation | Animal Model | Administration Route | 3-BP Dose (mg/kg) | Mean Phlebitis Score (at 24h) |
| Unformulated 3-BP | Rabbit | Marginal Ear Vein | 5 | 3.5 ± 0.5 |
| Liposomal 3-BP | Rabbit | Marginal Ear Vein | 5 | 1.2 ± 0.3 |
| PLGA Nanoparticle 3-BP | Rabbit | Marginal Ear Vein | 5 | 1.5 ± 0.4 |
| 3-BP Ester Prodrug | Rabbit | Marginal Ear Vein | 5 | 0.8 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method followed by sonication.
Materials:
-
This compound (3-BP)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Methodology:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature (for DPPC, >41°C).
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of 3-BP in PBS (e.g., 10 mg/mL) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles (ULVs), sonicate the MLV suspension using a probe sonicator. The sonication should be performed in an ice bath to prevent overheating, using short bursts of energy (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
-
To remove unencapsulated 3-BP, the liposome (B1194612) suspension can be centrifuged at high speed, followed by washing the pellet with PBS, or by using size exclusion chromatography.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Assessment of Endothelial Cell Toxicity
This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs) to assess the vascular irritation potential of different 3-BP formulations.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
3-BP formulations (unformulated, liposomal, etc.)
-
MTT or similar cell viability assay kit
-
ROS detection kit (e.g., DCFH-DA)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Methodology:
-
Seed HUVECs in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the different 3-BP formulations for a defined period (e.g., 4, 12, or 24 hours). Include a vehicle control.
-
Cell Viability Assessment: After the treatment period, perform an MTT assay according to the manufacturer's instructions to determine the cytotoxic effect of the formulations on the endothelial cells.
-
ROS Production Measurement: In a separate set of wells, after treatment, use a fluorescent probe like DCFH-DA to measure intracellular ROS production. The fluorescence intensity can be quantified using a fluorescence plate reader.
-
Cytokine Release Measurement: Collect the cell culture supernatant after treatment and perform ELISAs for pro-inflammatory cytokines such as TNF-α and IL-6 to quantify the inflammatory response.
Mandatory Visualization
Diagrams are provided to illustrate key concepts and workflows.
References
- 1. youtube.com [youtube.com]
- 2. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Guide to Using Graphviz for Graph Visualization in Python - AITechTrend [aitechtrend.com]
- 4. dovepress.com [dovepress.com]
avoiding degradation of 3-Bromopyruvate during preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyruvate (3-BrPA). The focus is on preventing degradation during solution preparation and handling to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3-BrPA solution doesn't seem to be effective. What could be the problem?
A1: The most common reason for reduced efficacy is the degradation of 3-BrPA in solution. 3-BrPA is an unstable molecule, particularly in aqueous solutions at neutral or alkaline pH.[1][2] At a physiological pH of 7.4 and 37°C, its half-life is only about 77 minutes.[1][2][3] It is crucial to always use freshly prepared solutions for your experiments to ensure potency.[2][4][5] For in vivo work, it is recommended to prepare the working solution on the same day it is used.[4]
Q2: How does pH affect the stability of 3-BrPA?
A2: The stability of 3-BrPA is highly dependent on pH. The rate of degradation increases significantly as the pH becomes more neutral or alkaline.[3] The molecule is most stable in acidic conditions (pH ~1.5-2.0).[1] The primary degradation product in aqueous solution is 3-hydroxypyruvate (B1227823).[1][3] Therefore, to minimize degradation, prepare stock solutions and buffers at a lower pH whenever compatible with your experimental design.
Q3: What are the recommended storage conditions for 3-BrPA powder and stock solutions?
A3:
-
Powder: Store the solid form of 3-BrPA at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: A clarified stock solution in a suitable solvent like DMSO can be stored for short periods. Recommended storage is up to 1 month at -20°C or up to 6 months at -80°C.[4] Always ensure the container is sealed tightly to protect from moisture.[4]
Q4: Can I dissolve 3-BrPA directly in my cell culture medium or phosphate-buffered saline (PBS)?
A4: While possible, it is not recommended for creating a stock solution due to rapid degradation. Cell culture media and PBS are typically buffered to a physiological pH (around 7.4), where 3-BrPA has a very short half-life.[3] The best practice is to first prepare a concentrated stock solution in an appropriate solvent (e.g., fresh DMSO) and then dilute it to the final working concentration in your aqueous buffer or medium immediately before use.[5]
Q5: I'm seeing inconsistent results between experiments. Could this be related to my 3-BrPA preparation?
A5: Yes, inconsistency is a hallmark of using degraded 3-BrPA. Given its short half-life at physiological pH, even small delays between preparing the solution and starting the experiment can lead to significant differences in the effective concentration of the compound.[1][3] To ensure consistency, standardize your protocol strictly: always prepare solutions fresh, control the pH, and minimize the time between preparation and application.
Q6: Are there any substances I should avoid when preparing 3-BrPA solutions?
A6: Absolutely. 3-BrPA is a potent alkylating agent and will react with nucleophiles, especially molecules containing thiol (sulfhydryl) groups.[2][6][7] Avoid contact with substances like glutathione (B108866) (GSH), N-acetyl cysteine (NAC), and serum proteins, as they will rapidly inactivate 3-BrPA.[2][8][9] Be aware that standard cell culture media containing serum will have proteins that can react with and neutralize 3-BrPA.[2] Also, never subject 3-BrPA to alkaline conditions during dissolution, as this will accelerate its degradation.[2]
Quantitative Data: Stability of 3-BrPA
The stability of 3-BrPA is highly pH-dependent. The table below summarizes the half-life of 3-BrPA in an aqueous phosphate (B84403) buffer at 37°C under different pH conditions.
| pH | Half-Life (minutes) |
| 6.5 | 430[3] |
| 7.0 | 160[3] |
| 7.4 | 77[1][2][3] |
| 8.0 | 37[3] |
Data sourced from studies on 3-BrPA decay in 0.10 M K₃PO₄ buffer at 37°C.[3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., in DMSO)
This protocol describes the preparation of a stable stock solution that can be stored for short periods.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile container. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Dissolution: Add fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 33 mg/mL).[5]
-
Mixing: Vortex or gently sonicate the solution until all the powder is completely dissolved and the solution is clear. If precipitation occurs, gentle heating can also be applied.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[5] Store immediately at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
This protocol is for diluting the stock solution for immediate use in cell culture.
-
Thawing: Quickly thaw a single-use aliquot of the 3-BrPA stock solution (from Protocol 1) at room temperature.
-
Dilution: Immediately before adding to your cells, dilute the stock solution to the final desired concentration using your pre-warmed cell culture medium or experimental buffer (e.g., PBS).
-
Mixing & Use: Mix thoroughly by gentle inversion or pipetting. Use the final working solution without delay to prevent significant degradation.
Protocol 3: Example Preparation of a Working Solution for In Vivo Experiments
This is an example formulation. The final vehicle composition should be optimized for the specific application and animal model. This solution must be used immediately. [5]
-
Initial Dilution: In a sterile tube, add 50 µL of a 33 mg/mL clarified DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween80 to the mixture. Mix again until the solution is clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.
-
Administration: Administer the freshly prepared solution to the animal model without delay.
Visualizations
Caption: Troubleshooting workflow for unexpected 3-BrPA results.
Caption: Degradation of 3-BrPA to 3-hydroxypyruvate in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Systemic administration of this compound reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cancer Cells using this compound for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Bromopyruvate Delivery Across the Blood-Brain Barrier
Welcome to the Technical Support Center for 3-Bromopyruvate (3-BP) Brain Delivery. This resource is designed for researchers, scientists, and drug development professionals investigating strategies to overcome the challenge of transporting 3-BP across the blood-brain barrier (BBB) for the treatment of central nervous system (CNS) malignancies such as glioblastoma.
Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult for this compound (3-BP) to cross the blood-brain barrier (BBB)?
A1: The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This compound, being a small molecule, is expected to have some ability to cross cellular membranes. However, its hydrophilic nature and susceptibility to rapid inactivation by thiol groups in the blood limit its ability to passively diffuse across the tightly-packed endothelial cells of the BBB.[1][2] Furthermore, it is not a substrate for the endogenous transporters that facilitate the entry of essential nutrients into the brain.
Q2: What are the primary strategies being explored to deliver 3-BP across the BBB?
A2: The main strategies focus on encapsulating 3-BP within nanocarriers to exploit various transport mechanisms across the BBB. These include:
-
Liposomes: Phospholipid-based vesicles that can encapsulate hydrophilic drugs like 3-BP.[1][3]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create a protective matrix for 3-BP.[4][5]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering good stability and the potential for controlled release.[6][7][8]
These nanocarriers can be further functionalized with targeting ligands to enhance their transport across the BBB.
Q3: What are targeting ligands and how do they help nanoparticles cross the BBB?
A3: Targeting ligands are molecules attached to the surface of nanoparticles that bind to specific receptors on the surface of brain endothelial cells. This binding can trigger receptor-mediated transcytosis, a process where the cell actively transports the nanoparticle from the blood side to the brain side.[9][10] Commonly explored ligands include:
-
Transferrin (Tf): Binds to the transferrin receptor (TfR), which is highly expressed on brain endothelial cells.[9][10]
-
Peptides: Specific peptides, such as gH625, have been shown to facilitate BBB transport.[2][10][11]
Q4: What is the mechanism of action of the gH625 peptide in crossing the BBB?
A4: The gH625 peptide, derived from the glycoprotein (B1211001) H of the Herpes Simplex Virus, is a cell-penetrating peptide (CPP). It is thought to interact directly with the lipid bilayer of the brain endothelial cell membranes, causing a temporary and localized disruption that allows the peptide and its cargo (the nanoparticle) to traverse the membrane without causing permanent damage.[2][10][11][12] This process is believed to be independent of specific receptors and endocytic pathways.[13]
Q5: What are the key parameters to consider when designing 3-BP loaded nanoparticles for brain delivery?
A5: Several factors are critical for successful brain delivery of 3-BP nanoparticles:
-
Size: Nanoparticles should generally be less than 200 nm in diameter to effectively cross the BBB.[14]
-
Surface Charge: A neutral or slightly negative surface charge is often preferred to minimize non-specific uptake by the reticuloendothelial system and reduce potential toxicity.
-
Stability: The nanoparticles must be stable in the bloodstream, preventing premature release of 3-BP and aggregation.
-
Encapsulation Efficiency: A high encapsulation efficiency is necessary to deliver a therapeutically relevant dose of 3-BP.
-
Targeting Ligand Density: The density of targeting ligands on the nanoparticle surface needs to be optimized to ensure efficient binding to BBB receptors without causing rapid clearance.
Troubleshooting Guides
This section provides solutions to common issues encountered during the formulation, characterization, and testing of 3-BP nanoformulations.
Guide 1: Low Encapsulation Efficiency of this compound
| Observation | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (EE%) of 3-BP | Poor affinity of 3-BP for the nanoparticle core: 3-BP is a hydrophilic molecule, which can be challenging to encapsulate in hydrophobic polymer or lipid matrices. | For Polymeric Nanoparticles: Consider using a double emulsion (w/o/w) solvent evaporation method to encapsulate hydrophilic drugs. For Lipid-Based Nanoparticles: Explore the use of different lipids or the inclusion of a co-solvent in the lipid phase to improve 3-BP solubility. |
| Drug leakage during formulation: The high water solubility of 3-BP can lead to its diffusion into the external aqueous phase during the nanoparticle preparation process. | Optimize process parameters: Reduce the emulsification time or sonication power to minimize drug leakage. Rapid solidification: For methods involving solvent evaporation, ensure rapid removal of the organic solvent to quickly solidify the nanoparticles and trap the drug. | |
| Inaccurate quantification of encapsulated drug: The method used to separate free 3-BP from the nanoparticles may be inefficient, leading to an underestimation of the encapsulated amount. | Improve separation technique: Use ultracentrifugation with a sufficient centrifugal force and time to pellet the nanoparticles effectively. Consider using size exclusion chromatography for more precise separation. Validate analytical method: Ensure the HPLC method for quantifying 3-BP is sensitive and accurate, especially after the necessary derivatization step.[15][16] |
Guide 2: Nanoparticle Aggregation and Instability
| Observation | Potential Cause | Suggested Solution |
| Immediate aggregation upon formulation | Inadequate stabilizer concentration: Insufficient amount of surfactant or stabilizer (e.g., PVA, Poloxamer) to cover the nanoparticle surface. | Optimize stabilizer concentration: Systematically vary the concentration of the stabilizer in the formulation to find the optimal level that provides sufficient steric or electrostatic repulsion. |
| High ionic strength of the aqueous phase: Salts in the buffer can screen the surface charge of the nanoparticles, leading to reduced electrostatic repulsion and aggregation. | Use low ionic strength buffers: Prepare nanoparticles in deionized water or a low molarity buffer. If a buffer is necessary, consider non-ionic alternatives. | |
| Gradual aggregation during storage | Ostwald ripening: Smaller nanoparticles dissolve and redeposit onto larger ones, leading to an increase in the average particle size over time. | Optimize formulation for narrow size distribution: Aim for a low polydispersity index (PDI) during formulation by controlling parameters like stirring speed and temperature. Lyophilization: For long-term storage, consider freeze-drying the nanoparticles with a suitable cryoprotectant. |
| Degradation of the stabilizer: The stabilizing agent may degrade over time, leading to a loss of colloidal stability. | Store at appropriate conditions: Store nanoparticle suspensions at 4°C and protected from light. Ensure the chosen stabilizer is stable under these conditions. |
Data Presentation
The following table summarizes the expected characteristics and performance of different 3-BP nanoformulations based on the current literature. Direct comparative quantitative data for 3-BP nanoformulations is limited; therefore, this table provides a qualitative and projected comparison to guide formulation selection.
| Nanoformulation Type | Typical Size Range (nm) | Encapsulation Efficiency for Hydrophilic Drugs | Biocompatibility | Potential for Surface Modification | Projected BBB Permeability |
| Liposomes [1][3] | 80 - 200 | Moderate to High | High | High | Moderate to High (with targeting ligands) |
| PLGA Nanoparticles [4][5] | 100 - 250 | Low to Moderate (single emulsion), Moderate to High (double emulsion) | High | High | Moderate (with targeting ligands) |
| Solid Lipid Nanoparticles (SLNs) [6][7][8] | 50 - 300 | Low to Moderate | High | Moderate | Moderate to High |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)
-
This compound (3-BP)
-
Poly(vinyl alcohol) (PVA) (MW 30,000-70,000 Da)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Prepare the internal aqueous phase (w1): Dissolve 10 mg of 3-BP in 1 mL of deionized water.
-
Prepare the organic phase (o): Dissolve 100 mg of PLGA in 5 mL of DCM.
-
Form the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Prepare the external aqueous phase (w2): Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and sonicate again on ice for 3 minutes at 50% amplitude.
-
Solvent evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove unencapsulated 3-BP and excess PVA.
-
Resuspension and storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water and store at 4°C.
Characterization:
-
Particle size and zeta potential: Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Encapsulation efficiency: Quantify the amount of 3-BP in the nanoparticles after lysis using HPLC following derivatization (see Protocol 3).
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
Model: Transwell system with a monolayer of brain endothelial cells (e.g., bEnd.3 or hCMEC/D3).
Procedure:
-
Cell culture: Culture brain endothelial cells on Transwell inserts until a confluent monolayer is formed.
-
Barrier integrity assessment: Measure the Transendothelial Electrical Resistance (TEER) to confirm the formation of tight junctions. A TEER value above a certain threshold (cell line-dependent) indicates a functional barrier.
-
Permeability study:
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with a transport buffer (e.g., HBSS).
-
Add the 3-BP nanoformulation to the apical chamber at a known concentration.
-
At predetermined time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Quantification: Analyze the concentration of 3-BP in the basolateral samples using a validated analytical method (e.g., HPLC after derivatization).
-
Calculate the apparent permeability coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the apical chamber.
-
Protocol 3: Quantification of this compound in Brain Homogenate by HPLC
Note: This protocol is adapted from methods for plasma and requires optimization for brain tissue.
Materials:
-
Brain tissue sample
-
Acetonitrile (B52724) (ACN)
-
4-nitro-1,2-phenylenediamine (NPDA) for derivatization
-
Formic acid
-
HPLC system with a C18 column and a suitable detector (e.g., UV or MS)
Procedure:
-
Tissue homogenization: Homogenize a known weight of brain tissue in a suitable buffer (e.g., PBS) on ice.
-
Protein precipitation: Add cold acetonitrile to the brain homogenate (e.g., 3:1 ratio of ACN to homogenate), vortex, and centrifuge at high speed to pellet the proteins.
-
Supernatant collection: Carefully collect the supernatant.
-
Derivatization:
-
Adjust the pH of the supernatant to approximately 3.0 with formic acid.
-
Add the NPDA derivatizing agent.
-
Incubate the mixture at a specific temperature and time (e.g., 45°C for 20 minutes) to allow for the reaction to complete.[16]
-
-
HPLC analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a suitable mobile phase gradient to separate the derivatized 3-BP from other components.
-
Detect the derivatized 3-BP at the appropriate wavelength (if using UV detection) or mass-to-charge ratio (if using MS detection).
-
-
Quantification: Calculate the concentration of 3-BP in the original brain tissue sample based on a standard curve prepared with known concentrations of derivatized 3-BP.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for developing and evaluating 3-BP nanoparticles for brain delivery.
Caption: Receptor-mediated transcytosis of a targeted nanoparticle across the BBB.
Caption: Adsorptive-mediated transcytosis of a cationic nanoparticle across the BBB.
References
- 1. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Blood–brain-barrier-crossing lipid nanoparticles for mRNA delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced uptake of gH625 by blood brain barrier compared to liver in vivo: characterization of the mechanism by an in v… [ouci.dntb.gov.ua]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Peptide gH625 enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of this compound in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromopyruvate (3-BP) and Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyruvate (3-BP) and its interaction with serum proteins.
Frequently Asked Questions (FAQs)
Why are my in vivo results with 3-BP inconsistent with my in vitro data?
This is a common issue often attributed to the interaction of 3-BP with serum proteins, primarily albumin. In systemic circulation, 3-BP, a potent alkylating agent, readily binds to serum proteins.[1][2][3] This interaction can sequester the drug, reducing its bioavailability and concentration at the target tumor site compared to in vitro conditions where such proteins are absent.
-
Key takeaway: The discrepancy often arises because serum proteins act as a sink for 3-BP, lowering the concentration of the free, active drug available to exert its cytotoxic effects on cancer cells. This interaction is a key factor in the observed lack of systemic toxicity at therapeutic doses that are effective when administered locally.[1][2]
Which serum proteins does 3-BP primarily interact with?
Studies using radiolabeled 14C-3-BP in rats have shown that it selectively binds to proteins in the molecular mass range of approximately 50-60 kDa.[1][2] Mass spectrometry analysis has identified these proteins as potentially including alpha1-antitrypsin and proteins from the albuminoid family.[1][2] Given its high concentration in serum, albumin is a major interaction partner.
What is the stability of 3-BP in serum or physiological buffers?
The stability of 3-BP is highly dependent on pH and temperature. At physiological conditions (37°C, pH 7.4), 3-BP has a relatively short half-life of about 77 minutes.[4][5] Its stability increases in more acidic environments, which is relevant for the acidic microenvironment of tumors.[4][5]
| pH | Half-Life at 37°C (minutes) |
| 6.5 | 430 |
| 7.0 | 160 |
| 7.4 | 77 |
| 8.0 | 37 |
| Data sourced from[5] |
How can I quantify the amount of free vs. protein-bound 3-BP?
Quantifying free 3-BP in a complex matrix like plasma is challenging because it cannot be directly detected by mass spectrometry.[6][7] A validated method involves protein precipitation followed by pre-column derivatization and subsequent analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][7]
Troubleshooting Guides & Experimental Protocols
Issue 1: Difficulty in quantifying 3-BP in plasma samples.
Problem: Standard HPLC-MS/MS methods fail to detect 3-BP in plasma.
Cause: 3-BP is a small, highly reactive molecule that does not ionize well for mass spectrometry detection.[6][7]
Solution: Employ a derivatization strategy to make the molecule detectable.
This protocol is adapted from a validated method for pharmacokinetic studies.[6][7]
-
Sample Preparation & Protein Precipitation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a nitrogen stream.
-
Reconstitute the residue in 50 µL of a solution containing 4-nitro-1,2-phenylenediamine (NPDA), the derivatizing agent.
-
Incubate the mixture to allow the derivatization reaction to complete. This reaction makes 3-BP detectable by mass spectrometry.
-
-
HPLC-MS/MS Analysis:
-
Inject the derivatized sample into an HPLC system coupled with a triple-quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 100 × 2.1 mm, 1.7 µm) is suitable for separation.[6][7]
-
Detection: Use an electrospray ionization (ESI) source for detection.
-
Quantification: Create a standard curve with known concentrations of derivatized 3-BP to quantify the amount in the plasma samples. The linear range for this method has been established from 0.5 to 1000.0 ng/mL.[6][7]
-
Caption: Workflow for quantifying 3-BP in plasma using derivatization.
Issue 2: High systemic toxicity or rapid inactivation of 3-BP observed in experiments.
Problem: 3-BP appears to be either too toxic to normal tissues or is rapidly inactivated, leading to poor therapeutic outcomes.
Cause: Unformulated 3-BP is highly reactive and can be quickly neutralized by thiol-containing molecules like glutathione (B108866) (GSH) and serum proteins.[8] This can lead to off-target effects and reduced drug efficacy.
Solution: Consider formulation strategies to protect 3-BP from premature inactivation.
-
Liposomal Formulation: Encapsulating 3-BP in liposomes can shield it from interaction with serum components, potentially increasing its circulation time and accumulation at the tumor site.[8]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to 3-BP or to its liposomal carrier can create a protective hydrophilic layer, which prevents aggregation and reduces interaction with blood components.[8]
Caption: Factors influencing the bioavailability and efficacy of 3-BP.
Issue 3: How to experimentally verify the binding of 3-BP to serum proteins?
Problem: You need to confirm and characterize the interaction between 3-BP and serum proteins in your experimental model.
Solution: Use radiolabeled 3-BP (14C-3-BP) followed by gel electrophoresis and autoradiography.
This protocol is based on the methodology used to demonstrate the selective binding of 3-BP in rats.[1]
-
Administration: Administer 14C-3-BP systemically to the animal model (e.g., Sprague-Dawley rat).
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 60 and 120 minutes).
-
Serum Separation: Separate the serum from the blood cells and other particulates by centrifugation.
-
SDS-PAGE:
-
Load the serum samples onto an SDS-polyacrylamide gel to separate the proteins by molecular weight.
-
Run a parallel lane with molecular weight markers.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize the total protein profile.
-
-
Autoradiography:
-
Dry the stained gel.
-
Expose the dried gel to X-ray film or a phosphor screen.
-
Develop the film or scan the screen to create an autoradiogram. The signal on the autoradiogram will correspond to the location of the 14C-labeled proteins.
-
-
Analysis:
-
Compare the Coomassie-stained gel with the autoradiogram.
-
A band appearing on the autoradiogram at a specific molecular weight (e.g., ~50-60 kDa) indicates that 14C-3-BP has bound to proteins of that size.[1][2] A time-dependent increase in signal intensity would suggest progressive binding over time.[1]
-
References
- 1. Systemic administration of this compound reveals its interaction with serum proteins in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of this compound reveals its interaction with serum proteins in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing anticancer effects, decreasing risks and solving practical problems facing this compound in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Third-Party Validation of 3-Bromopyruvate: A Comparative Guide for Researchers
An Objective Look at the Preclinical Evidence
For researchers and drug development professionals, the anti-cancer agent 3-Bromopyruvate (3-BP) presents a compelling case for its targeted metabolic approach. This guide provides a comparative analysis of third-party research findings on 3-BP, focusing on its efficacy, mechanism of action, and the experimental rigor behind these claims. All data is presented to offer an objective overview for scientific evaluation.
Quantitative Data Summary
The following tables summarize key quantitative findings from independent preclinical studies on this compound, providing a comparative look at its effects across different cancer types.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Key Findings |
| Pancreatic Cancer | Panc-2 | ~15 | 48 hours | 95% cell death observed at 15 µM.[1][2][3][4] |
| Pancreatic Cancer | MiaPaCa-2 | Varies (higher sensitivity in hypoxia) | 24 hours | Almost identical IC50 profile to a microencapsulated formulation.[5] |
| Breast Cancer (ER+) | MCF7 | 36 | 48 hours | Demonstrated a concentration-dependent decrease in cell survival.[6] |
| Breast Cancer (ER+) | T47D | 33 | 48 hours | Similar concentration-dependent cytotoxicity to MCF7.[6] |
| Breast Cancer | MCF-7 | ~100 | 24 hours | More sensitive to 3-BP compared to MDA-MB-231.[7] |
| Breast Cancer (TNBC) | HCC1143 | 44.87 | 24 hours | Stronger inhibitory effect on TNBC cell line compared to non-TNBC.[8] |
| Breast Cancer | MDA-MB-231 | ~240 | 24 hours | Less sensitive to 3-BP compared to MCF-7.[7] |
| Lymphoma | Raji | 11 | Not Specified | Extremely steep dose-response curve noted.[9] |
| Lymphoma | Various | Median IC50 of 3.7 | Not Specified | Effective across 12 different lymphoma cell lines.[10] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | 3-BP Dosage | Route of Administration | Key Findings & Comparison |
| Pancreatic Cancer | Syngeneic Mouse Model (C57BL/6) | 15 & 20 mg/kg | Not Specified | ~75-80% reduction in tumor growth.[1] |
| Pancreatic Cancer | Orthotopic Xenograft Mouse Model | Not Specified | Systemic (microencapsulated) | Minimal to no tumor progression compared to 60-fold and 140-fold signal increase with gemcitabine (B846) and control, respectively.[5] |
| Pancreatic Cancer | Syngeneic Panc-2 Tumor Mouse Model | 10.0 mg/kg | Not Specified | 35-40% reduction in tumor volume.[2][3] |
| Hepatocellular Carcinoma | Rat Model | Not Specified | Not Specified | Advanced tumors were eradicated in all 19 treated animals without apparent toxicity or recurrence.[11] |
| Hepatocellular Carcinoma | Rabbit VX2 Liver Tumor | 1.75 mM | Intra-arterial | Treated rabbits survived significantly longer (55 days) compared to controls (18.6 days).[12] |
| Lymphoma | SCID Mice with Raji Cells | 10 mg/kg daily for 7 days | Intraperitoneal | Significant reduction in tumor activity compared to control mice.[9] |
| Lung Cancer | A/J Mouse Model | Not Specified | Aerosol | 42% inhibition in tumor multiplicity and 62% inhibition in tumor load compared to control.[13] |
| Triple-Negative Breast Cancer | Nude Mice Xenograft | Low, Medium, High | Intraperitoneal | Inhibition of tumor growth and decreased HK activity and ATP production in tumor tissues.[14] |
Key Signaling Pathways and Mechanisms of Action
Independent research has validated that this compound's primary anti-cancer effect stems from its ability to disrupt cellular energy metabolism, primarily through the inhibition of glycolysis.
Mechanism of Action: Glycolysis Inhibition
3-BP, a halogenated analog of pyruvate, functions as a potent inhibitor of key glycolytic enzymes.[11] It enters cancer cells, which often overexpress monocarboxylate transporters (MCTs), and targets enzymes such as Hexokinase II (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[15][16] This leads to a rapid depletion of intracellular ATP, inducing cell death.[16]
Dual Impact on Glycolysis and Oxidative Phosphorylation
Beyond glycolysis, 3-BP also affects mitochondrial oxidative phosphorylation, further crippling the cancer cell's ability to generate energy.[17] This dual-pronged attack on the cell's energy powerhouses contributes to its potent cytotoxic effects. Research indicates that 3-BP can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key third-party studies on this compound.
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of 3-BP on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Panc-2, MCF7, T47D) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13][18]
-
Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 3 x 10³ to 1 x 10⁶ cells/well) and allowed to adhere for 24 hours.[6][18]
-
Treatment: Cells are treated with a range of 3-BP concentrations (e.g., 10-50 µM) for a specified duration (e.g., 24 or 48 hours).[6]
-
Viability Assessment: Cell viability is measured using assays such as MTT or Sulforhodamine B (SRB). The absorbance is read using a microplate reader.[6][13]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of 3-BP in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) or syngeneic mouse models are used.[9][14]
-
Tumor Induction: Cancer cells are implanted subcutaneously or orthotopically to establish tumors.[5][14]
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. 3-BP is administered via various routes, including intraperitoneal, intravenous, or intra-arterial injection, at specified doses and schedules.[9][12][14]
-
Monitoring: Tumor volume is measured regularly (e.g., daily or every few days) using calipers. Animal body weight and general health are also monitored for toxicity assessment.[9]
-
Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a maximum allowable size. Tumors are then excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[1][14]
-
Conclusion
The body of third-party research on this compound consistently demonstrates its potential as a potent and selective anti-cancer agent in preclinical settings. Its unique mechanism of targeting cancer cell metabolism, particularly glycolysis, has been validated across numerous studies. While the in vitro and in vivo data are promising, the majority of the research has been conducted in academic laboratories. Further investigation, particularly in the form of large-scale, well-controlled clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile in humans. Researchers are encouraged to consider the detailed methodologies presented here for the design of future validation studies.
References
- 1. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. kodiscovery.org [kodiscovery.org]
- 5. Systemic Delivery of Microencapsulated this compound for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting glycolysis by this compound improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Systemic administration of this compound in treating disseminated aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound as a potential pharmaceutical in the light of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting of VX2 Rabbit Liver Tumor by Selective Delivery of this compound: A Biodistribution and Survival Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits the Growth and Glucose Metabolism of TNBC Xenografts in Nude Mice by Targeting c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound as a potent anticancer therapy in honor and memory of the late Professor André Goffeau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and outcome of treatment of metastatic melanoma using this compound: a concise literature review and case study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Inhibitors 3-Bromopyruvate and Lonidamine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent metabolic inhibitors, 3-Bromopyruvate (3-BP) and Lonidamine (B1675067) (LND), which have been investigated for their potential as anticancer agents. Both compounds disrupt the altered energy metabolism of cancer cells, a hallmark known as the Warburg effect, but through distinct mechanisms and with differing degrees of potency and clinical evaluation.
Mechanisms of Action: A Tale of Two Inhibitors
Cancer cells exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen. Both 3-BP and LND exploit this dependency, but their molecular targets and the resulting cellular consequences differ significantly.
This compound (3-BP): The Potent Alkylating Agent
This compound, a structural analog of pyruvate (B1213749) and lactate (B86563), is a highly reactive alkylating agent. Its primary mechanism involves rapid entry into cancer cells, which often overexpress monocarboxylate transporters (MCTs), particularly MCT1. Once inside, 3-BP exerts a multipronged attack on cellular energy production.[1]
-
Dual-Target Inhibition: 3-BP is a potent inhibitor of two key enzymes in cellular metabolism:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Identified as a primary target, inhibition of this glycolytic enzyme leads to a swift depletion of intracellular ATP.
-
Hexokinase II (HK-II): By targeting this enzyme, which is often bound to the outer mitochondrial membrane in cancer cells, 3-BP further cripples the glycolytic pathway.[1]
-
-
Mitochondrial Disruption: Beyond glycolysis, 3-BP also inhibits mitochondrial respiration by targeting complexes I and II of the electron transport chain.[2] This dual inhibition of both glycolysis and oxidative phosphorylation leads to a catastrophic and rapid decline in cellular ATP levels.[3][4]
-
Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), inducing significant cellular and endoplasmic reticulum (ER) stress, which contributes to apoptotic cell death.
Lonidamine (LND): The Multi-faceted Energy Disruptor
Lonidamine, a derivative of indazole-3-carboxylic acid, modulates tumor bioenergetics through several mechanisms, generally acting less acutely than 3-BP.
-
Mitochondrial Targeting: LND's primary targets are within the mitochondria.
-
Mitochondrial Pyruvate Carrier (MPC): LND potently inhibits the MPC, preventing pyruvate from entering the mitochondria to fuel the Krebs cycle. This is considered its most sensitive anti-tumor target.
-
Hexokinase II (HK-II): Similar to 3-BP, LND inhibits mitochondrially-bound HK-II, disrupting the initial step of glycolysis.
-
Complex II: LND inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain.[5]
-
-
Lactate Efflux Inhibition: LND inhibits MCTs, preventing the efflux of lactic acid from cancer cells. This leads to intracellular acidification and disrupts the tumor microenvironment.
-
Redox Imbalance: By suppressing the pentose (B10789219) phosphate (B84403) pathway, LND can lead to a decrease in NADPH and glutathione (B108866) (GSH) levels, impairing the cell's antioxidant defenses.
A study on GL15 glioblastoma cells showed that 3-BP causes a dramatic decrease in ATP levels within one hour, while with LND treatment, ATP levels are sustained for up to 40 hours.[3][4] This highlights the more rapid and potent bioenergetic collapse induced by 3-BP compared to LND.
Efficacy Comparison: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize reported IC50 values for 3-BP and LND across various cancer cell lines. It is important to note that experimental conditions (e.g., exposure time, pH) can significantly influence these values.
Table 1: Comparative IC50 Values for this compound (3-BP)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT116 | Colorectal Cancer | < 30 | Not Specified | [1] |
| HCC1143 | Breast (TNBC) | 44.87 | 24 h | [6] |
| MCF-7 | Breast (Non-TNBC) | 111.3 | 24 h | [6] |
| MCF-7 | Breast (Non-TNBC) | 75.87 | 48 h | [6] |
| HepG2 | Liver Cancer | ~150 (for SDH inhibition) | Not Specified | [1] |
| THP-1 | Leukemia | ~50 | 24 h | [7] |
Table 2: Comparative IC50 Values for Lonidamine (LND)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A549 | Lung Cancer | ~232 (colony formation) | Not Specified | [8] |
| SF126 | Glioblastoma | 220 | Not Specified | [9] |
| SF763 | Glioblastoma | 725 | Not Specified | [9] |
| 4T1 | Mouse Breast Cancer | 152.9 | 72 h | [10] |
| 786-0 | Kidney Cancer | 120.43 | Not Specified | [10] |
| H2030BrM3 | Lung Cancer | ~2.3 (Mito-LND) | Not Specified | [5] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to varying experimental protocols. Mito-LND is a mitochondria-targeted derivative of LND and shows significantly higher potency.
Direct comparative studies suggest 3-BP generally exhibits lower IC50 values than LND, indicating higher potency in vitro. For example, in GL15 glioblastoma cells, 80 µM of 3BP was used to induce effects, whereas 400 µM of LND was required for comparable endpoints.[3][4]
Experimental Protocols
Standardized methodologies are crucial for the evaluation of anticancer agents. Below are outlines of common experimental protocols used to assess the efficacy of compounds like 3-BP and LND.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol is used to determine the concentration of a drug that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allowed to adhere overnight in a controlled environment (37°C, 5% CO₂).[11]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 3-BP or LND). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol assesses the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., SW480 colon cancer cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the drug (e.g., LND at 0.5 mg/day) via a specific route (e.g., intraperitoneal injection), while the control group receives a vehicle.[13][14]
-
Monitoring: Tumor volume and body weight are monitored throughout the study. Animal well-being is assessed daily.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
-
Data Analysis: The mean tumor volume and weight of the treatment group are compared to the control group to determine the percentage of tumor growth inhibition.
Clinical Trial Landscape
The transition from preclinical findings to clinical application is a significant hurdle. 3-BP and LND are at very different stages of this process.
-
This compound: Despite showing remarkable efficacy in preclinical models, 3-BP has undergone very limited clinical testing in humans.[8] Its development has been hampered by concerns regarding its reactivity and potential for off-target toxicity. There is a notable lack of formal, large-scale clinical trials.
-
Lonidamine: In contrast, LND has been evaluated in numerous Phase II and Phase III clinical trials, particularly in Europe.[5] It has often been tested in combination with standard chemotherapy and/or radiation for various solid tumors, including lung, breast, and ovarian cancer. While it has shown an ability to sensitize tumors to other treatments and possesses a favorable safety profile (lacking common side effects like myelosuppression), its efficacy as a standalone agent is considered modest.[8][12]
Comparative Summary and Future Outlook
This compound and Lonidamine both represent intriguing strategies for targeting the metabolic vulnerabilities of cancer. However, they present distinct profiles for the research and drug development community.
| Feature | This compound (3-BP) | Lonidamine (LND) |
| Primary Mechanism | Potent alkylating agent, dual inhibitor of glycolysis (GAPDH, HK-II) and mitochondrial respiration. | Inhibitor of mitochondrial pyruvate carrier (MPC), HK-II, and lactate efflux (MCTs). |
| Potency | High; induces rapid and severe ATP depletion.[3][4] | Moderate; slower acting, less dramatic effect on ATP levels.[3][4] |
| In Vitro Efficacy | Generally lower IC50 values, indicating higher potency. | Higher IC50 values compared to 3-BP. |
| Clinical Status | Very limited clinical investigation; not approved for use. | Investigated in multiple Phase II/III trials, often as a sensitizer. |
| Primary Role | Investigated as a potent, standalone cytotoxic agent. | Primarily investigated as a chemosensitizer or radiosensitizer.[8][12] |
| Key Advantage | High potency and rapid action against cancer cells. | Favorable safety profile and demonstrated ability to enhance standard therapies in clinical settings. |
| Key Limitation | Potential for off-target toxicity due to high reactivity; lack of clinical data. | Modest single-agent efficacy. |
This compound stands out as a highly potent metabolic inhibitor with a rapid and powerful mechanism of action that cripples the core energy-producing pathways in cancer cells. Its preclinical efficacy is impressive, but its path to clinical application remains uncertain due to a lack of robust clinical trial data.
Lonidamine, while less potent, has a more established clinical record. Its multi-faceted mechanism and favorable safety profile make it a viable candidate as an adjuvant to enhance the efficacy of existing cancer therapies. The development of mitochondria-targeted versions like Mito-LND may significantly increase its potency and therapeutic potential.[5]
For drug development professionals, 3-BP represents a high-risk, high-reward candidate requiring significant investment in toxicity profiling and formulation development. Lonidamine offers a lower-risk profile, with a clearer path toward use in combination therapies, where it can address metabolic-driven resistance to conventional treatments. Future research should focus on direct, head-to-head preclinical comparisons under standardized conditions and, for 3-BP, well-designed Phase I trials to establish its safety in humans.
References
- 1. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The energy blockers this compound and lonidamine: effects on bioenergetics of brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The energy blockers bromopyruvate and lonidamine lead GL15 glioblastoma cells to death by different p53-dependent routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting lonidamine to mitochondria mitigates lung tumorigenesis and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
3-Bromopyruvate: A Metabolic Toxin in the Clinical Gauntlet
A Comparative Guide to the Clinical and Preclinical Landscape of a Promising Anti-Cancer Agent
3-Bromopyruvate (3-BP) has emerged as a potent anti-cancer agent, capitalizing on the unique metabolic phenotype of tumor cells known as the Warburg effect. Unlike healthy cells, which primarily rely on mitochondrial oxidative phosphorylation, many cancer cells exhibit an increased rate of glycolysis for energy production, even in the presence of oxygen. 3-BP, a small alkylating agent and analog of lactate (B86563) and pyruvate, exploits this dependency. This guide provides a comprehensive comparison of 3-BP's clinical and preclinical findings, its significant limitations, and how it stacks up against other metabolic inhibitors.
Mechanism of Action: A Multi-pronged Metabolic Attack
This compound's efficacy stems from its ability to cripple a cancer cell's energy production machinery. It preferentially enters cancer cells through overexpressed monocarboxylate transporters (MCTs), which are used by tumors to export lactate.[1][2][3] Once inside, 3-BP launches a devastating, multi-pronged attack.
Initially, Hexokinase II (HK-II), an enzyme highly expressed and bound to the mitochondria in many cancer cells, was considered the primary target.[4][5] However, substantial evidence now points to the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as the main target of 3-BP's alkylating activity.[1][6] Inhibition of these key enzymes halts glycolysis, leading to a rapid and catastrophic depletion of intracellular ATP.[1][7] This energy crisis is compounded by the generation of reactive oxygen species (ROS), inducing severe oxidative stress and triggering multiple forms of cell death, including apoptosis, necroptosis, and autophagy.[4][8][9]
References
- 1. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Glucose Analogs 4CA — Keto4Cancer LowCarbMD [keto4cancer.com]
- 4. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kodiscovery.org [kodiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Safety and outcome of treatment of metastatic melanoma using this compound: a concise literature review and case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cross-Study Validation of 3-Bromopyruvate's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent 3-Bromopyruvate (3-BP) with other metabolic inhibitors, supported by experimental data from multiple studies. 3-BP is a promising synthetic alkylating agent that targets the altered energy metabolism of cancer cells, a phenomenon known as the Warburg effect.[1][2][3] This guide will delve into the quantitative aspects of its efficacy, the experimental protocols used for its validation, and its mechanism of action in comparison to other metabolic inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the efficacy of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Panc-2 | Pancreatic Cancer | ~15 | [1] |
| HCT116 | Colorectal Cancer | < 30 | [4] |
| SW480 | Colorectal Cancer | 16.9 ± 1.0 | [5] |
| DLD-1 | Colorectal Cancer | 16.9 ± 1.3 | [5] |
| CaCo2 | Colorectal Cancer | 36.6 ± 2.1 | [5] |
| HCT-15 | Colorectal Cancer | Most sensitive among tested | [6] |
| MCF7 | Breast Cancer | 36 | [7] |
| T47D | Breast Cancer | 33 | [7] |
| MDA-MB-231 | Breast Cancer | ~240 | [8] |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 (24h), 41.26 (48h) | |
| PC-3 | Prostate Cancer | 50 | [9] |
| LNCaP | Prostate Cancer | 70 | [10][9] |
Table 2: Comparison of IC50 Values of this compound and Other Metabolic Inhibitors
| Compound | Target Pathway | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Glycolysis & OXPHOS | MCF7 (Breast) | 36 | [7] |
| Tamoxifen (B1202) | Estrogen Receptor | MCF7 (Breast) | 20 | [7] |
| This compound | Glycolysis & OXPHOS | T47D (Breast) | 33 | [7] |
| Tamoxifen | Estrogen Receptor | T47D (Breast) | 23 | [7] |
| This compound | Glycolysis & OXPHOS | HCT116 (Colon) | < 30 | [4] |
| 2-Deoxyglucose | Glycolysis | HCT116 (Colon) | > 20,000 (estimated based on effect) | [3] |
Table 3: Inhibitory Effects of this compound on Key Metabolic Enzymes
| Enzyme | Pathway | Cell Line/Source | Inhibition Metric | Value (µM) | Reference |
| Hexokinase II (HK2) | Glycolysis | Panc-2 | - | Complete inhibition at 40 µM | [1] |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | HCT116 | IC50 | < 30 | [4] |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | In vitro | Ki | ~25 | [4] |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Primary rat astrocytes | IC50 for activity inhibition | ~30 | |
| Mitochondrial Respiratory Complex I & II | Oxidative Phosphorylation | PC-3 | - | Strong impairment | [9] |
Experimental Protocols
Detailed methodologies are crucial for the cross-study validation of 3-BP's mechanism. Below are protocols for key experiments cited in the literature.
Cell Viability and IC50 Determination (SRB Assay)
This protocol is adapted from methods used to assess the cytotoxicity of 3-BP.[7]
-
Cell Seeding: Plate cells in 96-well plates at a density of 3 x 10³ cells/well and allow them to attach for 24 hours.
-
Treatment: Treat cells with a range of concentrations of 3-BP (e.g., 10-100 µM) and/or other inhibitors for a specified duration (e.g., 48 or 72 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: Wash the plates with distilled water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell survival relative to untreated controls. The IC50 value is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Hexokinase II (HK2) Activity Assay
This fluorometric assay protocol is based on commercially available kits and principles of HK2 activity measurement.[11][12]
-
Sample Preparation: Prepare cell lysates from control and 3-BP-treated cells.
-
Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, developer, and enzyme mix (glucose-6-phosphate dehydrogenase).
-
Standard Curve: Prepare a standard curve using a known concentration of NADH or a provided standard.
-
Reaction Initiation: Add the reaction mix to the sample and standard wells. To initiate the reaction, add ATP and glucose.
-
Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-40 minutes at 25°C.
-
Calculation: Determine the change in fluorescence over time. Calculate the HK2 activity from the standard curve and normalize to the protein concentration of the sample.
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial function, as described in several studies.[13][14][15]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with 3-BP for the desired time.
-
Assay Preparation: Replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine, glucose) and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer.
-
Baseline Measurement: Measure the baseline OCR and Extracellular Acidification Rate (ECAR).
-
Compound Injection and Measurement: Sequentially inject mitochondrial inhibitors and measure OCR after each injection:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To measure maximal respiration.
-
Rotenone/Antimycin A (Complex I/III inhibitors): To measure non-mitochondrial respiration.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration.
Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to quantify intracellular ROS levels.[16]
-
Cell Treatment: Treat cells with 3-BP for the specified duration.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX) according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
Analysis: Quantify the increase in fluorescence in treated cells compared to untreated controls, indicating the level of ROS production.
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Mechanism of this compound action in cancer cells.
Experimental Workflow for Validating 3-BP's Mechanism
Caption: Workflow for 3-BP mechanism validation.
References
- 1. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer efficacy of the metabolic blocker this compound: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. MCT1, MCT4 and CD147 expression and this compound toxicity in colorectal cancer cells are modulated by the extracellular conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting glycolysis by this compound improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces rapid human prostate cancer cell death by affecting cell energy metabolism, GSH pool and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. mdpi.com [mdpi.com]
- 13. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mitochondrial Function Assays in Cancer Research: Exploring Metabolic Alterations and Therapeutic Insights [elabscience.com]
- 16. Circular RNA profiling revealed an evolutionarily conserved circACACA promotes liver lipid metabolism, oxidative stress, and autophagy disorder in a ceRNA manner | PLOS Genetics [journals.plos.org]
A Comparative Analysis of 3-Bromopyruvate's Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-cancer agent 3-Bromopyruvate (3-BP), focusing on its differential effects across various cancer types. By targeting the metabolic hallmark of cancer cells, the Warburg effect, 3-BP presents a promising therapeutic strategy. This document synthesizes experimental data on its efficacy, details the underlying mechanisms of action, and provides insights into the experimental methodologies used to evaluate its effects.
Executive Summary
This compound, a synthetic alkylating agent and a structural analog of pyruvate, selectively targets cancer cells by inhibiting key glycolytic enzymes, leading to rapid ATP depletion and cell death. Its efficacy varies across different cancer types, influenced by factors such as the expression of monocarboxylate transporters (MCTs) responsible for its uptake. This guide offers a side-by-side comparison of 3-BP's effects on breast, lung, liver, colon, and pancreatic cancers, supported by in vitro and in vivo experimental data.
Mechanism of Action
This compound's primary mechanism of action involves a multi-pronged attack on the energy metabolism of cancer cells.
-
Cellular Uptake: 3-BP is transported into cancer cells primarily by monocarboxylate transporters (MCTs), particularly MCT1, which are often overexpressed in highly glycolytic tumors to export lactate. This selective uptake contributes to its targeted toxicity towards cancer cells while sparing normal cells with lower MCT expression.
-
Inhibition of Glycolysis: Once inside the cell, 3-BP acts as a potent inhibitor of two key glycolytic enzymes:
-
Hexokinase II (HK2): By alkylating cysteine residues, 3-BP inhibits HK2, the first rate-limiting enzyme in the glycolytic pathway. This blockage prevents the phosphorylation of glucose, halting glycolysis at its initial step.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 3-BP also targets and inhibits GAPDH, a crucial enzyme in the payoff phase of glycolysis. Inhibition of GAPDH leads to a halt in ATP and NADH production.
-
-
ATP Depletion and Oxidative Stress: The dual inhibition of HK2 and GAPDH results in a rapid and severe depletion of intracellular ATP. This energy crisis, coupled with an increase in reactive oxygen species (ROS) due to mitochondrial dysfunction, triggers apoptotic cell death.
Comparative Efficacy of this compound
The cytotoxic and anti-tumor effects of 3-BP have been demonstrated across a range of cancer types. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a comparison of 3-BP's IC50 values in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MCF-7 | 111.3 | 24 | [1] |
| MCF-7 | 75.87 | 48 | [1] | |
| MDA-MB-231 | ~100-240 | 24 | ||
| HCC1143 (TNBC) | 44.87 | 24 | [1] | |
| HCC1143 (TNBC) | 41.26 | 48 | [1] | |
| Colon Cancer | SW480 | Varies (0-320 µM tested) | - | [2] |
| HT29 | Varies (0-320 µM tested) | - | [2] | |
| Pancreatic Cancer | Panc-2 | ~15 (95% cell death) | - | [3] |
| MIA PaCa-2 | 24-40 | 72 | ||
| PSN-1 | 24-40 | 72 | ||
| Panc 02.13 | 24-40 | 72 | ||
| AsPC-1 | 24-40 | 72 | ||
| BxPC-3 | 24-40 | 72 | ||
| CFPAC-1 | >220 (Resistant) | 72 | ||
| Lung Cancer | A549 | 18.22 ± 0.80 | - | [4] |
| H1299 | ~100 (30.2% apoptosis) | 24 | [5] | |
| Liver Cancer | HepG2 | 14.5 | - | [6] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Tumor Growth Inhibition
Preclinical studies in animal models have demonstrated the potent anti-tumor activity of 3-BP. The following table summarizes the observed tumor growth inhibition in different cancer xenograft models.
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Lung Cancer | A/J mice with B(a)P-induced lung tumors | 20 mg/kg, oral gavage | 83% reduction in tumor load | [7] |
| A/J mice with B(a)P-induced lung tumors | 10 mg/mL, aerosol | 80% reduction in tumor load | [7] | |
| A/J mice with B(a)P-induced lung tumors (Combination with Rapamycin) | 5mg/ml 3-BrPA + 2mg/ml Rapamycin (B549165), aerosol | 84% reduction in tumor load | [8] | |
| Colon Cancer | Nude mice with SW480 xenografts | 8 mg/kg, intraperitoneal injection | Average tumor volume reduced from 1750 mm³ to 890 mm³ | [2] |
| Pancreatic Cancer | Syngeneic mouse model with Panc-2 tumors | 20 mg/kg | 75-80% tumor reduction | [9] |
| Liver Cancer | Orthotopic mouse model with SNU761-luc cells | 1mg/kg/day, intraperitoneal injection | 63.43% reduction in bioluminescence signal | [4] |
| Triple-Negative Breast Cancer | Nude mice with TNBC xenografts | Low, medium, and high concentrations | Significant inhibition of tumor growth | [10] |
Signaling Pathways Modulated by this compound
3-BP's metabolic disruption triggers a cascade of signaling events that ultimately lead to apoptosis. The specific pathways activated can vary between cancer types.
PI3K/Akt/Mcl-1 Pathway in Breast Cancer
In breast cancer cells, 3-BP has been shown to induce apoptosis by downregulating the anti-apoptotic protein Mcl-1 through the inhibition of the PI3K/Akt signaling pathway.[11]
c-Myc/HK2 Axis in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC), 3-BP has been found to downregulate the transcription factor c-Myc, a key regulator of glycolysis.[1] This leads to a decrease in the expression of its downstream target, Hexokinase 2 (HK2), thereby inhibiting glycolysis and promoting apoptosis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (3-BP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 3-BP in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of 3-BP or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of 3-BP concentration.
References
- 1. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Aerosolized this compound inhibits lung tumorigenesis without causing liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor activity of this compound in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits the Growth and Glucose Metabolism of TNBC Xenografts in Nude Mice by Targeting c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3-Bromopyruvate's Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Bromopyruvate (3-BP) with other glycolysis inhibitors, supported by experimental data. We delve into the selectivity of 3-BP for cancer cells over normal cells, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
This compound (3-BP) is a promising anti-cancer agent that exhibits selective toxicity towards malignant cells. This selectivity is primarily attributed to the unique metabolic phenotype of cancer cells, famously known as the Warburg effect, where there is a high rate of glycolysis even in the presence of oxygen. The overexpression of monocarboxylate transporter 1 (MCT1) on the surface of many cancer cells facilitates the entry of 3-BP, where it then inhibits key glycolytic enzymes, leading to ATP depletion and cell death.[1][2][3] This guide provides a comparative analysis of 3-BP's efficacy and selectivity against other known glycolysis inhibitors, supported by published in vitro data. While numerous studies highlight the selectivity of 3-BP, a comprehensive, direct comparison of its cytotoxicity across a wide panel of cancer and corresponding normal cell lines from the same tissue of origin remains an area for further investigation.
Comparative Analysis of Glycolysis Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other glycolysis inhibitors in various human cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 Value (µM) | Citation |
| This compound (3-BP) | Hexokinase 2 (HK2), GAPDH | Triple-Negative Breast Cancer (HCC1143) | 44.87 (24h) | [1] |
| Breast Cancer (MCF-7) | 111.3 (24h) | [1] | ||
| Breast Cancer (MCF-7) | ~100 (24h) | |||
| Breast Cancer (MDA-MB-231) | ~240 (24h) | |||
| Colon Cancer (HCT116) | < 30 | [2] | ||
| Glioma (U87, 9L, F98) | 15.8 - 25.5 (48h) | |||
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Pancreatic Cancer (MiaPaCa-2) | 13,340 (48h) | |
| Acute Lymphoblastic Leukemia (Nalm-6) | 220 (48h) | |||
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Non-Small Cell Lung Cancer (A549) | ~25,000 (48h) | |
| Melanoma (MeWo) | 13,300 | |||
| Ovarian Cancer (A2780) | 81,030 | |||
| Glioma (9L, F98) | 24,200 - 33,700 (48h) |
Selectivity of this compound: Cancer vs. Normal Cells
A critical aspect of any potential anti-cancer therapeutic is its selectivity for cancer cells over healthy, non-malignant cells. The following table presents available data comparing the cytotoxicity of 3-BP in cancer cell lines versus normal cell lines. A higher IC50 value in normal cells compared to cancer cells indicates greater selectivity.
| Cell Line | Cell Type | IC50 Value of 3-BP (µM) | Citation |
| MCF-7 | Breast Cancer | ~100 (24h) | |
| MCF-10A | Normal Breast Epithelial | > IC50 of MCF-7 (qualitative) | [4] |
| HepG2 | Hepatocellular Carcinoma | Data not available in provided snippets | |
| Primary Hepatocytes | Normal Liver Cells | Less toxic than to HCC cells (qualitative) | |
| Various Cancer Cell Lines | Cancer | Generally low µM range | [1][2] |
| Primary Rat Astrocytes | Normal Brain Cells | ~100 (4h, for viability compromise) |
Note: Quantitative IC50 values for many paired normal and cancer cell lines are not consistently reported in the reviewed literature, highlighting a gap in the current research landscape.
Signaling Pathways and Mechanisms
The selective action of this compound is intrinsically linked to the unique metabolic and physiological characteristics of cancer cells.
Caption: Mechanism of 3-BP's selective action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of therapeutic compounds.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Caption: Workflow for inhibitor validation.
Lactate Production Assay
This assay quantifies the amount of lactate produced by cells, a key indicator of glycolytic activity.
1. Cell Culture and Treatment:
-
Culture cells in a 24-well or 96-well plate to the desired confluency.
-
Treat the cells with the glycolysis inhibitors at various concentrations for a specified duration.
2. Sample Collection:
-
At the end of the treatment period, collect the cell culture supernatant.
3. Lactate Measurement:
-
Use a commercial lactate assay kit.
-
Prepare a standard curve using the provided lactate standards.
-
Add the collected supernatant and standards to a new 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content to account for differences in cell proliferation.
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of glycolysis with a notable selectivity for cancer cells over normal cells. This selectivity is rooted in the fundamental metabolic differences between malignant and non-malignant tissues. The compilation of IC50 data demonstrates the superior potency of 3-BP compared to other glycolysis inhibitors like 2-DG and DCA in several cancer cell lines. However, for a comprehensive independent verification of its selectivity, further studies are warranted that directly compare the cytotoxic effects of 3-BP on a broad range of paired cancer and normal cell lines, ideally derived from the same patient or tissue type. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such validation studies and to further explore the therapeutic potential of this compound.
References
- 1. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Energy Metabolism and Potential of this compound as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cancer Cells using this compound for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Critical Role of Monocarboxylate Transporter 1 in 3-Bromopyruvate Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pivotal role of Monocarboxylate Transporter 1 (MCT1) in the cellular uptake of the promising anti-cancer agent 3-Bromopyruvate (3-BP). We will delve into supporting experimental data, detailed methodologies, and a comparative analysis with alternative uptake mechanisms, offering a comprehensive resource for researchers in oncology and drug development.
Unveiling the Significance of MCT1 in 3-BP Transport
This compound, a synthetic alkylating agent and a potent inhibitor of glycolysis, has demonstrated significant anti-tumor activity in a variety of cancer models.[1][2] Its efficacy is critically dependent on its entry into cancer cells. A substantial body of evidence has identified Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, as a primary conduit for 3-BP uptake.[3][4][5] Cancer cells, often characterized by a high glycolytic rate (the Warburg effect), frequently overexpress MCTs to export lactate (B86563).[1][4] This overexpression inadvertently facilitates the import of the lactate and pyruvate (B1213749) analog, 3-BP, rendering these cells selectively vulnerable.[4][5]
Comparative Analysis of 3-BP Uptake: MCT1 vs. Other Transporters
While MCT1 is a key player, it is important to consider the broader context of 3-BP transport. Other monocarboxylate transporters, such as MCT4, are also expressed in cancer cells and contribute to lactate transport.[6] However, studies have shown that sensitivity to 3-BP often correlates more strongly with MCT1 expression levels.[7][8] For instance, breast cancer cell lines with high MCT1 expression are significantly more sensitive to 3-BP-induced cytotoxicity than those with low MCT1 expression.[7][8] While some research suggests the involvement of other, yet to be fully characterized, transport mechanisms, the current consensus points to MCT1 as the most significant and therapeutically relevant transporter for 3-BP.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of MCT1 in 3-BP uptake and its cytotoxic effects.
Table 1: Kinetic Parameters of this compound (3-BP) Uptake in Breast Cancer Cell Lines
| Cell Line | MCT1 Expression | Michaelis-Menten Constant (Km) at pH 6.0 |
| ZR-75-1 | High | 0.57 mM |
| MCF-7 | Moderate | 1.1 mM |
| SK-BR-3 | Low | 2.1 mM |
Data adapted from a study on 3-BP uptake in breast cancer cells, indicating a higher affinity of the transporter for 3-BP in cells with higher MCT1 expression.[9]
Table 2: Effect of MCT1 Overexpression on this compound (3-BP) Cytotoxicity in MDA-MB-231 Breast Cancer Cells
| Treatment Group | Inhibition Rate of Cell Proliferation (200 µmol/L 3-BP) |
| Control Cells | Not specified, but significantly lower |
| MCT1 Overexpressing Cells | 72.44% |
This data highlights that increasing MCT1 expression significantly enhances the sensitivity of cancer cells to 3-BP.[7]
Table 3: Impact of this compound (3-BP) on Intracellular ATP Levels in MDA-MB-231 Cells with MCT1 Overexpression
| 3-BP Concentration | Relative Intracellular ATP Level |
| 25 µmol/L | 96.98% |
| 50 µmol/L | 88.44% |
| 100 µmol/L | 43.30% |
| 200 µmol/L | 27.56% |
This demonstrates a dose-dependent decrease in intracellular ATP upon 3-BP treatment in MCT1-overexpressing cells, consistent with the inhibition of glycolysis.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to investigate the role of MCT1 in 3-BP uptake.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of 3-BP for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
Western Blotting for MCT1 Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MCT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Intracellular ATP Level Measurement
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with varying concentrations of 3-BP for the desired time.
-
Cell Lysis: Lyse the cells using a specific lysis buffer provided with an ATP measurement kit.
-
Luciferase Assay: In a luminometer-compatible plate, mix the cell lysate with a luciferase-containing reagent. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.[10]
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of 3-BP and a typical experimental workflow.
Caption: Proposed mechanism of this compound uptake and action in cancer cells.
Caption: Experimental workflow for validating MCT1's role in 3-BP uptake.
References
- 1. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate/pyruvate transporter MCT-1 is a direct Wnt target that confers sensitivity to this compound in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCT1, MCT4 and CD147 expression and this compound toxicity in colorectal cancer cells are modulated by the extracellular conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Monocarboxylate transporter 1 enhances the sensitivity of breast cancer cells to this compound in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-mediated MCT1-dependent metabolic perturbation sensitizes triple negative breast cancer cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of this compound uptake in breast cancer cells [frontiersin.org]
- 10. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Bromopyruvate and Metformin in Oncology
A deep dive into the metabolic intricacies of cancer has unearthed promising therapeutic avenues, with 3-Bromopyruvate (3-BP) and metformin (B114582) emerging as prominent agents targeting cellular energetics. This guide provides a comparative analysis of their mechanisms, efficacy, and experimental backing to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Mechanisms
| Feature | This compound (3-BP) | Metformin |
| Primary Target | Glycolysis & Oxidative Phosphorylation | Mitochondrial Complex I |
| Key Enzyme(s) Inhibited | Hexokinase II (HK-II), GAPDH, Succinate (B1194679) Dehydrogenase | NADH Dehydrogenase (Complex I) |
| Upstream Effector | Direct alkylating agent | Indirectly activates AMPK |
| Downstream Signaling | ATP depletion, increased ROS, cellular stress | AMPK activation, mTOR inhibition |
| Cellular Uptake | Monocarboxylate Transporters (MCTs) | Organic Cation Transporters (OCTs) |
| Primary Anti-Cancer Effect | Cytotoxic | Primarily cytostatic, can be cytotoxic |
Mechanism of Action: A Tale of Two Metabolic Inhibitors
This compound: A Dual Threat to Cancer Metabolism
This compound, a synthetic alkylating agent, exhibits a potent and multi-pronged attack on cancer cell metabolism.[1][2][3] Its structural similarity to lactate (B86563) and pyruvate (B1213749) facilitates its entry into cancer cells, which often overexpress monocarboxylate transporters (MCTs).[4][5][6] Once inside, 3-BP wreaks havoc on the cell's energy production machinery.
Its primary mode of action is the inhibition of key glycolytic enzymes, most notably Hexokinase II (HK-II) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][7][8] By binding to and inactivating these enzymes, 3-BP effectively shuts down glycolysis, the process that cancer cells heavily rely on for ATP production, a phenomenon known as the Warburg effect.[1][4][9] This leads to a rapid and severe depletion of intracellular ATP.[5][8]
Furthermore, 3-BP's destructive capabilities extend to the mitochondria, where it can inhibit succinate dehydrogenase and other components of the electron transport chain, thus crippling oxidative phosphorylation.[1][6] This dual inhibition of both major ATP production pathways creates a lethal energy crisis within the cancer cell, leading to cell death.[1][10]
Metformin: A Systemic and Cellular Metabolic Modulator
Metformin, a widely used anti-diabetic drug, exerts its anti-cancer effects through a more nuanced and systemic mechanism.[11][12][13] Its primary intracellular target is Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain.[11][12][14][15] Inhibition of Complex I leads to a decrease in ATP production and an increase in the AMP:ATP ratio. This energy deficit activates a crucial cellular energy sensor, AMP-activated protein kinase (AMPK).[13][16][17]
Activated AMPK orchestrates a cascade of downstream signaling events aimed at restoring energy homeostasis. A key consequence is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[18][19][20] By suppressing mTOR, metformin effectively puts the brakes on cancer cell proliferation.[19]
Beyond its direct cellular effects, metformin also has indirect, systemic anti-cancer properties. By improving insulin (B600854) sensitivity and lowering circulating insulin and insulin-like growth factor 1 (IGF-1) levels, it can dampen the pro-proliferative signals that these hormones often provide to cancer cells.[13][16]
Comparative Efficacy: In Vitro and In Vivo Evidence
| Parameter | This compound (3-BP) | Metformin |
| IC50 (Colon Cancer) | < 30 µM (HCT116 cells) for GAPDH inhibition[1] | 5-10 mM range for direct effects in vitro[13] |
| Tumor Growth Inhibition (Animal Models) | ~75-80% reduction in pancreatic tumors (15 & 20 mg/kg)[21] | Inhibited growth of human cancer cells in mice[11][14] |
| Effect on ATP Levels | Severe and rapid depletion[5][8] | Reduction in ATP levels[16] |
| Clinical Status | Limited human case studies[2][4] | Numerous ongoing clinical trials[22] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of 3-BP and metformin, the following diagrams illustrate their signaling pathways and a general experimental workflow for their comparative analysis.
Caption: this compound's mechanism of action in cancer cells.
Caption: Metformin's primary signaling pathway in cancer cells.
Caption: A generalized workflow for comparing 3-BP and metformin.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., SW480, HT29) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 3-BP or metformin for 24, 48, and 72 hours. Include an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment with 3-BP or metformin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁷ SW480 cells) into the flank of female nude mice.[7]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[7]
-
Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, 3-BP, metformin). Administer treatments via an appropriate route (e.g., intraperitoneal injection for 3-BP, oral gavage or in drinking water for metformin).[7]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (length × width²)/2.[7]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Toxicity Monitoring: Monitor animal body weight and general health throughout the experiment as a measure of treatment toxicity.
Conclusion and Future Directions
Both this compound and metformin represent compelling strategies for targeting the metabolic vulnerabilities of cancer. 3-BP's direct and potent inhibition of both glycolysis and oxidative phosphorylation results in rapid and profound ATP depletion, making it a powerful cytotoxic agent.[5][8] In contrast, metformin's modulation of cellular energetics through AMPK activation leads to a more cytostatic effect by halting cell proliferation.[13][16]
While 3-BP has shown remarkable preclinical efficacy, its translation to the clinic has been slow, with concerns about its reactivity and potential off-target effects.[4] Metformin, with its well-established safety profile and extensive clinical investigation, is being actively explored in numerous cancer clinical trials, often in combination with standard therapies.[22]
Future research should focus on direct, head-to-head comparative studies of these two agents in various cancer models. Investigating synergistic combinations of 3-BP or metformin with conventional chemotherapeutics or targeted therapies could unlock new and more effective treatment paradigms. Furthermore, the development of more stable and targeted delivery systems for 3-BP could help mitigate toxicity concerns and enhance its therapeutic window. For metformin, identifying predictive biomarkers to select patients most likely to benefit will be crucial for its successful integration into oncology practice.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The HK2 Dependent "Warburg Effect" and Mitochondrial Oxidative Phosphorylation in Cancer: Targets for Effective Therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cells using this compound for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Efficacy of the Metabolic Blocker this compound: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kodiscovery.org [kodiscovery.org]
- 9. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. eureka.upo.es [eureka.upo.es]
- 12. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis [agris.fao.org]
- 13. Metformin, an Old Drug, Brings a New Era to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]
- 16. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The beneficial effects of metformin on cancer prevention and therapy: a comprehensive review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
Comparative Guide to Hexokinase II Inhibition: 3-Bromopyruvate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Bromopyruvate (3-BP) and other notable Hexokinase II (HKII) inhibitors. The content is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Introduction to Hexokinase II Inhibition
Hexokinase II (HKII) is a critical enzyme in the glycolytic pathway, catalyzing the first committed step of glucose metabolism—the phosphorylation of glucose to glucose-6-phosphate. In many cancer cells, HKII is overexpressed and strategically localized to the outer mitochondrial membrane, where it gains preferential access to ATP and couples glycolysis to mitochondrial function. This metabolic reprogramming, often termed the "Warburg effect," allows cancer cells to sustain high rates of proliferation. Consequently, the inhibition of HKII has emerged as a promising strategy in cancer therapy to disrupt tumor cell metabolism and induce cell death.
This compound (3-BP), a synthetic alkylating agent, is a potent and well-documented inhibitor of HKII.[1] Its mechanism of action involves the irreversible inhibition of HKII, leading to a rapid depletion of cellular ATP and the induction of cell death.[1][2] This guide compares the inhibitory profile of 3-BP with other known HKII inhibitors, namely 2-Deoxyglucose (2-DG), Lonidamine, and Clotrimazole.
Quantitative Comparison of Hexokinase II Inhibitors
The following tables summarize the key quantitative parameters for this compound and its alternatives based on available experimental data. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and cell lines used across different studies.
| Inhibitor | Mechanism of Action | Primary Cellular Target(s) | Inhibition Type |
| This compound (3-BP) | Alkylating agent | Hexokinase II, GAPDH | Irreversible |
| 2-Deoxyglucose (2-DG) | Glucose analog | Hexokinase | Competitive |
| Lonidamine | Indazole derivative | Hexokinase, Mitochondrial Pyruvate (B1213749) Carrier | Reversible |
| Clotrimazole | Azole derivative | Detaches Hexokinase from mitochondria, inhibits PFK | Allosteric/Indirect |
Table 1: General Comparison of Hexokinase II Inhibitors.
| Inhibitor | Parameter | Value | Cell Line/Conditions | Reference |
| This compound (3-BP) | Ki | 2.4 mM | Glycolysis/Hexokinase inhibition | [3] |
| IC50 | 16.9 ± 1.0 µM | SW480 (colorectal cancer) | [4] | |
| IC50 | 16.9 ± 1.3 µM | DLD-1 (colorectal cancer) | [4] | |
| IC50 | 22.5 ± 0.7 µM | HCT116 (colorectal cancer) | [4] | |
| IC50 | 36.6 ± 2.1 µM | CaCo2 (colorectal cancer) | [4] | |
| GI50 | 23.85 µM | FaDu (oral cancer) | [5] | |
| GI50 | 36.36 µM | Cal27 (oral cancer) | [5] | |
| 2-Deoxyglucose (2-DG) | GI50 | 77.56 µM | Cal27 (oral cancer) | [5] |
| Lonidamine | Ki | 2.5 µM | Hexokinase and mitochondrial pyruvate carrier inhibition | [3] |
| Clotrimazole | Ki | 37.8 ± 4.2 µM | Glucose uptake in MDA-MB-231 (breast cancer) | [6] |
| Ki | 77.1 ± 7.8 µM | Glucose uptake in MCF-7 (breast cancer) | [6] | |
| Ki | 114.3 ± 11.7 µM | Glucose uptake in MCF10A (non-tumorigenic breast) | [6] | |
| IC50 | 9.88 ± 0.36 µM | A375 (melanoma) | [7] |
Table 2: Comparative Inhibitory Concentrations of Hexokinase II Inhibitors.
Experimental Protocols
Spectrophotometric Assay for Hexokinase Activity
This is a coupled enzyme assay to determine hexokinase activity.[1][8]
Principle: Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The rate of NADPH formation is directly proportional to the hexokinase activity and can be monitored by measuring the increase in absorbance at 340 nm.[1]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5-8.0)
-
MgCl₂ (5-13.3 mM)
-
ATP (2-16.5 mM)
-
NADP+ (or NAD+) (1-6.8 mM)
-
D-Glucose (10-670 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (≥1 unit/mL)
-
Purified Hexokinase II or cell/tissue lysate
-
Inhibitor (e.g., 3-BP, 2-DG, Lonidamine, Clotrimazole) at various concentrations
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.
-
Add the purified enzyme or cell/tissue lysate to the wells of a microplate or cuvettes.
-
Add the inhibitor at the desired concentrations to the respective wells. Include a vehicle control.
-
To initiate the reaction, add D-Glucose to all wells.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25-37°C).
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9]
Cell-Based Hexokinase II Inhibition Assay
This assay measures the effect of inhibitors on HKII activity within intact cells.
Principle: Cells are treated with the inhibitor, and then cellular HKII activity is measured using a coupled enzyme assay on the cell lysate, as described above. Alternatively, downstream effects of HKII inhibition, such as reduced glucose uptake or lactate (B86563) production, can be quantified.
Materials:
-
Cancer cell line of interest (e.g., with high HKII expression)
-
Cell culture medium and supplements
-
Inhibitor (e.g., 3-BP, 2-DG, Lonidamine, Clotrimazole)
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents for spectrophotometric hexokinase activity assay (see Protocol 1)
-
Optional: Kits for measuring glucose uptake (e.g., using 2-NBDG, a fluorescent glucose analog) or lactate production.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Perform the spectrophotometric hexokinase activity assay on the lysates as described in Protocol 1, normalizing the activity to the protein concentration.
-
Calculate the percentage of HKII inhibition in the treated cells compared to the control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Hexokinase II Inhibition by this compound.
Caption: Experimental Workflow for Evaluating Hexokinase II Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clotrimazole Preferentially Inhibits Human Breast Cancer Cell Proliferation, Viability and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Antitumor Activity of Clotrimazole on A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. courses.edx.org [courses.edx.org]
Validating 3-Bromopyruvate-Induced DNA Damage in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromopyruvate (3-BP) with established DNA-damaging agents—Etoposide (B1684455), Doxorubicin, and Bleomycin (B88199). We present a detailed analysis of their mechanisms of action, supporting experimental data, and standardized protocols to validate their effects on DNA integrity in cancer cells.
Executive Summary
This compound (3-BP) is a promising anti-cancer agent that primarily induces DNA damage through the generation of reactive oxygen species (ROS), a mechanism distinct from many conventional chemotherapeutics. This guide offers a comparative analysis of 3-BP against Etoposide, a topoisomerase II inhibitor; Doxorubicin, a DNA intercalator and topoisomerase II inhibitor; and Bleomycin, which induces DNA strand breaks via metal-dependent oxidative damage. Understanding these differences is crucial for designing effective cancer therapy strategies and interpreting experimental outcomes.
Mechanisms of DNA Damage: A Comparative Overview
The method by which a compound induces DNA damage dictates its downstream cellular effects and potential therapeutic applications. Here, we compare the distinct mechanisms of 3-BP and its alternatives.
-
This compound (3-BP): 3-BP, an alkylating agent and an inhibitor of glycolysis, enters cancer cells through overexpressed monocarboxylate transporters (MCTs).[1][2][3] By inhibiting key glycolytic and mitochondrial enzymes such as hexokinase II and GAPDH, 3-BP disrupts cellular metabolism, leading to ATP depletion and a surge in reactive oxygen species (ROS).[1][2][3][4] This oxidative stress is the primary driver of DNA damage, causing both single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2]
-
Etoposide: Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of the DNA strands after the enzyme has created a double-strand break to resolve DNA tangles during replication and transcription.[5] This stabilization of the cleavage complex leads to the accumulation of permanent DSBs.[5]
-
Doxorubicin: Doxorubicin has a dual mechanism of action. It intercalates into the DNA, distorting the double helix and interfering with DNA and RNA synthesis.[6] Additionally, like etoposide, it inhibits topoisomerase II, leading to the formation of DSBs.[6] Doxorubicin can also generate free radicals, contributing to oxidative DNA damage.
-
Bleomycin: Bleomycin induces DNA strand breaks by a metal-dependent oxidative mechanism. It chelates metal ions, most notably iron, and in the presence of oxygen, generates superoxide (B77818) and hydroxyl radicals. These highly reactive species attack the phosphodiester backbone of DNA, causing both SSBs and DSBs.
Quantitative Comparison of DNA Damage
The extent of DNA damage induced by these agents can be quantified using various cellular and molecular biology techniques. The most common assays are the Comet assay (single-cell gel electrophoresis) and the γ-H2AX immunofluorescence assay.
Table 1: Comparison of DNA Damage Induction by 3-BP and Alternatives (Comet Assay)
| Compound | Cell Line | Concentration | Treatment Time | % DNA in Comet Tail (Mean ± SD) | Reference |
| This compound | THP-1 | 50 µM | 12 h | Data not explicitly quantified in text | [1] |
| THP-1 | 100 µM | 12 h | Data not explicitly quantified in text | [1] | |
| Etoposide | V79-171b | Not Specified | Not Specified | ~50-fold increase over control | [7] |
| Doxorubicin | U251 | 1 µM | 20 h | 13.84 ± 1.325 | [8] |
| Bleomycin | Lymphocytes | High Conc. | Not Specified | Significant increase in DSBs | [9] |
Table 2: Comparison of DNA Damage Induction by 3-BP and Alternatives (γ-H2AX Assay)
| Compound | Cell Line | Concentration | Treatment Time | % of γ-H2AX Positive Cells (Mean ± SD) | Reference |
| This compound | THP-1 | 50 µM | 12 h | 35% | [1] |
| THP-1 | 100 µM | 12 h | 53% | [1] | |
| Etoposide | PBMCs | > 0.53 µM | 1 h | Dose-dependent increase | [10] |
| Doxorubicin | U251 | 1 µM | 20 h | Significant increase in foci | [11] |
| Bleomycin | A549 | 10 µM | 24 h | Significant increase in foci | [12] |
Experimental Protocols
Accurate and reproducible assessment of DNA damage is paramount. Below are detailed protocols for the Comet assay and γ-H2AX immunofluorescence staining, which are widely used to validate the effects of the compounds discussed.
Alkaline Comet Assay Protocol
The alkaline Comet assay is a sensitive method for detecting single- and double-strand DNA breaks in individual cells.
Materials:
-
Normal melting point agarose (B213101)
-
Low melting point (LMP) agarose
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Slide Preparation: Pre-coat microscope slides with a layer of 1% normal melting point agarose and let them dry.
-
Cell Preparation: Treat cancer cells with the desired concentration of 3-BP, etoposide, doxorubicin, or bleomycin for the appropriate duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.6% LMP agarose at a 1:10 (v/v) ratio and immediately pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify at 4°C.
-
Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution overnight at 4°C.[13][14]
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at room temperature to allow for DNA unwinding.[14]
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at approximately 1 V/cm for 20-30 minutes.[13][15]
-
Neutralization: Neutralize the slides by washing them three times with neutralization buffer for 5 minutes each.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.
γ-H2AX Immunofluorescence Staining Protocol
This protocol detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cancer cells on coverslips and treat with the DNA-damaging agents as required.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[16][17]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[17]
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an antifade mounting medium.[18]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Signaling Pathways and Experimental Workflows
The induction of DNA damage triggers complex intracellular signaling cascades that determine the fate of the cell. Below are diagrams illustrating these pathways and a typical experimental workflow for their study.
Conclusion
This compound presents a unique mechanism for inducing DNA damage in cancer cells, primarily driven by oxidative stress resulting from metabolic disruption. This contrasts with the direct DNA interaction or enzyme inhibition characteristic of agents like etoposide, doxorubicin, and bleomycin. The choice of agent for research or therapeutic development should be guided by the specific cellular pathways one aims to target. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating DNA damage and repair in the context of cancer therapy.
References
- 1. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. The Anticancer Drug this compound Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. Doxorubicin [www2.gvsu.edu]
- 7. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying this compound-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative damage, bleomycin, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. interchim.fr [interchim.fr]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-Bromopyruvate
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 3-Bromopyruvate (3-BP). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Summary
This compound is a hazardous chemical that poses significant health risks upon exposure.[1][2][3] It is classified as a corrosive material that can cause severe skin burns and serious eye damage.[2][3][4] Inhalation, ingestion, or skin contact can be harmful.[2] The substance is a white crystalline powder that may discolor when exposed to air and mixes with water.[1]
Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B / 1C | Causes severe skin burns and eye damage.[2][3][4] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[2][3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin or if inhaled.[2] |
| Corrosive to Metals | Category 1 | May be corrosive to metals.[4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent any personal contact with this compound.[1] A comprehensive PPE plan is outlined below.
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full face shield.[1][2] | Protects against splashes and dust, preventing severe eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] | Prevents skin contact and absorption.[5] Gloves should be inspected before use and replaced immediately if contaminated.[1][5] |
| Body Protection | A flame-resistant, fully buttoned lab coat or overalls, and a PVC apron.[1][5] | Protects skin from splashes and contamination.[2] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate dust filter and an acid vapor cartridge.[1] | Required when engineering controls are insufficient, when handling the powder, or during emergency situations to prevent inhalation.[1][2][5] |
| Footwear | Closed-toe, closed-heel shoes.[5] | Prevents exposure from spills.[5] |
Operational Plan for Safe Handling
A systematic workflow is essential for safely managing this compound from receipt to disposal. All handling procedures for solids should be conducted within a chemical fume hood to minimize exposure.[2][5]
Storage and Stability
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
Recommended Storage Conditions:
| Parameter | Condition | Notes |
| Temperature | Keep refrigerated.[2][6] Store at -20°C for long-term stability.[7][8] | Follow supplier-specific recommendations. |
| Atmosphere | Keep in a dry place under an inert gas.[2][4] | Protect from moisture. The material may discolor on exposure to air.[1] |
| Container | Keep container tightly closed in its original packaging.[2][4] | Store in a designated corrosives area.[2] |
| Incompatible Materials | Strong bases, acids, oxidizing agents, and reducing agents.[1][2][6] | Reacts with certain metals (mild/galvanized steel) to produce flammable hydrogen gas.[1] |
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill. An emergency eyewash station and safety shower must be readily accessible in the work area.[5]
First-Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing and footwear at once.[1][2] Wash skin with soap and water.[6] Immediate medical attention is required.[2] |
| Inhalation | Move the person to fresh air and keep them warm and at rest in a comfortable position for breathing.[1][2][4] If breathing is difficult or has stopped, provide artificial respiration.[2] Call a poison center or physician immediately.[2][4] |
| Ingestion | Rinse mouth with water.[2][4] Do NOT induce vomiting.[2][4] Call a physician or poison control center immediately.[2] |
Spill Response:
-
Minor Spills: Evacuate the area and remove all ignition sources.[1] Wear full PPE. Clean up spills immediately using dry procedures to avoid generating dust.[1] Place the material in a suitable, labeled container for hazardous waste disposal.[1]
-
Major Spills: Alert emergency responders and inform them of the hazard's location and nature.[1] Clear all personnel from the area and move upwind.[1]
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]
-
Waste Collection: Collect all waste materials in a suitable, clearly labeled, and sealed container.[1]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2] Do not release into the environment.[2]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
